molecular formula C17H16N4O2S2 B609134 TEPP-46 CAS No. 1221186-53-3

TEPP-46

Numéro de catalogue: B609134
Numéro CAS: 1221186-53-3
Poids moléculaire: 372.5 g/mol
Clé InChI: ZWKJWVSEDISQIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

6-[(3-aminophenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone is an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and an organic heterobicyclic compound.

Propriétés

IUPAC Name

10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-20-13-7-14(25(2)23)24-16(13)12-8-19-21(17(22)15(12)20)9-10-4-3-5-11(18)6-10/h3-8H,9,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKJWVSEDISQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)N)SC(=C2)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50658030
Record name 6-[(3-Aminophenyl)methyl]-2-(methanesulfinyl)-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221186-53-3
Record name 6-[(3-Aminophenyl)methyl]-4,6-dihydro-4-methyl-2-(methylsulfinyl)-5H-thieno[2′,3′:4,5]pyrrolo[2,3-d]pyridazin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221186-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(3-Aminophenyl)methyl]-2-(methanesulfinyl)-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of TEPP-46 on PKM2 Tetramerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TEPP-46, a potent and selective small-molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2). It details how this compound promotes the tetramerization of PKM2, leading to its activation and subsequent effects on cellular metabolism and signaling. This document summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and includes visualizations of the relevant pathways and workflows.

Core Mechanism: Allosteric Activation and Tetramer Stabilization

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. PKM2 can exist in different oligomeric states: a highly active tetramer and less active monomers and dimers.[1][2] In many cancer cells, PKM2 is predominantly in its dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates to support anabolic processes required for cell proliferation.[3][4][5]

This compound is a potent and selective activator of PKM2 that functions by promoting and stabilizing the formation of the active tetrameric state.[1][6] It binds to a pocket at the dimer-dimer interface of the PKM2 homotetramer.[6][7] This allosteric binding mimics the effect of the endogenous activator, fructose-1,6-bisphosphate (FBP), by inducing a conformational change that favors the tetrameric assembly.[8][9] This stabilization of the tetrameric form enhances the enzyme's catalytic activity.[1]

The activation of PKM2 by this compound is refractory to inhibition by phosphotyrosine-containing proteins, which under normal conditions can bind to PKM2 and promote its less active state.[6][8] By locking PKM2 in its active tetrameric conformation, this compound ensures sustained pyruvate kinase activity even in the presence of inhibitory signals.[6][8]

Quantitative Data on this compound and PKM2 Interaction

The following table summarizes the key quantitative parameters that define the interaction between this compound and PKM2.

ParameterValueDescriptionReference
AC50 92 nMThe half-maximal activation concentration of this compound for recombinant PKM2.[7][9][10]
Selectivity HighThis compound shows little to no activity against other pyruvate kinase isoforms such as PKM1, PKL, and PKR.[7][9][10]
Effect on Km for PEP DecreaseSimilar to the endogenous activator FBP, this compound decreases the Michaelis constant (Km) of PKM2 for its substrate, phosphoenolpyruvate (PEP).[8][11]
Effect on Km for ADP No effectThis compound does not alter the Km of PKM2 for its co-substrate, adenosine (B11128) diphosphate (B83284) (ADP).[8][11]

Signaling Pathways and Cellular Effects of this compound Mediated PKM2 Activation

The activation of PKM2 by this compound has significant downstream effects on cellular signaling and metabolism. By promoting the conversion of PEP to pyruvate, this compound enhances the glycolytic flux towards ATP production and reduces the availability of glycolytic intermediates for anabolic pathways.[3] This metabolic shift has been shown to suppress tumor growth in preclinical models.[3][8][9]

One of the key signaling molecules affected is Hypoxia-Inducible Factor 1-alpha (HIF-1α). The dimeric form of PKM2 can translocate to the nucleus and act as a coactivator for HIF-1α, promoting the expression of genes involved in the Warburg effect.[1][2][12] By promoting the tetrameric form, this compound sequesters PKM2 in the cytoplasm, thereby inhibiting the nuclear functions of dimeric PKM2 and leading to the suppression of HIF-1α accumulation and its downstream targets.[1]

PKM2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_dimer PKM2 (Dimer/Monomer) (Low Activity) PKM2_tetramer PKM2 (Tetramer) (High Activity) PKM2_dimer->PKM2_tetramer Pyruvate Pyruvate PKM2_dimer->Pyruvate Slow Glycolytic_Intermediates Glycolytic Intermediates PKM2_dimer->Glycolytic_Intermediates HIF1a HIF-1α PKM2_dimer->HIF1a Co-activation PKM2_tetramer->PKM2_dimer PKM2_tetramer->Pyruvate Fast TEPP46 This compound TEPP46->PKM2_dimer promotes PEP Phosphoenolpyruvate PEP->PKM2_dimer Slow PEP->PKM2_tetramer Fast ATP ATP Pyruvate->ATP Anabolism Anabolic Pathways (e.g., Serine Synthesis) Glycolytic_Intermediates->Anabolism Target_Genes Target Genes (e.g., GLUT1, LDHA) HIF1a->Target_Genes Warburg_Effect Warburg Effect Target_Genes->Warburg_Effect

Figure 1: this compound promotes the formation of the active PKM2 tetramer, enhancing glycolysis and reducing the nuclear function of dimeric PKM2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on PKM2.

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 in the presence and absence of this compound by coupling the production of pyruvate to the lactate (B86563) dehydrogenase (LDH) reaction.

Principle: The conversion of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm. The rate of this decrease is proportional to the PK activity.

Materials:

  • Recombinant human PKM2 protein

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP)

  • Coupling Enzyme: Lactate dehydrogenase (LDH)

  • Cofactor: NADH

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound to the wells. Include a DMSO control.

  • Add a fixed concentration of recombinant PKM2 to each well.

  • Add ADP, LDH, and NADH to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding PEP to all wells.

  • Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Calculate the rate of NADH consumption (decrease in A340) for each concentration of this compound.

  • Plot the PK activity against the this compound concentration to determine the AC50.

PK_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Plate 96-well plate Buffer Add Assay Buffer Plate->Buffer TEPP46 Add this compound (various conc.) and DMSO control Buffer->TEPP46 PKM2 Add PKM2 TEPP46->PKM2 Reagents Add ADP, LDH, NADH PKM2->Reagents Incubate Incubate 10 min Reagents->Incubate Start Add PEP to start reaction Incubate->Start Measure Measure A340 kinetically Start->Measure Calculate Calculate reaction rates Measure->Calculate Plot Plot activity vs. [this compound] and determine AC50 Calculate->Plot

Figure 2: Workflow for the pyruvate kinase activity assay.

Size-Exclusion Chromatography (SEC) for Oligomeric State Analysis

SEC separates molecules based on their size, allowing for the differentiation of PKM2 monomers, dimers, and tetramers.

Principle: Larger molecules (tetramers) elute earlier from the column than smaller molecules (dimers and monomers).

Materials:

  • Recombinant human PKM2 protein

  • This compound

  • SEC Column (e.g., Superdex 200)

  • SEC Buffer: PBS or other suitable buffer

  • HPLC or FPLC system

  • Fraction collector

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Equilibrate the SEC column with SEC buffer.

  • Incubate recombinant PKM2 with either DMSO (control) or this compound for 30 minutes at room temperature.

  • Inject the sample onto the equilibrated SEC column.

  • Run the chromatography at a constant flow rate.

  • Collect fractions of the eluate.

  • Analyze the collected fractions by SDS-PAGE and Western blotting using an anti-PKM2 antibody to identify the fractions containing PKM2.

  • Compare the elution profiles of the DMSO- and this compound-treated samples to observe the shift towards the tetrameric form.

Chemical Cross-linking Assay

This assay uses a cross-linking agent to covalently link subunits of PKM2, allowing for the visualization of the different oligomeric states on an SDS-PAGE gel.

Principle: The cross-linker will create covalent bonds between closely associated PKM2 subunits. The resulting complexes (monomers, dimers, tetramers) can be separated by size using SDS-PAGE.

Materials:

  • Cell lysates or recombinant PKM2

  • This compound

  • Cross-linking agent: Disuccinimidyl suberate (B1241622) (DSS) or similar

  • Quenching solution: Tris-HCl

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cells or recombinant PKM2 with DMSO or this compound.

  • Add the cross-linking agent (e.g., 250 µM DSS) and incubate for 30 minutes at room temperature.[1]

  • Quench the reaction by adding a quenching solution.

  • Denature the samples in SDS-PAGE loading buffer.

  • Separate the cross-linked products by SDS-PAGE.

  • Transfer the proteins to a membrane and perform a Western blot using an anti-PKM2 antibody.

  • Visualize the bands corresponding to monomeric, dimeric, and tetrameric PKM2 and compare the band intensities between treatments.

Crosslinking_Workflow start Start with Cell Lysate or Recombinant PKM2 treat Treat with DMSO or this compound start->treat crosslink Add Cross-linker (e.g., DSS) Incubate 30 min treat->crosslink quench Quench Reaction crosslink->quench sds_page SDS-PAGE quench->sds_page western Western Blot (anti-PKM2 Ab) sds_page->western visualize Visualize Bands (Monomer, Dimer, Tetramer) western->visualize

Figure 3: Workflow for the chemical cross-linking assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a ligand to its target protein in a cellular environment.

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This is detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Materials:

  • Cultured cells

  • This compound

  • PBS and lysis buffer

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cultured cells with DMSO or this compound for a specified time.

  • Harvest and wash the cells, then resuspend in PBS.

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Clarify the lysate by centrifugation.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

  • Centrifuge the heated samples to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble PKM2 in each sample by Western blotting.

  • Plot the amount of soluble PKM2 against the temperature to generate melting curves for both DMSO- and this compound-treated samples. A shift in the melting curve indicates target engagement.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that acts by specifically promoting the tetramerization and activation of PKM2. Its mechanism of action involves allosteric binding to the dimer-dimer interface, which stabilizes the active tetrameric conformation. This leads to a shift in cellular metabolism away from anabolic pathways and towards efficient energy production, and also impacts cellular signaling by reducing the nuclear functions of dimeric PKM2. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential PKM2 activators.

References

An In-depth Technical Guide to the TEPP-46 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the TEPP-46 signaling pathway, its mechanism of action, and its therapeutic implications. It includes detailed experimental methodologies, quantitative data summaries, and visual representations of the key pathways and workflows.

Introduction

This compound, also known as ML265, is a potent and selective small-molecule activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2).[1][2] PKM2 is a key enzyme in glycolysis, and its activity is often dysregulated in various diseases, including cancer and metabolic disorders.[3][4] Unlike other pyruvate kinase isoforms, PKM2 can exist in a highly active tetrameric state or a less active dimeric/monomeric state.[5] The lower activity of dimeric PKM2 allows for the accumulation of glycolytic intermediates, which can then be shunted into anabolic pathways to support cell proliferation, a phenomenon known as the Warburg effect.[3] this compound selectively stabilizes the tetrameric conformation of PKM2, thereby increasing its enzymatic activity and reversing the metabolic phenotype associated with the dimeric form.[5][6]

Mechanism of Action

This compound functions as an allosteric activator of PKM2.[7] It binds to a distinct pocket at the dimer-dimer interface of the PKM2 homotetramer, a site different from that of the endogenous activator fructose-1,6-bisphosphate (FBP).[8][9] This binding event stabilizes the active tetrameric conformation of PKM2, leading to a significant increase in its pyruvate kinase activity.[5][6] This activation is potent, with an AC50 (half-maximal activating concentration) of 92 nM in biochemical assays.[1][2][8] this compound exhibits high selectivity for PKM2 over other pyruvate kinase isoforms such as PKM1, PKL, and PKR.[1][2]

The stabilization of the PKM2 tetramer by this compound has several critical downstream consequences:

  • Inhibition of Nuclear Translocation: The dimeric form of PKM2 can translocate to the nucleus, where it acts as a protein kinase and transcriptional co-activator for hypoxia-inducible factor 1-alpha (HIF-1α), promoting the expression of glycolytic genes.[5][7] By promoting the formation of the tetramer, this compound prevents the nuclear translocation of PKM2.[7][10]

  • Suppression of HIF-1α Accumulation: By inhibiting the nuclear function of PKM2, this compound leads to the suppression of HIF-1α accumulation and the subsequent downregulation of its target genes.[5][11]

  • Metabolic Reprogramming: The increased pyruvate kinase activity resulting from this compound treatment enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby increasing the flux through the later stages of glycolysis and into the tricarboxylic acid (TCA) cycle.[3][12] This leads to a decrease in the levels of anabolic intermediates such as lactate (B86563), ribose phosphate, and serine.[3][6]

Signaling Pathway Diagram

TEPP46_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TEPP46 This compound PKM2_dimer PKM2 (Dimer/Monomer) Low Activity TEPP46->PKM2_dimer Binds and stabilizes tetramer PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer Conformational Change Glycolytic_Intermediates Glycolytic Intermediates (for anabolism) PKM2_dimer->Glycolytic_Intermediates Allows accumulation HIF1a HIF-1α Accumulation & Transactivation PKM2_dimer->HIF1a Promotes PEP Phosphoenolpyruvate (PEP) PKM2_tetramer->PEP Catalyzes conversion Pyruvate Pyruvate PKM2_tetramer->Pyruvate PKM2_tetramer->Glycolytic_Intermediates Reduces accumulation PI3K_Akt PI3K/Akt Signaling PKM2_tetramer->PI3K_Akt Inhibits TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Glycolytic_Genes Glycolytic Gene Expression HIF1a->Glycolytic_Genes Induces

Figure 1: this compound signaling pathway. Max Width: 760px.

Quantitative Data Summary

ParameterValueContextReference
AC50 92 nMIn vitro activation of recombinant PKM2[1][2][8]
In Vivo Dosage (Mice) 30 mg/kgOral gavage for kidney fibrosis model[5]
In Vivo Efficacy (Mice) -Significant reduction in tumor size and occurrence in H1299 xenograft model[8]
IC50 (Pancreatic Cancer) >75 µM (BxPc-3 & MIA PaCa-2 cells)Single agent treatment[13]
IC50 (Combination Therapy) 30.3 µM (BxPc-3), 40.2 µM (MIA PaCa-2)In combination with FX-11 (LDHA inhibitor)[13]

Experimental Protocols

This protocol is a synthesized methodology based on descriptions from multiple sources.[8]

Principle: Pyruvate kinase activity is measured by monitoring the pyruvate-dependent oxidation of NADH to NAD+ by lactate dehydrogenase (LDH). The decrease in NADH is measured spectrophotometrically at 340 nm.

Materials:

  • Cell lysate

  • RIPA buffer with 2 mM DTT and protease inhibitors

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • 10 mM ADP

  • 10 mM Phosphoenolpyruvate (PEP)

  • 10 mM NADH

  • Lactate Dehydrogenase (LDH) (e.g., 10 units/mL)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Cell Lysis:

    • Culture cells to the desired confluency.

    • Treat cells with this compound or DMSO for the desired time (e.g., 1 hour).[8]

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer containing DTT and protease inhibitors.[8]

    • Clarify the lysate by centrifugation at 21,000 x g.[8]

    • Determine the total protein concentration of the supernatant.

  • Assay Reaction:

    • Prepare a master mix containing Assay Buffer, ADP, NADH, and LDH.

    • In a 96-well plate, add 5 µL of the cell lysate supernatant to each well.[8]

    • Add the master mix to each well.

    • To initiate the reaction, add PEP.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

    • The rate of NADH oxidation is proportional to the PK activity.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA340/min).

    • Normalize the PK activity to the total protein content of the lysate.[8]

    • Compare the activity in this compound-treated samples to the DMSO control.

PK_Activity_Assay_Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treat cells with this compound or DMSO cell_culture->treatment lysis Cell Lysis and Clarification treatment->lysis protein_quant Protein Quantification lysis->protein_quant assay_setup Set up PK Assay in 96-well plate protein_quant->assay_setup spectro Measure Absorbance at 340 nm assay_setup->spectro analysis Data Analysis and Normalization spectro->analysis end End analysis->end

Figure 2: Workflow for Pyruvate Kinase Activity Assay. Max Width: 760px.

This protocol is based on a disuccinimidyl suberate (B1241622) (DSS)-based cross-linking analysis.[5]

Principle: DSS is a chemical cross-linker that can covalently link proteins that are in close proximity. In the context of PKM2, it can be used to stabilize the tetrameric and dimeric forms, allowing for their separation and visualization by SDS-PAGE and Western blotting.

Materials:

  • Cell lysate

  • Disuccinimidyl suberate (DSS)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PKM2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as required.

    • Lyse cells in a suitable buffer.

  • Cross-linking:

    • Incubate the cell lysate with DSS at a predetermined concentration and time to allow for cross-linking of PKM2 oligomers.

  • SDS-PAGE and Western Blotting:

    • Quench the cross-linking reaction.

    • Separate the cross-linked proteins by SDS-PAGE. The tetrameric, dimeric, and monomeric forms of PKM2 will migrate at different molecular weights.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against PKM2, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the intensity of the bands corresponding to the tetramer, dimer, and monomer to determine the ratio of these species.

Therapeutic Implications and Applications

The ability of this compound to modulate the metabolic state of cells has significant therapeutic potential in several disease areas:

  • Oncology: By forcing PKM2 into its active tetrameric state, this compound can suppress tumor growth by redirecting glucose metabolism away from anabolic pathways and towards energy production.[3][9] This has been demonstrated in preclinical xenograft models of cancer.[3][8] this compound has been shown to reduce cancer cell proliferation, particularly under hypoxic conditions.[3]

  • Diabetic Nephropathy: this compound has been shown to suppress kidney fibrosis in models of diabetic nephropathy.[5][11] It achieves this by inhibiting the epithelial-to-mesenchymal transition (EMT) program and aberrant glycolysis associated with the disease.[5][11]

  • Inflammation and Autoimmunity: this compound can limit the activation and proliferation of CD4+ T cells by inhibiting glycolysis, which is essential for their pathogenic function.[7] This suggests a potential role for this compound in the treatment of T cell-mediated inflammatory and autoimmune diseases.[7] It has also been shown to promote endotoxin (B1171834) tolerance in macrophages.[14]

  • Cellular Senescence: this compound has been found to inhibit hydrogen peroxide-induced senescence in proximal tubular cells, suggesting a role in protecting against age-related organ damage.[4]

Conclusion

This compound is a valuable research tool and a promising therapeutic lead that targets a key metabolic vulnerability in various diseases. Its mechanism of action, centered on the allosteric activation of PKM2, provides a clear rationale for its observed effects on cellular metabolism and signaling. The detailed understanding of the this compound signaling pathway, as outlined in this guide, is crucial for its continued investigation and potential clinical development. The provided experimental protocols offer a starting point for researchers aiming to study the effects of this compound in their own systems. Further research will likely uncover additional nuances of its biological activity and expand its therapeutic applications.

References

The Discovery and Chemical Synthesis of TEPP-46: A Pyruvate Kinase M2 Activator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TEPP-46, also known as ML265, is a potent and selective small-molecule activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2). PKM2 is a key enzyme in glycolysis and its regulation is often altered in cancer cells, contributing to the Warburg effect. This compound promotes the tetrameric, more active state of PKM2, effectively reversing the metabolic phenotype of cancer cells and inhibiting tumor growth. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Mechanism of Action

This compound was identified through high-throughput screening as a potent activator of PKM2.[1][2] It belongs to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical class.[3] The primary mechanism of action of this compound is the allosteric activation of PKM2 by promoting its tetramerization.[1][4] In many cancer cells, PKM2 exists in a less active dimeric form, which facilitates the diversion of glycolytic intermediates into anabolic pathways that support cell proliferation. This compound binds to the dimer-dimer interface of PKM2, stabilizing the more active tetrameric conformation.[1][2][5] This leads to an increase in pyruvate kinase activity and a shift away from anabolic metabolism towards catabolic energy production, thereby inhibiting cancer cell proliferation, particularly under hypoxic conditions.

Signaling Pathway

The activation of PKM2 by this compound has significant downstream effects on cellular signaling, most notably the inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.[6][7][8] Dimeric PKM2 can translocate to the nucleus and act as a protein kinase, phosphorylating STAT3 and stabilizing HIF-1α, which in turn promotes the expression of genes involved in glycolysis and angiogenesis. By promoting the tetrameric form of PKM2 in the cytoplasm, this compound prevents its nuclear translocation and subsequent interaction with and stabilization of HIF-1α.[8][9] This leads to a reduction in HIF-1α target gene expression and a suppression of the hypoxic response in cancer cells.

TEPP46_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_dimer PKM2 (Dimer) (Less Active) PKM2_tetramer PKM2 (Tetramer) (Active) PKM2_dimer->PKM2_tetramer Anabolic_Pathways Anabolic Pathways (e.g., Serine Synthesis) PKM2_dimer->Anabolic_Pathways Diverts glycolytic intermediates HIF1a_stabilization HIF-1α Stabilization PKM2_dimer->HIF1a_stabilization Nuclear translocation and interaction STAT3_phos STAT3 Phosphorylation PKM2_dimer->STAT3_phos Acts as a protein kinase Pyruvate Pyruvate PKM2_tetramer->Pyruvate Catalyzes conversion of PEP to Pyruvate TEPP46 This compound TEPP46->PKM2_tetramer Promotes tetramerization Glycolysis Glycolysis Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle HIF1a_target_genes HIF-1α Target Genes (e.g., GLUT1, LDHA) HIF1a_stabilization->HIF1a_target_genes Promotes transcription

Caption: this compound Signaling Pathway. (Within 100 characters)

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Parameter Value Assay Reference
AC50 (PKM2) 92 nMLuminescent Pyruvate Kinase Assay[1][3][10]
Selectivity >100-foldAgainst PKM1, PKR, and PKL[5][6]
Binding Stoichiometry 2:4This compound molecules per PKM2 tetramer[1]
Pharmacokinetic Parameter Value Species Dose & Route Reference
Oral Bioavailability GoodMouse50 mg/kg, p.o.[6]
In Vivo Efficacy Significant reduction in tumor size, weight, and occurrenceMouse50 mg/kg, p.o., twice daily[1][2][6]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is based on the construction of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone core. The following is a detailed protocol adapted from the NIH Probe Report for ML265.[1]

TEPP46_Synthesis_Workflow start Starting Materials: - 2-bromo-5-methylthiophene - (3-aminophenyl)methanamine intermediate1 Intermediate 1: Thieno[3,2-b]pyrrole core start->intermediate1 Multistep synthesis intermediate2 Intermediate 2: Introduction of pyridazinone ring intermediate1->intermediate2 Cyclization intermediate3 Intermediate 3: Alkylation with (3-aminophenyl)methyl group intermediate2->intermediate3 N-alkylation final_product This compound intermediate3->final_product Oxidation

Caption: this compound Chemical Synthesis Workflow. (Within 100 characters)

Step-by-step Protocol:

  • Synthesis of the Thieno[3,2-b]pyrrole Core: The synthesis starts from commercially available 2-bromo-5-methylthiophene. A series of reactions including formylation, condensation with ethyl azidoacetate, and subsequent thermal cyclization yields the core thieno[3,2-b]pyrrole scaffold.

  • Formation of the Pyridazinone Ring: The thieno[3,2-b]pyrrole intermediate is then reacted with hydrazine (B178648) to form the pyridazinone ring system.

  • N-Alkylation: The pyridazinone nitrogen is alkylated with a suitable (3-aminophenyl)methyl halide.

  • Final Oxidation Step: The sulfide (B99878) is oxidized to the corresponding sulfoxide (B87167) to yield the final product, this compound.

Detailed reaction conditions, including reagents, solvents, temperatures, and reaction times, can be found in the supplementary information of the NIH Probe Report for ML265.[1]

Luminescent Pyruvate Kinase Activation Assay

This assay is used to determine the potency of compounds in activating PKM2. The production of ATP by pyruvate kinase is coupled to a luciferase reaction that generates a luminescent signal.

Materials:

  • Human recombinant PKM2 enzyme

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • Assay buffer (e.g., 50 mM Imidazole pH 7.2, 50 mM KCl, 7 mM MgCl2, 0.01% Tween-20, 0.05% BSA)

  • This compound or other test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384- or 1536-well microplates

Procedure:

  • Prepare a solution of PKM2 enzyme in assay buffer.

  • Prepare a solution of substrates (PEP and ADP) in assay buffer.

  • Dispense test compounds at various concentrations into the microplate wells. Include DMSO-only wells as a negative control.

  • Add the PKM2 enzyme solution to all wells.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the Kinase-Glo® reagent to all wells to stop the enzymatic reaction and initiate the luminescence reaction.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the AC50 value by fitting the dose-response data to a four-parameter logistic equation.

H1299 Mouse Xenograft Tumor Model

This in vivo model is used to assess the anti-tumor efficacy of this compound.[1][2][11][12]

Materials:

  • H1299 human non-small cell lung cancer cells

  • Athymic nude mice (e.g., NU/NU)

  • Matrigel

  • This compound formulated for oral administration

  • Vehicle control

Procedure:

  • Culture H1299 cells to the desired confluence.

  • Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg) or vehicle control orally, twice daily.[6]

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for PKM2 tetramerization).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a drug to its target protein in a cellular context.[13][14] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

CETSA_Workflow start Cells treated with This compound or Vehicle heat_treatment Heat Treatment (Temperature Gradient) start->heat_treatment cell_lysis Cell Lysis heat_treatment->cell_lysis centrifugation Centrifugation to separate soluble and aggregated proteins cell_lysis->centrifugation protein_detection Protein Detection (e.g., Western Blot for PKM2) centrifugation->protein_detection analysis Analysis of Protein Stability (Melting Curve) protein_detection->analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow. (Within 100 characters)

Procedure:

  • Treat cultured cells (e.g., H1299) with this compound or vehicle (DMSO) for a defined period.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble PKM2 in the supernatant by Western blotting or other protein detection methods.

  • Plot the amount of soluble PKM2 as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the this compound treated samples indicates target engagement.

Conclusion

This compound is a valuable research tool for studying the role of PKM2 in cancer metabolism and a promising lead compound for the development of novel anti-cancer therapeutics. Its well-defined mechanism of action, oral bioavailability, and in vivo efficacy make it a cornerstone for further investigations into the therapeutic potential of PKM2 activation. The detailed protocols provided in this guide are intended to facilitate the replication and extension of these important findings by the scientific community.

References

TEPP-46: A Deep Dive into its Modulation of the HIF-1α Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen and a key driver in various pathologies, including cancer and inflammatory diseases. Its signaling pathway is a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of TEPP-46, a potent and selective small-molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2), and its consequential effects on the HIF-1α signaling cascade. This compound-mediated activation of PKM2 promotes its tetrameric state, which in turn inhibits the nuclear translocation and co-activator function of dimeric PKM2, leading to a significant reduction in HIF-1α accumulation and the downstream expression of its target genes. This guide will detail the underlying mechanisms, present quantitative data from key studies, outline experimental protocols for investigation, and provide visual representations of the involved pathways and workflows.

Introduction to this compound and the HIF-1α Signaling Pathway

The HIF-1α signaling pathway is critical for cellular adaptation to hypoxic conditions. Under normoxia, HIF-1α is hydroxylated by prolyl hydroxylase domain-containing proteins (PHDs), leading to its ubiquitination and proteasomal degradation. Under hypoxia, this process is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in crucial processes such as angiogenesis, glycolysis, and cell survival.

Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that exists in two interchangeable conformational states: a highly active tetramer and a less active dimer.[1][2][3] The dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase, directly interacting with and stabilizing HIF-1α, thereby promoting its transactivation function.[2][4]

This compound is a small-molecule activator that promotes the formation of the PKM2 tetramer by binding to the monomeric PKM2 subunit.[2][3][4] This stabilization of the tetrameric form enhances pyruvate kinase activity and concurrently reduces the pool of dimeric PKM2 available to act as a nuclear co-activator for HIF-1α.[2][4]

Mechanism of Action of this compound on HIF-1α Signaling

The primary mechanism by which this compound inhibits HIF-1α signaling is through the allosteric activation of PKM2. By promoting the stable, highly active tetrameric form of PKM2, this compound effectively sequesters PKM2 in the cytoplasm, preventing the nuclear translocation of its dimeric form.[4][5] This has a direct consequence on HIF-1α stability and activity.

The key steps are as follows:

  • This compound Binding and PKM2 Tetramerization: this compound binds to PKM2, inducing a conformational change that favors the formation of the stable tetramer.[2][3]

  • Inhibition of Dimeric PKM2 Nuclear Translocation: The increased proportion of tetrameric PKM2 reduces the available pool of dimeric PKM2 that can move into the nucleus.[4]

  • Reduced HIF-1α Stabilization: In the nucleus, dimeric PKM2 normally interacts with and stabilizes HIF-1α. By preventing this interaction, this compound leads to decreased HIF-1α stability.[2][6]

  • Suppression of HIF-1α Target Gene Expression: The reduction in nuclear HIF-1α levels results in decreased transcription of its target genes, which are involved in processes like aberrant glycolysis and epithelial-to-mesenchymal transition (EMT).[1][2]

TEPP46_HIF1a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_dimer PKM2 (Dimer) Low Activity PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer tetramerization PKM2_dimer_nuc PKM2 (Dimer) PKM2_dimer->PKM2_dimer_nuc Glycolysis Glycolysis PKM2_tetramer->Glycolysis catalyzes TEPP46 This compound TEPP46->PKM2_dimer promotes TEPP46->PKM2_dimer_nuc inhibits HIF1a_cyto HIF-1α Proteasome Proteasome HIF1a_cyto->Proteasome degradation HIF1a_nuc HIF-1α HIF1a_cyto->HIF1a_nuc translocation (hypoxia) PHD PHD PHD->HIF1a_cyto hydroxylates pVHL pVHL pVHL->HIF1a_cyto ubiquitinates PKM2_dimer_nuc->HIF1a_nuc stabilizes HIF1_complex HIF-1 Complex HIF1a_nuc->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE binds Target_Genes Target Genes (e.g., GLUT1, LDHA) HRE->Target_Genes activates transcription

Figure 1: this compound Modulates the HIF-1α Signaling Pathway.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConditionThis compound ConcentrationResultReference
PKM2 Activation (AC50) Recombinant human PKM2Biochemical assay92 nMPotent and selective activation[7][8]
HIF-1α Protein Levels HK2 cellsHigh glucose10 µMSuppression of HIF-1α accumulation[1][2]
HIF-1α Protein Levels Bone Marrow-Derived Macrophages (BMDMs)LPS stimulation50 µMInhibition of LPS-induced HIF-1α protein[9]
HRE Reporter Activity HK2 cellsHigh glucoseNot specifiedReduced HRE activity[2]
Il1b mRNA Expression BMDMsFSL-1 and CpG stimulation50 µMSignificant inhibition of Il1b mRNA[9]
Cell Viability H1299 cellsHypoxiaNot specifiedIncreased doubling time[8]
PK Activity HK2 cellsHigh glucose (30 mM)Not specifiedIncreased PK activity[10]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelThis compound AdministrationOutcomeReference
CD-1 Mice Streptozotocin (STZ)-induced diabetes and BSA-induced kidney fibrosisOral administrationRescued kidney fibrosis[1]
Mice LPS or Salmonella typhimurium infectionIn vivo administrationInhibited IL-1β production, boosted IL-10 production[9][11]
db/db Mice Diabetic Kidney Disease (DKD)Intraperitoneal injectionAttenuated altered energy metabolism, restored mitochondrial function[12][13]
C57BL/6 Mice Methionine choline-deficient (MCD) diet-induced NASHIntraperitoneal injection (30 mg/kg)Inhibited development of NASH[14]
H1299 Mouse Xenograft CancerNot specifiedSignificantly reduced tumor size[8]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Western Blot Analysis for HIF-1α and PKM2

Objective: To determine the protein levels of HIF-1α and PKM2 in cells or tissues treated with this compound.

Protocol:

  • Cell/Tissue Lysis: Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Tissues are homogenized in lysis buffer.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 10-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against HIF-1α, PKM2, and a loading control (e.g., β-actin or GAPDH) diluted according to the manufacturer's instructions.

  • Washing: The membrane is washed three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis is performed to quantify protein levels relative to the loading control.[2][9]

Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Genes

Objective: To measure the mRNA expression levels of HIF-1α target genes (e.g., GLUT1, LDHA, IL1B).

Protocol:

  • RNA Extraction: Total RNA is extracted from cells or tissues using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, TRIzol).

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.

  • qRT-PCR: The qRT-PCR reaction is performed using a qPCR instrument with SYBR Green or TaqMan probe-based chemistry. The reaction mixture typically contains cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and qPCR master mix.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[5][6][9]

Pyruvate Kinase (PK) Activity Assay

Objective: To measure the enzymatic activity of PKM2 in cell or tissue lysates.

Protocol:

  • Lysate Preparation: Cell or tissue lysates are prepared as for Western blotting, but often in a buffer specific for the activity assay.

  • Activity Measurement: PK activity is measured using a colorimetric or fluorometric assay kit. These assays typically rely on a coupled enzyme reaction where the production of pyruvate is linked to a detectable change in absorbance or fluorescence. The reaction is initiated by adding the substrate phosphoenolpyruvate (B93156) (PEP).

  • Data Normalization: The PK activity is normalized to the total protein concentration of the lysate.[2]

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of this compound on cell proliferation and viability.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • This compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: An MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control.[3][15][16]

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cell/Animal Model Preparation treatment Treatment with this compound or Vehicle start->treatment harvest Harvest Cells/Tissues treatment->harvest viability Cell Viability Assay treatment->viability for cell-based assays western Western Blot (HIF-1α, PKM2 protein) harvest->western qpcr qRT-PCR (Target Gene mRNA) harvest->qpcr pk_assay PK Activity Assay harvest->pk_assay data_analysis Data Analysis and Interpretation western->data_analysis qpcr->data_analysis pk_assay->data_analysis viability->data_analysis

Figure 2: General Experimental Workflow for this compound Studies.

Conclusion and Future Directions

This compound represents a valuable pharmacological tool for probing the role of PKM2 in cellular signaling and a potential therapeutic agent for diseases driven by aberrant HIF-1α activity. Its mechanism of action, centered on the allosteric activation of PKM2 and subsequent suppression of HIF-1α, is well-supported by a growing body of evidence. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in this promising compound.

Future research should focus on further elucidating the tissue-specific effects of this compound, its long-term safety profile, and its efficacy in a broader range of disease models. Additionally, exploring potential synergistic effects with other anti-cancer or anti-inflammatory agents could open new avenues for combination therapies. The continued investigation of this compound and similar PKM2 activators holds significant promise for the development of novel therapeutics targeting metabolic and signaling pathways at the core of numerous human diseases.

References

TEPP-46: A Deep Dive into its Modulation of Cellular Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TEPP-46, a potent and selective small-molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2), and its profound effects on cellular glycolysis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.

Introduction: The Role of PKM2 in Cancer Metabolism

Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1] Pyruvate kinase (PK) is a key enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[2] The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in cancer cells and proliferating tissues.[3] Unlike the constitutively active M1 isoform (PKM1), PKM2 can exist in a highly active tetrameric state and a less active dimeric state.[4] The dimeric form of PKM2 has a lower affinity for its substrate, PEP, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates.[5] These intermediates are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), to produce macromolecules and reducing equivalents (e.g., NADPH) necessary for rapid cell proliferation.[5] The ability of PKM2 to switch between these two forms allows cancer cells to dynamically regulate glycolytic flux to support either energy production or biosynthesis.

This compound: A Potent Activator of PKM2

This compound is a small-molecule activator of PKM2 that has been shown to stabilize the active tetrameric conformation of the enzyme.[6][7] This allosteric activation effectively "forces" PKM2 to function more like the constitutively active PKM1 isoform, thereby increasing the rate of glycolysis and pyruvate production.[8]

Mechanism of Action

This compound binds to the dimer-dimer interface of the PKM2 homotetramer, stabilizing its quaternary structure.[9] This stabilization increases the enzyme's affinity for its substrate, PEP, and promotes the conversion of PEP to pyruvate.[10] By locking PKM2 in its active tetrameric form, this compound reverses the metabolic phenotype associated with dimeric PKM2, shifting the balance from anabolism back towards catabolism.

The following diagram illustrates the mechanism of this compound action on PKM2:

TEPP46_Mechanism cluster_PKM2_State PKM2 Equilibrium cluster_Cellular_Process Cellular Processes Dimeric_PKM2 Dimeric PKM2 (Low Activity) Tetrameric_PKM2 Tetrameric PKM2 (High Activity) Dimeric_PKM2->Tetrameric_PKM2 Equilibrium Anabolism Anabolic Pathways (e.g., PPP) Dimeric_PKM2->Anabolism Promotes Glycolysis Glycolysis to Pyruvate Tetrameric_PKM2->Glycolysis Enhances TEPP46 This compound TEPP46->Tetrameric_PKM2 Stabilizes TEPP46_Signaling cluster_Metabolism Cellular Metabolism cluster_Signaling Downstream Effects Glucose Glucose Glycolytic_Intermediates Glycolytic Intermediates Glucose->Glycolytic_Intermediates Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate PKM2 Anabolic_Pathways Anabolic Pathways (PPP, Serine Synthesis) Glycolytic_Intermediates->Anabolic_Pathways Glycolytic_Intermediates->Anabolic_Pathways Tumor_Growth Tumor Growth Suppression Pyruvate->Tumor_Growth Inhibits Anabolic_Pathways->Tumor_Growth Supports HIF1a HIF-1α Activity HIF1a->Tumor_Growth Promotes TEPP46 This compound PKM2_tetramer Tetrameric PKM2 TEPP46->PKM2_tetramer Promotes PKM2_dimer Dimeric PKM2 PKM2_dimer->Glycolytic_Intermediates Increases PKM2_dimer->HIF1a Activates PKM2_tetramer->Pyruvate Increases PK_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (PEP, ADP, NADH, LDH) start->prep_reagents add_tepp46 Add this compound/ Vehicle to Wells prep_reagents->add_tepp46 add_enzyme Add Cell Lysate/ Purified PKM2 add_tepp46->add_enzyme measure_abs Measure Absorbance at 340 nm (Kinetic Read) add_enzyme->measure_abs calculate_rate Calculate Rate of NADH Oxidation measure_abs->calculate_rate end End calculate_rate->end

References

The Impact of TEPP-46 on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TEPP-46, a potent, orally bioavailable small-molecule activator of pyruvate (B1213749) kinase M2 (PKM2), has emerged as a significant modulator of cellular metabolism with profound implications for mitochondrial respiration. By promoting the tetrameric, more active state of PKM2, this compound redirects metabolic fluxes, leading to significant alterations in mitochondrial function. This technical guide provides an in-depth analysis of the impact of this compound on mitochondrial respiration, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of cellular metabolism, oncology, and drug development.

Introduction

Pyruvate kinase (PK) is a crucial enzyme in glycolysis, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant production of ATP. The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in embryonic and cancerous cells and is known to exist in two distinct conformational states: a highly active tetramer and a less active dimer. The dimeric form of PKM2 diverts glucose metabolites towards anabolic processes, a phenomenon known as the Warburg effect, which is a hallmark of cancer metabolism.

This compound is a selective activator of PKM2 that stabilizes the tetrameric form of the enzyme.[1][2] This stabilization enhances the catalytic activity of PKM2, leading to increased glycolytic flux and a subsequent shift in cellular metabolism that directly impacts mitochondrial respiration. This guide explores the multifaceted effects of this compound on mitochondrial function, from oxygen consumption to the intricate signaling cascades that govern mitochondrial biogenesis and activity.

This compound's Mechanism of Action on Mitochondrial Respiration

This compound exerts its influence on mitochondrial respiration primarily through the activation of PKM2. By locking PKM2 in its highly active tetrameric state, this compound increases the conversion of PEP to pyruvate, thereby boosting the pool of pyruvate available to enter the tricarboxylic acid (TCA) cycle within the mitochondria. This increased substrate availability for the TCA cycle enhances oxidative phosphorylation (OXPHOS) and overall mitochondrial respiration.

The signaling pathway downstream of PKM2 activation by this compound involves the modulation of key transcription factors that regulate mitochondrial biogenesis and function. Specifically, this compound-mediated PKM2 activation has been shown to decrease the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3][4] HIF-1α is a master regulator of the cellular response to hypoxia and is known to promote glycolysis while suppressing mitochondrial respiration. By reducing HIF-1α levels, this compound alleviates the suppression of mitochondrial function.

Furthermore, the activation of PKM2 by this compound leads to an increase in the expression of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α).[3][4][5] PGC-1α is a master regulator of mitochondrial biogenesis, promoting the synthesis of new mitochondria and enhancing respiratory capacity. The interplay between the downregulation of HIF-1α and the upregulation of PGC-1α creates a cellular environment conducive to robust mitochondrial respiration.

TEPP46_Signaling_Pathway TEPP46 This compound PKM2_dimer PKM2 (Dimer) (Less Active) TEPP46->PKM2_dimer Binds & Stabilizes PKM2_tetramer PKM2 (Tetramer) (Highly Active) PKM2_dimer->PKM2_tetramer Tetramerization Glycolysis Glycolysis PKM2_tetramer->Glycolysis Activates HIF1a HIF-1α PKM2_tetramer->HIF1a Inhibits PGC1a PGC-1α PKM2_tetramer->PGC1a Promotes Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS Mito_Respiration Increased Mitochondrial Respiration OXPHOS->Mito_Respiration HIF1a->Mito_Respiration Suppresses Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Mito_Biogenesis->Mito_Respiration

Quantitative Data on Mitochondrial Respiration

The effects of this compound on mitochondrial respiration have been quantified in various cell types and experimental conditions. The following tables summarize the key findings from published studies.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)

Cell TypeTreatmentBasal RespirationATP-linked RespirationMaximal RespirationSpare Respiratory CapacityReference
RAW264.7 MacrophagesThis compoundSignificantly IncreasedSignificantly IncreasedSignificantly Increased-[6][7]
Renal Tubular Epithelial Cells (HG-treated)This compoundSignificantly ImprovedSignificantly Improved-Significantly Improved[3]
Podocytes (HG-treated)This compoundReversed Impairment-Reversed Impairment-[8]
CD4+ T cellsThis compoundSimilar to Control---[9]

HG: High Glucose

Table 2: Effect of this compound on ATP Production and Other Metabolic Parameters

Cell TypeTreatmentATP ProductionMitochondrial MassMitochondrial Membrane PotentialROS ProductionReference
Renal Tubular Epithelial Cells (HG-treated)This compoundSignificantly IncreasedIncreased--[3]
Podocytes (HG-treated)This compoundIncreasedIncreasedIncreasedDecreased[8][10]
RAW264.7 MacrophagesThis compound-Increased--[6][7]
Human NeutrophilsThis compound---Increased[11]

HG: High Glucose, ROS: Reactive Oxygen Species

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound on mitochondrial respiration.

Seahorse XF Extracellular Flux Analysis

This assay is used to measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in live cells in real-time.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW264.7, RTECs) in a Seahorse XF96 or XF24 cell culture microplate at an appropriate density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the specified duration.

  • Assay Medium: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.

  • Mitochondrial Stress Test: Load the sensor cartridge with sequential injections of mitochondrial inhibitors:

    • Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.

    • Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (an uncoupling agent) to measure maximal respiration.

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6][7]

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells Treat_Cells 2. Treat with this compound Seed_Cells->Treat_Cells Assay_Medium 3. Add Assay Medium Treat_Cells->Assay_Medium Load_Cartridge 4. Load Inhibitors Assay_Medium->Load_Cartridge Run_Assay 5. Run Seahorse Analyzer Load_Cartridge->Run_Assay Oligomycin Oligomycin FCCP FCCP Rot_Ant Rotenone/ Antimycin A Data_Normalization 6. Normalize Data Run_Assay->Data_Normalization Calculate_Parameters 7. Calculate Parameters Data_Normalization->Calculate_Parameters

Measurement of Mitochondrial Mass

Mitochondrial mass can be assessed using fluorescent dyes that accumulate in mitochondria regardless of the membrane potential.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described above.

  • Staining: Incubate the cells with a mitochondrial-specific dye such as MitoTracker Green FM (e.g., 100 nM) for 30-45 minutes at 37°C.

  • Washing: Wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.

  • Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity indicates an increase in mitochondrial mass.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key indicator of mitochondrial health and function. It can be measured using potentiometric fluorescent dyes.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound.

  • Staining: Incubate the cells with a potentiometric dye such as JC-1 or TMRM (e.g., 200 nM) for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells with PBS.

  • Analysis: Analyze the fluorescence using a flow cytometer or fluorescence microscope. For JC-1, healthy mitochondria with high ΔΨm will exhibit red fluorescence (J-aggregates), while unhealthy mitochondria with low ΔΨm will show green fluorescence (JC-1 monomers). An increase in the red/green fluorescence ratio indicates an increase in mitochondrial membrane potential. For TMRM, a higher fluorescence intensity corresponds to a higher ΔΨm.

Measurement of Reactive Oxygen Species (ROS) Production

Mitochondrial ROS production can be measured using fluorescent probes that become fluorescent upon oxidation.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound.

  • Staining: Incubate the cells with a ROS-sensitive probe such as MitoSOX Red (for mitochondrial superoxide) or CellROX Green for 10-30 minutes at 37°C.

  • Washing: Wash the cells with PBS.

  • Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates higher ROS levels.

Discussion and Future Directions

The activation of PKM2 by this compound represents a novel strategy for modulating cellular metabolism and enhancing mitochondrial respiration. The data consistently demonstrate that this compound treatment leads to increased oxygen consumption, ATP production, and mitochondrial biogenesis in various cell types, particularly under conditions of metabolic stress.[3][6][7] The underlying mechanism, involving the regulation of HIF-1α and PGC-1α, provides a clear rationale for these observations.[3][4]

However, the impact of this compound on mitochondrial function can be cell-type specific. For instance, while this compound generally enhances mitochondrial respiration, its effect on ROS production appears to be context-dependent, with some studies reporting a decrease and others an increase.[8][10][11] These discrepancies may be due to differences in the basal metabolic state of the cells, the duration of this compound treatment, and the specific experimental conditions.

The ability of this compound to restore mitochondrial function in disease models, such as diabetic nephropathy, highlights its therapeutic potential.[3][12][13] By reversing the metabolic abnormalities associated with these conditions, this compound may offer a new avenue for treatment. In the context of cancer, the role of PKM2 activation is more complex. While the Warburg effect is a hallmark of many cancers, some tumors may be vulnerable to a forced shift towards oxidative phosphorylation. The anti-tumor effects of this compound observed in some studies suggest that this metabolic reprogramming can be detrimental to cancer cell proliferation and survival.[1][14]

Future research should focus on further elucidating the context-dependent effects of this compound on mitochondrial respiration and ROS homeostasis. Investigating the long-term consequences of sustained PKM2 activation on mitochondrial dynamics and quality control will also be crucial. Furthermore, exploring the therapeutic potential of this compound in a wider range of diseases characterized by mitochondrial dysfunction is a promising area for future investigation. The development of more specific and potent PKM2 activators, guided by the insights gained from studies on this compound, will undoubtedly pave the way for novel metabolic therapies.

Conclusion

This compound is a powerful tool for interrogating the role of PKM2 in cellular metabolism and a promising therapeutic agent for diseases associated with mitochondrial dysfunction. Its ability to enhance mitochondrial respiration through a well-defined signaling pathway makes it a subject of intense research. This technical guide has provided a comprehensive overview of the current understanding of this compound's impact on mitochondrial function, offering valuable information for researchers and drug development professionals seeking to leverage this knowledge in their work. The continued exploration of PKM2 activators like this compound holds great promise for advancing our understanding of cellular metabolism and developing innovative treatments for a variety of diseases.

References

The Structural Basis of TEPP-46 Binding to Pyruvate Kinase M2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and molecular underpinnings of the interaction between the allosteric activator TEPP-46 and Pyruvate (B1213749) Kinase M2 (PKM2). This compound is a potent and selective small molecule that modulates the activity of PKM2, a key enzyme in cancer metabolism and immunology. Understanding the precise mechanism of this compound binding is critical for the development of novel therapeutics targeting PKM2. This document details the binding site, mechanism of action, relevant quantitative data, experimental protocols for characterization, and the downstream signaling consequences of this interaction.

The Structural Basis of this compound Binding to PKM2

This compound functions as a potent and highly selective allosteric activator of PKM2. Its binding mechanism is crucial to its function, inducing a significant conformational change that favors the more active state of the enzyme.

The Allosteric Binding Site

Crystallographic studies have revealed that this compound binds to a unique allosteric pocket located at the dimer-dimer interface of the PKM2 homotetramer.[1] This binding site, often referred to as the A-A' interface, is spatially distinct from both the active site where phosphoenolpyruvate (B93156) binds and the pocket for the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[2][3] The this compound binding site is approximately 35Å away from the FBP binding pocket.[2][3]

Upon binding, the this compound molecule becomes completely buried within this interface.[2][3] The pocket is formed by an equivalent set of amino acid residues contributed by each of the two PKM2 subunits that form the dimer-dimer interface. The interaction between this compound and the protein is primarily governed by a combination of polar and van der Waals forces.[2][3] Furthermore, structural data indicates that solvent molecules, such as water, are present within the pocket and mediate additional hydrogen bonds between the activator and the residues lining the pocket.[2] Interestingly, crystallographic evidence suggests a pseudo-twofold symmetry in the binding pocket, allowing this compound to adopt alternating binding orientations.[2][3]

Mechanism of Action: Stabilization of the Active Tetramer

The binding of this compound to the dimer-dimer interface induces and stabilizes the tetrameric quaternary structure of PKM2.[4] PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and less active dimeric and monomeric forms. This compound shifts this equilibrium towards the tetramer, promoting a constitutively active enzyme. This is achieved by enhancing the intermolecular interactions at the A-A' interface, favoring the R-state (relaxed, high-activity) conformation of the enzyme.[5][6][7]

A critical consequence of stabilizing the tetrameric form is the inhibition of PKM2's non-metabolic functions. The dimeric form of PKM2 can translocate to the nucleus, where it acts as a protein kinase and a transcriptional co-activator for factors like HIF-1α and STAT3, promoting cell proliferation and survival.[8][9][10] By locking PKM2 in its tetrameric, cytoplasmic state, this compound effectively blocks its nuclear translocation and subsequent pro-tumorigenic activities.[4][9][11]

// Inhibition arrow edge [color="#EA4335"]; TEPP46 -| PKM2_Dimer -> Nuclear_Functions [label="Blocks", color="#EA4335"];

} .enddot Caption: Logical flow of this compound action on PKM2.

Quantitative Data for this compound and PKM2 Interaction

The potency of this compound as a PKM2 activator has been quantified through biochemical assays. The following table summarizes the key reported value.

ParameterValueDescriptionReference
EC50 92 nMThe half maximal effective concentration for the allosteric activation of PKM2 enzymatic activity.[12]
Selectivity No effect on PKM1This compound is highly selective for the M2 isoform of pyruvate kinase over the M1 isoform.

Note: While this compound is reported to be selective for PKM2, one study using a photoactivatable derivative of this compound suggested potential binding to PKM1 in Jurkat T cells, which express both isoforms.[10]

Experimental Methodologies

The elucidation of the structural basis and binding kinetics of the this compound:PKM2 interaction relies on a suite of biophysical and biochemical techniques. Below are generalized protocols for the key experiments.

X-Ray Crystallography of the this compound:PKM2 Complex

X-ray crystallography provides atomic-level detail of the binding interaction. The structure of PKM2 in complex with this compound was solved using this method.[1][2]

Objective: To determine the three-dimensional structure of the PKM2-TEPP-46 complex.

Protocol Overview:

  • Protein Expression and Purification:

    • Express recombinant human PKM2, typically in an E. coli expression system.

    • Purify the protein to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

    • Concentrate the purified PKM2 to a suitable concentration for crystallization (e.g., 5-15 mg/mL).

  • Formation of the Protein-Ligand Complex:

    • Co-crystallization Method: Incubate the purified PKM2 with a molar excess of this compound (typically 2-10 fold) for a defined period (e.g., 1-2 hours) on ice prior to setting up crystallization trials.[13]

    • Soaking Method: Grow apo-PKM2 crystals first. Prepare a soaking solution by dissolving this compound in a cryo-protectant solution compatible with the crystal conditions. Transfer the apo-crystals into the soaking solution for a duration ranging from minutes to hours.[13][14]

  • Crystallization:

    • Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial or custom-made screens.

    • Optimize initial hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known PKM2 structure as a search model.

    • Refine the model and build the this compound molecule into the observed electron density map.

XRay_Workflow Protein_Prod Protein_Prod Co_Cryst Co_Cryst Protein_Prod->Co_Cryst Soaking Soaking Protein_Prod->Soaking Cryst_Screen Cryst_Screen Co_Cryst->Cryst_Screen Ligand_Prep Ligand_Prep Ligand_Prep->Co_Cryst Ligand_Prep->Soaking Soaking->Cryst_Screen Data_Collection Data_Collection Cryst_Screen->Data_Collection Structure_Solve Structure_Solve Data_Collection->Structure_Solve Final_Structure Final_Structure Structure_Solve->Final_Structure Final Structure (PDB)

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[15][16]

Objective: To quantify the thermodynamic profile of this compound binding to PKM2.

Protocol Overview:

  • Sample Preparation:

    • Prepare purified PKM2 and this compound in the same, precisely matched buffer to minimize heats of dilution. Dialyze the protein extensively against the final buffer.

    • Determine accurate concentrations of both protein and ligand.

    • Degas all solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the purified PKM2 solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 10-20 fold higher concentration than PKM2) into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the PKM2-containing sample cell.

    • Measure the heat change after each injection until the protein becomes saturated with the ligand.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding kinetics and affinity.[17][18]

Objective: To determine the association (kon) and dissociation (koff) rate constants and the equilibrium dissociation constant (KD) for the this compound:PKM2 interaction.

Protocol Overview:

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize purified PKM2 onto the chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to medium immobilization density to avoid mass transport limitations.

    • Block any remaining active sites on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject the this compound solutions sequentially, from lowest to highest concentration, over the immobilized PKM2 surface (association phase).

    • After each injection, flow the running buffer again to monitor the release of the bound ligand (dissociation phase).

    • Perform a regeneration step between different analyte concentrations if necessary to remove all bound ligand.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Globally fit the resulting sensorgrams (response units vs. time) to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

Downstream Signaling Consequences of this compound Binding

The allosteric activation of PKM2 by this compound and the subsequent sequestration of the enzyme in the cytoplasm has profound effects on cellular signaling and metabolism, particularly in cancer cells and immune cells.

By preventing the nuclear translocation of dimeric PKM2, this compound inhibits its function as a transcriptional co-activator. This leads to the downregulation of key signaling pathways that are often hyperactive in disease states:

  • HIF-1α Pathway: Nuclear PKM2 can interact with and stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the metabolic response to hypoxia. This compound treatment can lead to decreased HIF-1α activity and the downregulation of its target genes.[9][19]

  • STAT3 Pathway: Nuclear PKM2 can act as a co-activator for Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell proliferation and survival.[10]

  • mTORC1 Signaling: In T cells, this compound treatment has been shown to inhibit the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and metabolism.[9]

  • Myc Pathway: The activity of the proto-oncogene Myc, another critical regulator of cell metabolism and proliferation, is also attenuated by this compound treatment in T cells.[9]

These effects culminate in a metabolic shift away from anabolic processes (which are supported by a less active PKM2) towards catabolism, impairing the proliferation of cancer cells and modulating the function of immune cells like T helper cells.[5][9][10]

References

The Influence of TEPP-46 on Cancer Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. A key regulator of this metabolic shift is the M2 isoform of pyruvate (B1213749) kinase (PKM2). Unlike the constitutively active M1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In its dimeric form, PKM2 slows the final step of glycolysis, leading to an accumulation of glycolytic intermediates that are diverted into anabolic pathways to support rapid cell proliferation. TEPP-46 is a potent and selective small-molecule activator of PKM2. By stabilizing the active tetrameric conformation of PKM2, this compound forces a metabolic shift away from anabolic glycolysis and towards oxidative phosphorylation, thereby impacting cancer cell proliferation, nutrient utilization, and tumorigenicity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cell metabolism supported by quantitative data, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound acts as an allosteric activator of PKM2. It binds to a pocket at the subunit interface of PKM2, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[1] This binding stabilizes the enzyme in its highly active tetrameric state.[1][2] The activation of PKM2 by this compound has several profound consequences on cancer cell metabolism:

  • Reversal of the Warburg Effect: By promoting the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, this compound enhances the flux through the later stages of glycolysis. This reduces the pool of glycolytic intermediates available for anabolic processes such as the pentose (B10789219) phosphate (B84403) pathway (PPP) for nucleotide synthesis and the serine synthesis pathway for amino acid production.[3]

  • Suppression of HIF-1α Signaling: The dimeric form of PKM2 can translocate to the nucleus and act as a transcriptional co-activator for hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that promotes glycolysis and angiogenesis in tumors. By locking PKM2 in its tetrameric form in the cytoplasm, this compound prevents its nuclear translocation and subsequent co-activation of HIF-1α, leading to reduced expression of HIF-1α target genes.[4][5]

  • Alteration of Lactate (B86563) Production: While enhanced glycolysis downstream of PKM2 would be expected to increase pyruvate, the metabolic fate of this pyruvate is context-dependent. In many cancer models, this compound treatment leads to a decrease in lactate production as more pyruvate is shunted into the mitochondria for oxidative phosphorylation.[2][3] However, in some contexts, an initial increase in glucose consumption and lactate secretion has been observed.[6][7]

  • Impact on Tumor Growth: By shifting metabolism away from a state that supports biosynthesis, this compound can impair the ability of cancer cells to proliferate, particularly under hypoxic conditions.[3] In preclinical xenograft models, administration of this compound has been shown to reduce tumor growth.[3][8]

Signaling Pathway of this compound Action

TEPP46_Signaling cluster_nucleus Nuclear Events TEPP46 This compound PKM2_dimer PKM2 (Dimer) Low Activity TEPP46->PKM2_dimer Binds and Stabilizes PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer Activation Nucleus Nucleus PKM2_dimer->Nucleus Translocation Anabolism Anabolic Pathways (Serine, Nucleotide Synthesis) PKM2_tetramer->Anabolism Inhibits flux to Pyruvate Pyruvate PKM2_tetramer->Pyruvate Catalyzes HIF1a HIF-1α PKM2_tetramer->HIF1a Prevents nuclear translocation of dimer Glycolytic_Intermediates Glycolytic Intermediates (e.g., 3-PG, PEP) Glycolytic_Intermediates->PKM2_tetramer Substrate Glycolytic_Intermediates->Anabolism Diverted in Warburg Effect Lactate Lactate Pyruvate->Lactate LDHA Mitochondria Mitochondria (TCA Cycle / OXPHOS) Pyruvate->Mitochondria HIF1a_targets HIF-1α Target Genes (e.g., GLUT1, LDHA) HIF1a->HIF1a_targets Co-activation with dimeric PKM2

Caption: this compound promotes the tetrameric state of PKM2, enhancing glycolysis and reducing anabolic biosynthesis.

Quantitative Effects of this compound on Cancer Cell Metabolism

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineValueReference
AC₅₀ (PKM2 Activation) Recombinant Human PKM292 nM[9]
IC₅₀ (Cell Viability) BxPc-3 (Pancreatic)>75 µM[10]
IC₅₀ (Cell Viability) MIA PaCa-2 (Pancreatic)>75 µM[10]
Effect on Proliferation H1299 (Lung)No significant change in viability with this compound alone (up to 30 µM)[7]
Table 2: Metabolic Alterations Induced by this compound
Metabolite/ParameterCell Line/ModelChange with this compoundQuantitative Data (Vehicle vs. This compound)Reference
Glucose Consumption H1299 (Lung)Increased1.6 ± 0.6 mM vs. 3.6 ± 0.4 mM (at 48h)[6][7]
Lactate Secretion H1299 (Lung)Increased13.1 ± 0.8 mM vs. 18.9 ± 0.6 mM (at 48h)[6][7]
Intratumoral Lactate H1299 XenograftDecreasedStatistically significant reduction[3]
Intratumoral Ribose Phosphate H1299 XenograftDecreasedStatistically significant reduction[3]
Intratumoral Serine H1299 XenograftDecreasedStatistically significant reduction[3]
Fructose-1,6-bisphosphate H1299 (Lung)DecreasedStatistically significant reduction[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

PKM2 Activity Assay (LDH-Coupled)

This assay measures the production of pyruvate by PKM2, which is then converted to lactate by lactate dehydrogenase (LDH), coupled with the oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

    • Recombinant human PKM2

    • Phosphoenolpyruvate (PEP)

    • Adenosine diphosphate (B83284) (ADP)

    • NADH

    • Lactate Dehydrogenase (LDH)

    • This compound stock solution in DMSO

  • Procedure:

    • Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.

    • Aliquot the master mix into a 96-well plate.

    • Add this compound at various concentrations (or DMSO for control) to the respective wells.

    • Initiate the reaction by adding the diluted PKM2 enzyme solution.

    • Immediately measure the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

    • Plot the reaction velocity against the this compound concentration to determine the AC₅₀.

Cell Viability (MTS Assay)

This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable cells to generate a colored formazan (B1609692) product.

  • Reagents:

    • Cancer cell line of interest

    • Complete culture medium

    • This compound stock solution in DMSO

    • MTS reagent solution (containing PES)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound or DMSO vehicle control for the desired time period (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTS solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Record the absorbance at 490 nm using a plate reader.

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

Cellular Metabolism (Seahorse XF Assay)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

  • Materials:

    • Seahorse XF Cell Culture Microplate

    • Seahorse XF Calibrant

    • Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate

    • This compound

    • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Procedure:

    • Seed cells in a Seahorse XF microplate and allow them to adhere.

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.

    • On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

    • Load the sensor cartridge with this compound and the mitochondrial stress test compounds.

    • Place the cell plate in the Seahorse XF Analyzer and run the assay protocol.

    • The instrument will measure baseline OCR and ECAR before and after the injection of this compound and the stress test compounds.

    • Analyze the data to determine parameters such as basal respiration, ATP production, and glycolytic capacity.

Metabolite Extraction and Analysis

This protocol outlines the extraction of intracellular metabolites for analysis by mass spectrometry.

  • Reagents:

  • Procedure:

    • Culture cells to the desired confluency and treat with this compound or vehicle.

    • Rapidly wash the cells with ice-cold saline.

    • Quench metabolism by adding liquid nitrogen directly to the culture plate.

    • Add ice-cold 80% methanol and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.

Experimental Workflow

Caption: A typical workflow for investigating the effects of this compound on cancer cell metabolism.

Conclusion

This compound represents a valuable chemical tool and a potential therapeutic lead for targeting the metabolic vulnerabilities of cancer cells. By forcing the activation of PKM2, this compound can reverse the Warburg effect, diminish the anabolic capacity of cancer cells, and suppress tumor growth. The methodologies and data presented in this guide provide a comprehensive resource for researchers in academia and industry who are working to further elucidate the role of PKM2 in cancer and to develop novel metabolism-targeted therapies. Future research will likely focus on identifying predictive biomarkers for this compound sensitivity and exploring rational combination therapies to overcome potential resistance mechanisms.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Foundational Research on TEPP-46 in Diabetic Nephropathy

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, and its prevalence is on the rise globally.[1][2] The pathogenesis of DN is complex, involving hyperglycemia-induced metabolic and hemodynamic alterations that drive glomerular and tubulointerstitial damage.[1][3][4] Despite current therapies targeting blood glucose and blood pressure, a significant number of patients progress to renal failure, highlighting the urgent need for novel therapeutic strategies that address the underlying cellular mechanisms.[2][3]

This compound, a small-molecule activator of pyruvate (B1213749) kinase M2 (PKM2), has emerged as a promising therapeutic agent. Foundational research indicates that this compound can protect against the progression of diabetic glomerular pathology and tubulointerstitial fibrosis by restoring normal cellular metabolism and mitigating key pathological pathways.[1][5][6] This technical guide provides a comprehensive overview of the core research on this compound in the context of diabetic nephropathy, focusing on its mechanism of action, experimental evidence, and detailed methodologies.

Core Mechanism of Action: PKM2 Activation

Pyruvate kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway.[5][7] In diabetic nephropathy, hyperglycemia leads to a decrease in the formation of the active tetrameric form of PKM2 and an increase in the less active dimeric form.[1][5] This shift has profound metabolic consequences:

  • Dimeric PKM2: Acts as a protein kinase and translocates to the nucleus, where it promotes the accumulation of hypoxia-inducible factor-1α (HIF-1α).[5][6][8][9] This leads to aberrant glycolysis, similar to the Warburg effect in cancer cells, and promotes the epithelial-to-mesenchymal transition (EMT) program, contributing to tubulointerstitial fibrosis.[5][6] The dimer also interacts with transcription factors like STAT3 and NF-kB, promoting inflammation.[8][10]

  • Tetrameric PKM2: Functions as an active pyruvate kinase, catalyzing the final step of glycolysis. This promotes efficient glucose metabolism through oxidative phosphorylation.[5][6]

This compound is a small-molecule activator that stabilizes the interaction between PKM2 subunits, promoting the formation of the active tetrameric form.[5][11] By shifting the equilibrium from the dimeric to the tetrameric state, this compound reverses the pathological effects of PKM2 dysregulation in diabetic nephropathy.

The primary protective effects of this compound stem from this central mechanism:

  • Restoration of Glycolytic Flux: this compound increases PKM2 activity, enhancing glycolytic flux and preventing the accumulation of toxic glucose metabolites such as sorbitol and methylglyoxal.[1][12]

  • Improved Mitochondrial Function: By promoting normal glucose metabolism, this compound restores mitochondrial function, increases mitochondrial biogenesis, and reduces the production of reactive oxygen species (ROS).[1][3][12]

  • Suppression of Fibrosis: this compound inhibits the EMT program and reduces the expression of fibrotic markers like fibronectin and type I collagen.[4][5] This is achieved by preventing the nuclear accumulation of dimeric PKM2 and the subsequent activation of HIF-1α.[5][6][9]

  • Inhibition of Inflammation: this compound has been shown to decrease inflammatory cell infiltration and the expression of adhesion molecules like ICAM-1.[10]

  • Reduction of Cellular Senescence: this compound can suppress oxidative stress-induced cellular senescence in renal tubular cells, a key contributor to age-related kidney dysfunction and diabetic kidney disease.[11][13]

Signaling Pathways and Logical Relationships

TEPP46_Mechanism cluster_Diabetes Diabetic State (High Glucose) cluster_TEPP46 This compound Intervention HG Hyperglycemia PKM2_Dimer PKM2 (Dimer) HG->PKM2_Dimer promotes Mito_Dys Mitochondrial Dysfunction HG->Mito_Dys Toxic_Met Toxic Glucose Metabolites HG->Toxic_Met HIF1a HIF-1α Accumulation PKM2_Dimer->HIF1a stabilizes Fibrosis Fibrosis / EMT HIF1a->Fibrosis DN Diabetic Nephropathy Mito_Dys->DN contribute to Toxic_Met->DN contribute to Fibrosis->DN contribute to TEPP46 This compound PKM2_Tetramer PKM2 (Tetramer) TEPP46->PKM2_Tetramer activates PKM2_Tetramer->HIF1a inhibits PKM2_Tetramer->Mito_Dys inhibits PKM2_Tetramer->Toxic_Met inhibits PKM2_Tetramer->Fibrosis inhibits Glycolysis Increased Glycolytic Flux PKM2_Tetramer->Glycolysis Mito_Fun Restored Mitochondrial Function Glycolysis->Mito_Fun Protection Renal Protection Glycolysis->Protection Mito_Fun->Protection

Caption: this compound activates the tetrameric form of PKM2, reversing the pathological effects of hyperglycemia.

TEPP46_HIF1a_Pathway cluster_Normal Normoglycemia cluster_Diabetic Diabetic Nephropathy cluster_Intervention This compound Treatment PKM2_T PKM2 (Tetramer) High PK Activity Glycolysis Normal Glycolysis & Oxidative Phosphorylation PKM2_T->Glycolysis HG High Glucose PKM2_D PKM2 (Dimer) Low PK Activity HG->PKM2_D HIF1a HIF-1α PKM2_D->HIF1a Nuclear Translocation & Stabilization EMT EMT Program (e.g., Fibronectin, Vimentin) HIF1a->EMT Transcriptional Activation Fibrosis Tubulointerstitial Fibrosis EMT->Fibrosis TEPP46 This compound TEPP46->PKM2_T promotes TEPP46->PKM2_D inhibits experimental_workflow cluster_setup Phase 1: Model Development cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Endpoint Analysis start Select Animal Model (e.g., 8-week-old CD-1 mice) diabetes Induce Diabetes (STZ Injection) start->diabetes verify Verify Hyperglycemia (Blood Glucose Monitoring) diabetes->verify grouping Divide into Groups: 1. Control 2. Diabetic + Vehicle 3. Diabetic + this compound verify->grouping treatment Administer Treatment Daily (e.g., this compound at 30 mg/kg via oral gavage) grouping->treatment monitoring Monitor Body Weight, Blood Glucose, ACR treatment->monitoring euthanize Euthanize Mice at Endpoint (e.g., 14 days or 3 months) monitoring->euthanize harvest Harvest Kidneys & Blood euthanize->harvest analysis Perform Analyses: - Histology (Fibrosis) - Western Blot / qRT-PCR - Metabolomics harvest->analysis

References

The Pyruvate Kinase M2 Activator TEPP-46: A Technical Guide to its Exploratory Role in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute injuries like stroke and trauma to chronic neurodegenerative diseases such as multiple sclerosis. A key cellular process implicated in the inflammatory cascade is metabolic reprogramming. Pyruvate (B1213749) kinase M2 (PKM2), a key glycolytic enzyme, has emerged as a significant regulator of this process, particularly in immune cells like microglia and T cells. TEPP-46, a small-molecule activator of PKM2, has garnered considerable interest as a tool to modulate neuroinflammatory responses. This technical guide provides an in-depth exploration of the preclinical studies involving this compound in the context of neuroinflammation. We detail its mechanism of action, summarize key quantitative findings from various experimental models, provide comprehensive experimental protocols, and visualize the underlying signaling pathways and workflows.

Introduction: this compound and the PKM2 Nexus in Neuroinflammation

Pyruvate kinase M2 (PKM2) is one of the four isoforms of the pyruvate kinase enzyme, which catalyzes the final, rate-limiting step of glycolysis. Uniquely, PKM2 can exist in two distinct oligomeric states: a highly active tetramer and a less active dimer. This dynamic equilibrium allows PKM2 to function as both a metabolic gatekeeper and a signaling molecule.

  • Tetrameric PKM2: Primarily cytoplasmic, this form has high enzymatic activity, promoting the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate and driving efficient ATP production through oxidative phosphorylation.

  • Dimeric PKM2: This less active form can translocate to the nucleus, where it acts as a protein kinase and a transcriptional co-activator for key pro-inflammatory transcription factors, including Hypoxia-Inducible Factor-1α (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3). This nuclear function is crucial in promoting the metabolic shift towards aerobic glycolysis (the Warburg effect) and the expression of pro-inflammatory genes in immune cells.[1][2][3]

This compound is a potent and selective small-molecule activator of PKM2.[4] It binds to the dimer-dimer interface of PKM2, stabilizing the enzyme in its catalytically active tetrameric form.[5][6] By locking PKM2 in the cytoplasm as a tetramer, this compound not only enhances its glycolytic function but also prevents its nuclear translocation, thereby inhibiting its pro-inflammatory transcriptional activities.[1][7] This dual function makes this compound a valuable pharmacological tool for investigating the role of PKM2 in neuroinflammation and a potential therapeutic lead.

Mechanism of Action of this compound in Immune Cells

The anti-inflammatory effects of this compound are primarily mediated by its ability to enforce the tetrameric state of PKM2, which has two major consequences: the inhibition of nuclear signaling and the modulation of cellular metabolism.

Inhibition of Pro-Inflammatory Nuclear Signaling

In activated immune cells such as M1 microglia and pathogenic T helper cells (Th1, Th17), dimeric PKM2 translocates to the nucleus and participates in the transcription of inflammatory genes. This compound counteracts this by preventing nuclear entry.

  • HIF-1α Pathway: Under inflammatory conditions (e.g., stimulation with lipopolysaccharide, LPS), nuclear PKM2 forms a complex with HIF-1α. This complex binds to the promoters of HIF-1α target genes, including Interleukin-1β (IL-1β), a pivotal pro-inflammatory cytokine.[8][9] this compound disrupts this axis by sequestering PKM2 in the cytoplasm, leading to reduced HIF-1α stability and decreased IL-1β production.[7][9]

  • STAT3 Pathway: Nuclear PKM2 can directly phosphorylate STAT3 at tyrosine 705 (Y705), a key step in its activation.[10] Activated STAT3 is critical for the differentiation of pro-inflammatory Th17 cells. By preventing the nuclear translocation of PKM2, this compound reduces STAT3 phosphorylation and subsequently curtails Th17 cell development.[10][11]

  • TGF-β1 Signaling: The effect of this compound on T cell differentiation is complex. Some studies indicate that it interferes with Transforming Growth Factor-β1 (TGF-β1) signaling, which is essential for the differentiation of both pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs).[12] This interference may explain some of the context-dependent outcomes observed in models of T cell-mediated autoimmunity.

Visualization of this compound Signaling Pathways

Mechanism of this compound Action on PKM2 Signaling.

This compound in Preclinical Models of Neuroinflammation

This compound has been evaluated in several key animal models of neurological diseases where neuroinflammation is a prominent feature.

Ischemic Stroke

In mouse models of transient middle cerebral artery occlusion (tMCAO), this compound administration has been shown to be neuroprotective.[13] It ameliorates neuroinflammation and neuronal injury, and reduces the overall infarct volume.[13] The primary mechanism in this context is the promotion of M2 (anti-inflammatory) polarization of microglia while suppressing the pro-inflammatory M1 phenotype.[13]

T Cell-Mediated Autoimmunity (EAE Model of MS)

The role of this compound in Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, is complex. Some studies report that this compound treatment ameliorates disease by inhibiting the development of pathogenic Th1 and Th17 cells.[14] However, other research suggests that while this compound suppresses IL-17-producing Th17 cells, it may promote the generation of GM-CSF-producing Th17 cells, potentially redirecting inflammation from the spinal cord to the brain.[4][12] It has also been shown to inhibit the generation of Tregs induced by TGF-β.[14] These conflicting findings highlight the need for further research to clarify its therapeutic potential in T cell-driven neuroinflammation.

LPS-Induced Neuroinflammation

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is widely used to induce a robust neuroinflammatory response. In LPS-activated microglia, this compound inhibits the production of pro-inflammatory cytokines like IL-1β and TNF-α.[9] This effect is mediated by preventing the PKM2/HIF-1α interaction on the IL-1β promoter.[2][9]

Traumatic Brain Injury (TBI) and Intracerebral Hemorrhage (ICH)

In models of TBI and ICH, this compound has demonstrated protective effects. Following TBI, this compound can inhibit microglial inflammation and improve mitochondrial function, leading to better behavioral outcomes and reduced brain lesion volume.[1] In ICH models, this compound treatment reduces the nuclear translocation of PKM2 in glial cells (microglia and astrocytes), attenuates their activation, and improves functional recovery.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound in various neuroinflammation models.

Table 1: In Vivo Efficacy of this compound in Neuroinflammatory Models

ModelSpeciesThis compound Dose & RouteKey Outcome MeasureResultReference
Diabetic Nephropathy Mouse (CD-1)30 mg/kg, oral gavageKidney Fibrosis Area~50% reduction vs. vehicle[15]
Lactate AccumulationReduced to basal levels[15]
NASH Mouse30 mg/kg, intraperitonealLiver Histology ScoreSignificant reduction[16]
Hepatic TriglyceridesSignificant reduction[16]
Intracerebral Hemorrhage Mouse50 mg/kg, intraperitonealNeurological Deficit ScoreSignificant improvement[5][7]
TUNEL+ Cells (Apoptosis)Significant reduction[5][7]

Table 2: In Vitro Effects of this compound on Inflammatory Markers

Cell TypeStimulusThis compound Conc.Marker AnalyzedResultReference
BMDMs LPS50 µMIl1b mRNA~75% inhibition[17]
BMDMs LPS50 µMIL-10 protein~2-fold increase[17]
HK-2 Cells TGF-β110 µMVimentin expressionSignificant reduction[15]
E-cadherin expressionRestored to near-control levels[15]
CD4+ T cells (Th17) Skewing cytokines100 µM% IL-17A+ cells~80% reduction[11]
Nuclear p-STAT3 (Y705)Substantial reduction[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound in neuroinflammation.

In Vivo Models

Protocol 1: EAE Induction and this compound Treatment

  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • Immunization:

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

    • Anesthetize mice and administer a 100 µL subcutaneous injection of the emulsion on the flank.

    • Administer an intraperitoneal (i.p.) injection of 200 ng of pertussis toxin in PBS on day 0 and day 2 post-immunization.[18][19]

  • This compound Administration:

    • For prophylactic treatment, begin this compound administration on day 0. For therapeutic treatment, begin when mice reach a clinical score of 1-2.

    • Administer this compound at a dose of 50 mg/kg via i.p. injection or 30 mg/kg by oral gavage, daily or every other day, dissolved in a suitable vehicle (e.g., DMSO and corn oil).[5][15]

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7.

    • Score as follows: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[20]

  • Analysis: At the experimental endpoint, collect CNS tissue for histology (inflammation, demyelination) and spleen/lymph nodes for T cell analysis by flow cytometry or re-stimulation assays.

Protocol 2: LPS-Induced Neuroinflammation and this compound Treatment

  • Animals: Adult C57BL/6 mice.

  • This compound Pre-treatment: Administer this compound (e.g., 30-50 mg/kg, i.p.) or vehicle 1-2 hours prior to LPS challenge.[16]

  • LPS Administration: Administer a single i.p. injection of LPS (e.g., 1-5 mg/kg).

  • Analysis:

    • At various time points (e.g., 2, 6, 24 hours) post-LPS, collect brain tissue (cortex, hippocampus) and serum.

    • Analyze brain homogenates for cytokine levels (IL-1β, TNF-α) by ELISA or qPCR.

    • Perform immunohistochemistry on brain sections to assess microglial activation (e.g., Iba1 staining).

In Vitro Assays

Protocol 3: Microglia Polarization and this compound Treatment

  • Cell Culture:

    • Culture primary microglia isolated from P1-P2 mouse pups or use the BV-2 microglial cell line.[21][22]

    • Plate cells at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with this compound (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours.[17]

    • Induce M1 polarization by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL).[23]

    • Induce M2 polarization by adding IL-4 (20 ng/mL) and IL-13 (20 ng/mL).[23]

    • Incubate for 24 hours.

  • Analysis:

    • qPCR: Extract RNA and perform quantitative real-time PCR to measure the expression of M1 markers (Nos2, Il1b, Tnfa) and M2 markers (Arg1, Mrc1, Il10).

    • ELISA: Collect cell culture supernatants to measure the concentration of secreted cytokines (e.g., IL-1β, TNF-α, IL-10).

    • Immunofluorescence: Fix cells and stain for M1/M2 markers (e.g., iNOS for M1, Arginase-1 for M2) to visualize polarization.

Protocol 4: Nuclear and Cytoplasmic Fractionation for Western Blot

  • Cell Lysis:

    • After treatment (e.g., microglia stimulated with LPS ± this compound), wash cells with ice-cold PBS and harvest by scraping.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer (e.g., containing HEPES, KCl, MgCl2, and a non-ionic detergent like NP-40) with protease inhibitors.[24]

    • Incubate on ice for 15 minutes to allow cells to swell and plasma membranes to rupture.

  • Fractionation:

    • Centrifuge at 1,000-1,500 x g for 5 minutes at 4°C to pellet the nuclei.

    • Carefully collect the supernatant, which contains the cytoplasmic fraction.

    • Wash the nuclear pellet with the same buffer without detergent to remove residual cytoplasmic contamination.

  • Nuclear Lysis:

    • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (containing a higher concentration of NaCl or KCl) with protease inhibitors.

    • Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei and release nuclear proteins.

  • Final Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the nuclear debris. The supernatant is the nuclear extract.

  • Western Blot: Determine protein concentration in both cytoplasmic and nuclear fractions. Analyze equal amounts of protein by SDS-PAGE and Western blot using antibodies against PKM2, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1 or Histone H3) to confirm fraction purity.[11]

Visualization of Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Model (e.g., EAE) cluster_invitro In Vitro Model (e.g., Microglia) cluster_analysis Downstream Analysis Induction Disease Induction (e.g., MOG Immunization) Treatment This compound or Vehicle Administration Induction->Treatment Monitoring Clinical Monitoring & Scoring Treatment->Monitoring Tissue Tissue Collection (CNS, Spleen) Monitoring->Tissue Histo Histology / IHC Tissue->Histo FACS Flow Cytometry (Cell Populations) Tissue->FACS Culture Cell Culture (Primary or Cell Line) PreTreat Pre-treatment (this compound or Vehicle) Culture->PreTreat Stimulation Inflammatory Stimulus (e.g., LPS) PreTreat->Stimulation Collection Sample Collection (Lysate, Supernatant) Stimulation->Collection WB Western Blot (e.g., Nuclear Fractionation) Collection->WB qPCR qPCR (Gene Expression) Collection->qPCR ELISA ELISA (Cytokine Secretion) Collection->ELISA

General Experimental Workflow for this compound Studies.

Conclusion and Future Directions

This compound is a powerful research tool that has been instrumental in elucidating the non-canonical, pro-inflammatory functions of nuclear PKM2 in various contexts of neuroinflammation. Preclinical data from models of stroke, TBI, ICH, and LPS-induced inflammation consistently point towards a neuroprotective role for this compound, primarily through its action on microglia and the suppression of key inflammatory mediators like IL-1β. By forcing PKM2 into its tetrameric, cytoplasmic state, this compound effectively decouples cellular metabolism from inflammatory gene transcription.

However, the conflicting results in the EAE model underscore the complexity of targeting immunometabolism. The divergent effects on different T cell subsets suggest that the therapeutic window and specific indications for PKM2 activators in neuroinflammatory diseases need to be carefully defined.

Future research should focus on:

  • Cell-Type Specificity: Investigating the effects of this compound on other CNS cell types, such as astrocytes and neurons, to build a more complete picture of its neuroprotective mechanisms.

  • Chronic Neuroinflammation Models: Evaluating the efficacy of this compound in models of chronic neurodegenerative diseases where neuroinflammation is a smoldering, long-term process.

  • Pharmacokinetics and CNS Penetration: Detailed studies to optimize dosing regimens and confirm target engagement within the central nervous system.

  • Clarifying T Cell Effects: Further dissecting the impact of PKM2 activation on the complex interplay between different T helper and regulatory T cell subsets in autoimmune conditions.

References

TEPP-46: An In-Depth Analysis of its Attenuating Effect on p38 MAPK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyruvate (B1213749) kinase M2 (PKM2) activator, TEPP-46, and its inhibitory effect on the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This compound has emerged as a significant research tool for investigating cellular metabolism and its interplay with stress-response pathways. This document outlines the molecular mechanism, quantitative effects, and detailed experimental protocols relevant to the study of this compound's influence on p38 MAPK signaling.

Executive Summary

This compound is a potent and selective small-molecule activator of the dimeric form of pyruvate kinase M2 (PKM2), promoting its tetramerization and enhancing its enzymatic activity.[1] While this compound's primary target is PKM2, recent studies have revealed its significant, indirect inhibitory effect on the p38 MAPK signaling cascade. This guide details the current understanding that this compound's activation of PKM2 leads to a metabolic shift that reduces lactate (B86563) production. Since lactate is a known activator of p38 MAPK, this compound consequently dampens p38 phosphorylation and its downstream signaling. This attenuation of the p38 MAPK pathway by this compound has been shown to suppress cellular senescence and the expression of associated inflammatory markers.

Molecular Mechanism of Action

The inhibitory effect of this compound on p38 MAPK is not direct but is rather a consequence of its primary function as a PKM2 activator. The proposed mechanism is as follows:

  • This compound Activates PKM2: this compound binds to the dimer-dimer interface of PKM2, stabilizing the enzyme in its more active tetrameric form.[2] This enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.

  • Reduction in Lactate Production: The increased flux from PEP to pyruvate limits the availability of pyruvate for conversion to lactate by lactate dehydrogenase (LDH). Studies have shown that both this compound and direct p38 MAPK inhibitors significantly suppress lactate levels in cells under oxidative stress.[1]

  • Inhibition of p38 MAPK Phosphorylation: Lactate has been identified as a signaling molecule capable of inducing the phosphorylation and activation of p38 MAPK.[3][4] By reducing intracellular lactate concentrations, this compound removes a key stimulus for p38 MAPK activation. This leads to a decrease in the phosphorylation of p38 MAPK at Thr180/Tyr182.

  • Downstream Effects: The reduced activity of p38 MAPK leads to a decrease in the expression of downstream targets associated with cellular senescence and inflammation. Notably, this compound has been shown to inhibit the hydrogen peroxide-induced increases in the levels of senescence markers p16INK4a and p21Cip1, as well as the pro-inflammatory cytokine Interleukin-6 (IL-6).[1][5]

Signaling Pathway Diagram

TEPP46_p38_Pathway TEPP46 This compound PKM2_dimer PKM2 (Dimer) (Less Active) TEPP46->PKM2_dimer Binds & Stabilizes PKM2_tetramer PKM2 (Tetramer) (Active) PKM2_dimer->PKM2_tetramer Tetramerization PEP Phosphoenolpyruvate PKM2_tetramer->PEP Pyruvate Pyruvate PEP->Pyruvate Catalysis Lactate Lactate Pyruvate->Lactate LDH p38_inactive p38 MAPK Lactate->p38_inactive Activates p38_active p-p38 MAPK (Active) p38_inactive->p38_active Phosphorylation Downstream Downstream Effects (p16, p21, IL-6) p38_active->Downstream Promotes Expression

Caption: this compound's indirect inhibition of p38 MAPK signaling.

Quantitative Data

While a direct IC50 value for this compound on p38 MAPK has not been reported, the following table summarizes the effective concentrations of this compound and the direct p38 inhibitor SB 203580 used in key studies, along with their observed effects.

CompoundTarget(s)ConcentrationCell TypeInducing AgentObserved Effects on p38 Pathway & Downstream MarkersReference
This compound PKM2 (Activator)100 µMpRPTECsHydrogen Peroxide (100 µM)- Suppressed H₂O₂-induced p38 phosphorylation.- Inhibited H₂O₂-induced increases in p16, p21, and p53.- Mitigated H₂O₂-induced apoptosis and reduction in cell viability.- Suppressed H₂O₂-induced lactate and IL-6 production.[1][5]
SB 203580 p38 MAPK (Inhibitor)10 µMpRPTECsHydrogen Peroxide (100 µM)- Inhibited H₂O₂-induced increases in p16 and p21.- Suppressed H₂O₂-induced caspase 3 activation.- Mitigated H₂O₂-induced cellular senescence.- Suppressed H₂O₂-induced lactate and IL-6 production.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on p38 MAPK signaling.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes the detection of total and phosphorylated p38 MAPK in cell lysates.

1. Cell Culture and Treatment: a. Seed human primary renal tubular cells (pRPTECs) in 6-well plates and culture until they reach 70-80% confluency. b. Pre-treat the cells with 100 µM this compound or 10 µM SB 203580 (as a positive control for p38 inhibition) for 2 hours. c. Induce p38 MAPK activation by adding 100 µM hydrogen peroxide to the cell culture medium and incubate for 30 minutes. d. A vehicle control (DMSO) and an untreated control should be run in parallel.

2. Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein from each sample by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

5. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK and a loading control (e.g., β-actin or GAPDH).

Lactate Production Assay

This protocol outlines the measurement of lactate secreted into the cell culture medium.

1. Cell Culture and Sample Collection: a. Culture pRPTECs in 24-well plates to 70-80% confluency. b. Treat the cells with this compound, SB 203580, and/or hydrogen peroxide as described in section 4.1.1. c. After the incubation period, collect the cell culture medium from each well. d. Centrifuge the collected medium at 500 x g for 5 minutes to remove any detached cells.

2. Lactate Measurement: a. Use a commercially available lactate assay kit. b. Prepare a standard curve using the provided lactate standards. c. Add the cell culture supernatant samples and standards to a 96-well plate. d. Add the kit's reaction mixture to each well and incubate as per the manufacturer's instructions (typically 30-60 minutes at 37°C). e. Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader. f. Calculate the lactate concentration in each sample by interpolating from the standard curve. g. Normalize the lactate concentration to the total protein content of the cells in the corresponding well.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on p38 MAPK signaling.

Experimental_Workflow start Start: Seed pRPTECs treatment Cell Treatment Groups: 1. Vehicle Control 2. H₂O₂ only 3. This compound + H₂O₂ 4. SB 203580 + H₂O₂ start->treatment incubation Incubation treatment->incubation harvest_lysates Harvest Cell Lysates incubation->harvest_lysates harvest_media Harvest Culture Media incubation->harvest_media western_blot Western Blot for p-p38, total p38, p16, p21 harvest_lysates->western_blot lactate_assay Lactate Assay harvest_media->lactate_assay data_analysis Data Analysis & Comparison western_blot->data_analysis lactate_assay->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for p38 MAPK signaling analysis.

Conclusion

This compound serves as a valuable pharmacological tool to explore the intricate connections between cellular metabolism and stress-activated signaling pathways. Its ability to indirectly inhibit p38 MAPK activation through the modulation of PKM2 activity and subsequent lactate production highlights the potential for targeting metabolic enzymes in the development of therapies for diseases driven by chronic inflammation and cellular senescence. The protocols and data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of modulating the PKM2-p38 MAPK axis.

References

Methodological & Application

TEPP-46 solubility and preparation in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of TEPP-46 in DMSO for use in cell culture experiments. This compound is a potent and selective allosteric activator of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in glycolysis often upregulated in cancer cells.[1][2][3][4][5]

Physicochemical and Solubility Data

This compound is a cell-permeable thienopyrrolopyridazinone.[6] Its properties and solubility in DMSO are summarized below.

ParameterValueSource(s)
Molecular Formula C₁₇H₁₆N₄O₂S₂[1][2]
Molecular Weight 372.46 g/mol [1][7][8]
Solubility in DMSO Up to 100 mM (or 37.25 mg/mL)[2][3]
83.3 mg/mL (223.65 mM) (sonication recommended)[7]
100 mg/mL[6][8]
72-74 mg/mL (193.3-198.67 mM)[4]
Aqueous Solubility 29.6 µg/mL (79.5 µM) in PBS, pH 7.4[6][8]
Storage (Powder) -20°C for up to 3 years[7]
Storage (in DMSO) -80°C for up to 1 year; -20°C for up to 3 months[6][7][8]

Mechanism of Action: PKM2 Activation

This compound functions as a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2), with a half-maximal activating concentration (AC₅₀) of 92 nM.[1][4][5] It exhibits minimal to no activity against other PK isoforms such as PKM1, PKL, and PKR.[1][4][9] The mechanism of activation involves this compound binding to the dimer-dimer interface of the PKM2 homotetramer.[2][3] This binding stabilizes the constitutively active tetrameric form of the enzyme, mimicking the effect of the endogenous activator fructose-1,6-bisphosphate (FBP).[1][10] By promoting the tetrameric state, this compound prevents the translocation of the less active dimeric PKM2 into the nucleus, thereby modulating cellular metabolism and downstream signaling pathways.[2][3]

TEPP46_Mechanism This compound Mechanism of Action Dimeric_PKM2 Inactive Dimeric PKM2 (in Cytoplasm/Nucleus) Tetrameric_PKM2 Active Tetrameric PKM2 (in Cytoplasm) Dimeric_PKM2->Tetrameric_PKM2 Activation Nuclear_Functions Nuclear Functions (e.g., HIF-1α activation) Dimeric_PKM2->Nuclear_Functions Translocation TEPP46 This compound TEPP46->Dimeric_PKM2 Binds & Promotes Tetramerization Glycolysis Enhanced Glycolysis (Pyruvate Production) Tetrameric_PKM2->Glycolysis Catalyzes Tetrameric_PKM2->Nuclear_Functions Inhibits Nuclear Translocation Downstream_Effects Altered Cellular Metabolism & Suppression of Tumorigenesis Glycolysis->Downstream_Effects Nuclear_Functions->Downstream_Effects

Caption: this compound promotes the active tetrameric form of PKM2.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 372.46 g/mol )

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Pre-weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.72 mg of this compound.

  • Solubilization: Add the calculated volume of fresh, anhydrous DMSO to the this compound powder. For the 3.72 mg example, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be observed.

  • Sonication (Optional): If complete dissolution is not achieved by vortexing, sonicate the solution for 5-10 minutes.[7]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[6][7][8]

Application of this compound to Cell Cultures

This protocol provides a general guideline for treating adherent cells with this compound. The final concentration and incubation time should be optimized for each cell line and experimental design.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 30 µM in 1 mL of medium, add 3 µL of the 10 mM stock solution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). Studies have used incubation times ranging from 1 hour to several days.[4][11]

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability, proliferation, metabolic flux analysis, or protein expression analysis.

Experimental_Workflow General Workflow for this compound Cell Culture Experiments Start Start Prep_Stock Prepare this compound Stock Solution in DMSO Start->Prep_Stock Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Prepare_Working Prepare Working Solutions (this compound & Vehicle Control) Prep_Stock->Prepare_Working Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Incubate_Overnight->Prepare_Working Treat_Cells Treat Cells Prepare_Working->Treat_Cells Incubate_Treatment Incubate for Desired Time Treat_Cells->Incubate_Treatment Analysis Downstream Analysis (e.g., Viability, Western Blot) Incubate_Treatment->Analysis End End Analysis->End

Caption: Workflow for this compound treatment in cell culture.

Reported Effective Concentrations in Cell Culture

The effective concentration of this compound can vary depending on the cell line and experimental conditions. Below is a summary of concentrations used in published studies.

Cell LineAssay TypeConcentrationIncubation TimeEffectSource(s)
H1299 (Lung Carcinoma)Proliferation Assay30 µM-Retarded proliferation under hypoxic conditions[6]
H1299 (Lung Carcinoma)2-D Electrophoresis50 µM1 hour-[4]
H1299 (Lung Carcinoma)Glucose Consumption-48 hoursIncreased glucose consumption[11]
BL21 (E. coli)Recombinant PKM2 Activation4 µM50 minutesActivation of recombinant human PKM2[4]
A549 (Lung Carcinoma)Cytotoxicity (MTT)> 100 µM48 hoursNo significant cytotoxicity observed[9]
C6 (Rat Glioma)Antiproliferative (MTT)81.8 µM (IC₅₀)72 hoursReduction in cell viability[9]

Note: For all cell culture experiments, it is crucial to include a DMSO-only vehicle control to account for any effects of the solvent on the cells. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid toxicity.

References

Optimal In Vivo Dosage of TEPP-46 for Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal in vivo dosage and administration of TEPP-46, a potent activator of pyruvate (B1213749) kinase M2 (PKM2), for use in mouse xenograft models of cancer. This document summarizes key quantitative data from preclinical studies, details experimental protocols, and provides visual representations of the underlying signaling pathway and experimental workflows.

Quantitative Data Summary

The optimal in vivo dosage of this compound can vary depending on the tumor type, mouse strain, and desired therapeutic outcome. The following table summarizes dosages and their effects as reported in various mouse xenograft studies. Continuous dosing with this compound has been shown to decrease the development of human cancer cell xenografts.[1]

Cancer TypeCell LineMouse StrainThis compound Dosage & RouteTreatment ScheduleObserved Effect on Tumor Growth
Non-small cell lung cancerH1299Nude (nu/nu)50 mg/kg, twice daily, oral gavageContinuousSignificant delay in tumor formation and reduction in tumor burden.[2]
Non-small cell lung cancerH1299Nude (nu/nu)50 mg/kg, daily, intraperitoneal5 days on, 2 days offAs a monotherapy, did not significantly extend survival compared to vehicle control in an established tumor model.[3]
Pancreatic CancerBxPc-3Nude (nu/nu)30 mg/kg, daily, intraperitoneal3 weeksMonotherapy showed a trend in tumor growth inhibition, which was significant in combination with an LDHA inhibitor.
Triple-Negative Breast CancerR2G240 mg/kg, daily2 weeksReduced tumor growth compared to vehicle control.

Note: It is crucial to perform dose-response studies for each specific xenograft model to determine the optimal therapeutic window, balancing efficacy and potential toxicity. A 5-day repeat-dose tolerability study in mice showed that 50 mg/kg twice daily was well-tolerated with no significant weight loss.[1]

Signaling Pathway and Mechanism of Action

This compound is a small molecule activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a critical role in cancer cell metabolism. In many cancer cells, PKM2 is predominantly in a low-activity dimeric form, which diverts glucose metabolites into anabolic pathways to support cell proliferation. This compound promotes the formation of the highly active tetrameric form of PKM2. This shift in conformation enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a key step in glycolysis. By promoting the tetrameric state, this compound effectively reverses the Warburg effect, redirecting metabolic flux away from anabolic synthesis and towards energy production, thereby inhibiting cancer cell proliferation and tumor growth.[2][4][5]

TEPP46_PKM2_Pathway This compound Signaling Pathway in Cancer Cells cluster_0 Cancer Cell Cytoplasm cluster_1 Effect of this compound PKM2_dimer Inactive PKM2 (Dimer) PKM2_tetramer Active PKM2 (Tetramer) PKM2_dimer->PKM2_tetramer promotes tetramerization Anabolic_Pathways Anabolic Pathways (e.g., Serine Synthesis) PKM2_tetramer->PKM2_dimer dissociation Pyruvate Pyruvate PKM2_tetramer->Pyruvate catalyzes (High activity) TEPP46 This compound TEPP46->PKM2_dimer binds and activates Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PEP->Pyruvate Low activity PEP->Anabolic_Pathways diverted to Lactate Lactate Pyruvate->Lactate reduced Tumor_Growth Tumor Proliferation Anabolic_Pathways->Tumor_Growth supports Anabolic_Pathways->Tumor_Growth inhibits

Caption: this compound activates PKM2, promoting its tetrameric form and inhibiting tumor growth.

Experimental Protocols

The following are generalized protocols for the in vivo administration of this compound in mouse xenograft models. Specific details may need to be optimized for individual experimental designs.

Materials
  • This compound (powder)

  • Vehicle for solubilization (e.g., 40% (2-hydroxypropyl)-β-cyclodextrin in saline, DMSO, PEG300, Tween 80)

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Appropriate gauge gavage needles (for oral administration) or syringes with needles (for intraperitoneal injection)

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nu/nu, SCID, NSG)

  • Matrigel (optional, for subcutaneous injection)

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

  • Sterile surgical equipment (for tumor implantation if required)

Experimental Workflow

Xenograft_Workflow Mouse Xenograft Experimental Workflow with this compound start Start cell_culture 1. Cancer Cell Culture start->cell_culture cell_prep 2. Cell Preparation for Injection cell_culture->cell_prep injection 3. Subcutaneous Injection of Cells into Mice cell_prep->injection tumor_growth 4. Tumor Growth Monitoring injection->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~100-200 mm³ treatment 6. This compound Administration randomization->treatment monitoring 7. Tumor Measurement and Body Weight Monitoring treatment->monitoring According to schedule endpoint 8. Reaching Experimental Endpoint monitoring->endpoint Tumor size limit or study duration analysis 9. Data Analysis and Reporting endpoint->analysis end End analysis->end

Caption: General workflow for a this compound mouse xenograft study.

Protocol for this compound Preparation and Administration

1. This compound Formulation:

  • For Intraperitoneal (IP) Injection: A stock solution of this compound can be prepared in DMSO. For injection, this stock can be further diluted in a vehicle such as 40% (2-hydroxypropyl)-β-cyclodextrin in saline.[3][6] The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

  • For Oral Gavage (PO): this compound can be formulated in a vehicle suitable for oral administration, such as a solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

2. Animal Handling and Tumor Implantation:

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • For subcutaneous xenografts, cancer cells (e.g., 1 x 10^6 to 10 x 10^7 cells) are typically resuspended in sterile PBS or a mixture of PBS and Matrigel and injected into the flank of the mice.[3]

  • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³) before starting treatment.

3. This compound Administration:

  • Intraperitoneal (IP) Injection:

    • Gently restrain the mouse.

    • Administer the prepared this compound solution into the lower quadrant of the abdomen using an appropriate gauge needle.

    • The injection volume is typically 100-200 µL per mouse.

  • Oral Gavage (PO):

    • Gently restrain the mouse and hold it in an upright position.

    • Carefully insert a gavage needle into the esophagus.

    • Slowly administer the this compound formulation.

    • The volume is typically 100-200 µL per mouse.

4. Monitoring and Data Collection:

  • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

Conclusion

This compound is a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by activating PKM2. The optimal in vivo dosage and administration route should be empirically determined for each xenograft model. The protocols and data presented in these application notes serve as a valuable resource for designing and conducting preclinical studies with this compound. Careful consideration of the experimental design, including appropriate controls and monitoring, is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for TEPP-46 Administration in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEPP-46 is a potent, orally bioavailable small-molecule activator of Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis.[1][2][3][4][5] In the context of diabetes, particularly diabetic nephropathy, the activation of PKM2 by this compound has shown therapeutic potential. This compound promotes the formation of the more active tetrameric form of PKM2, shifting cellular metabolism from aberrant glycolysis towards more efficient energy production through oxidative phosphorylation.[1][4][5][6] This mechanism helps to mitigate cellular stress, reduce the production of harmful metabolic byproducts, and suppress inflammatory and fibrotic pathways that contribute to diabetic complications.[2][3][7]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in various diabetic mouse models, based on established research. The protocols outlined below are intended to serve as a guide for researchers investigating the therapeutic effects of PKM2 activation in diabetes and its associated complications.

Data Presentation

Table 1: Summary of this compound Administration Protocols in Diabetic Mouse Models

Mouse ModelDiabetes InductionThis compound DosageAdministration RouteDurationKey FindingsReference
CD-1Streptozotocin (STZ)30 mg/kgOral Gavage2 weeksSuppressed kidney fibrosis and EMT.[1][1]
DBA2/JStreptozotocin (STZ)30-50 mg/kg dailyOral Gavage3 monthsReversed metabolic abnormalities and kidney pathology.[3][3]
eNos KOStreptozotocin (STZ)Not specifiedNot specifiedNot specifiedReduced albuminuria and mesangial expansion.[2][2]
CD-1 db/dbGenetic (Type 2)Not specifiedOral Gavage4 weeksSuppressed kidney fibrosis and apoptosis.[4][8][4][8]
db/dbGenetic (Type 2)10 mg/kgIntraperitoneal6 weeksRestored altered glycolysis and fatty acid oxidation.[9][9]

Table 2: Summary of Quantitative Effects of this compound in Diabetic Mouse Models

ParameterMouse ModelThis compound TreatmentResultReference
Blood GlucoseSTZ-induced diabetic mice30 mg/kg, 2 weeksNo significant change.[1][10][1][10]
Albumin-to-Creatinine Ratio (ACR)STZ-induced DBA2/J mice30-50 mg/kg, 3 monthsSignificant reduction.[3][3]
Kidney FibrosisSTZ-induced CD-1 mice30 mg/kg, 2 weeksSignificantly ameliorated.[1][1]
Plasma LactateSTZ-induced diabetic mice30 mg/kg, 2 weeksReduced levels.[1][1]
Pyruvate Kinase (PK) ActivitySTZ-induced diabetic mice30 mg/kg, 2 weeksIncreased activity in the kidney.[1][1]
PGC-1α Expressiondb/db mice10 mg/kg, 6 weeksRestored to normal levels.[9][9]

Experimental Protocols

Protocol 1: this compound Administration in a Streptozotocin (STZ)-Induced Model of Type 1 Diabetes

Objective: To evaluate the efficacy of this compound in mitigating diabetic nephropathy in a model of type 1 diabetes.

Materials:

  • Male CD-1 or DBA2/J mice (8 weeks old)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood glucose monitoring system

  • Metabolic cages for urine collection

Procedure:

  • Diabetes Induction:

    • Induce diabetes by a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in cold citrate buffer.

    • Confirm hyperglycemia (blood glucose > 250 mg/dL) 72 hours post-injection.

  • Animal Grouping:

    • Divide mice into at least two groups:

      • Diabetic + Vehicle

      • Diabetic + this compound (30 mg/kg)

    • A non-diabetic control group is also recommended.

  • This compound Administration:

    • Four weeks after diabetes induction, begin daily administration of this compound or vehicle via oral gavage.

    • Continue treatment for the desired duration (e.g., 2 weeks to 3 months).

  • Monitoring and Sample Collection:

    • Monitor blood glucose and body weight weekly.

    • At the end of the treatment period, house mice in metabolic cages for 24-hour urine collection to measure albumin and creatinine.

    • Collect blood samples for plasma analysis (e.g., lactate).

    • Euthanize mice and harvest kidneys for histological analysis (e.g., Masson's trichrome staining) and biochemical assays (e.g., PK activity).

Protocol 2: this compound Administration in a db/db Mouse Model of Type 2 Diabetes

Objective: To assess the impact of this compound on metabolic parameters and kidney fibrosis in a genetic model of type 2 diabetes.

Materials:

  • Male db/db mice and their lean db/m littermates (12 weeks old)

  • This compound

  • Vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Intraperitoneal injection needles

  • Equipment for tissue homogenization and Western blotting

Procedure:

  • Animal Grouping:

    • At 12 weeks of age, divide db/db mice into two groups:

      • db/db + Vehicle

      • db/db + this compound (10 mg/kg)

    • Include a group of db/m mice receiving vehicle as a non-diabetic control.

  • This compound Administration:

    • Administer this compound or vehicle via intraperitoneal injection for 6 weeks.

  • Sample Collection and Analysis:

    • At the end of the treatment period, collect blood and kidney tissues.

    • Analyze kidney tissue for:

      • PKM2 tetramer to dimer/monomer ratios using cross-linking assays.

      • mRNA expression of glycolysis and fatty acid oxidation genes (e.g., Ppargc1a) by qPCR.

      • Protein levels of relevant markers by Western blot.

    • Measure plasma metabolites as required.

Visualizations

TEPP46_Signaling_Pathway cluster_Cell Cell Dimeric PKM2\n(Less Active) Dimeric PKM2 (Less Active) Tetrameric PKM2\n(Active) Tetrameric PKM2 (Active) Dimeric PKM2\n(Less Active)->Tetrameric PKM2\n(Active) Promotes Tetramerization HIF-1α HIF-1α Dimeric PKM2\n(Less Active)->HIF-1α Stabilizes Glycolysis Glycolysis Tetrameric PKM2\n(Active)->Glycolysis Enhances Tetrameric PKM2\n(Active)->HIF-1α Inhibits Accumulation This compound This compound This compound->Dimeric PKM2\n(Less Active) Activates Pyruvate Pyruvate Glycolysis->Pyruvate Mitochondria\n(Oxidative Phosphorylation) Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria\n(Oxidative Phosphorylation) Increases Flux Aberrant Glycolysis\n(Lactate Production) Aberrant Glycolysis (Lactate Production) HIF-1α->Aberrant Glycolysis\n(Lactate Production) Promotes Fibrosis & EMT Fibrosis & EMT Aberrant Glycolysis\n(Lactate Production)->Fibrosis & EMT Contributes to

Caption: this compound signaling pathway in diabetic complications.

TEPP46_Experimental_Workflow cluster_Induction Phase 1: Diabetes Induction cluster_Treatment Phase 2: this compound Administration cluster_Analysis Phase 3: Endpoint Analysis Select Mouse Model\n(e.g., CD-1, db/db) Select Mouse Model (e.g., CD-1, db/db) Induce Diabetes\n(STZ or Genetic) Induce Diabetes (STZ or Genetic) Select Mouse Model\n(e.g., CD-1, db/db)->Induce Diabetes\n(STZ or Genetic) Confirm Hyperglycemia Confirm Hyperglycemia Induce Diabetes\n(STZ or Genetic)->Confirm Hyperglycemia Group Allocation\n(Vehicle vs. This compound) Group Allocation (Vehicle vs. This compound) Confirm Hyperglycemia->Group Allocation\n(Vehicle vs. This compound) Daily Administration\n(Oral Gavage or IP) Daily Administration (Oral Gavage or IP) Group Allocation\n(Vehicle vs. This compound)->Daily Administration\n(Oral Gavage or IP) Monitor\n(Weight, Blood Glucose) Monitor (Weight, Blood Glucose) Daily Administration\n(Oral Gavage or IP)->Monitor\n(Weight, Blood Glucose) Kidney Tissue Harvest Kidney Tissue Harvest Urine & Blood Collection Urine & Blood Collection Monitor\n(Weight, Blood Glucose)->Urine & Blood Collection Monitor\n(Weight, Blood Glucose)->Kidney Tissue Harvest Biochemical Assays\n(ACR, Lactate, PK Activity) Biochemical Assays (ACR, Lactate, PK Activity) Urine & Blood Collection->Biochemical Assays\n(ACR, Lactate, PK Activity) Histology & Molecular Analysis\n(Fibrosis, Gene Expression) Histology & Molecular Analysis (Fibrosis, Gene Expression) Kidney Tissue Harvest->Histology & Molecular Analysis\n(Fibrosis, Gene Expression)

Caption: Experimental workflow for this compound administration.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of TEPP-46, a potent and selective small-molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2), in in vitro cancer cell line research. This document outlines recommended concentrations, detailed experimental protocols, and the underlying signaling pathways affected by this compound treatment.

Introduction

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It primarily exists in two conformational states: a highly active tetramer and a less active dimer. The dimeric form of PKM2 is known to divert glycolytic intermediates into biosynthetic pathways, supporting anabolic processes crucial for cancer cell proliferation. This compound is an allosteric activator that stabilizes the tetrameric conformation of PKM2, thereby enhancing its enzymatic activity and redirecting glucose metabolism towards lactate (B86563) production.[1][2][3] This shift in metabolism can impair tumorigenesis, particularly under hypoxic conditions or in combination with other therapeutic agents.[4]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from biochemical and cell-based assays.

ParameterValueNotes
AC50 (Half-maximal activating concentration) 92 nMFor recombinant human PKM2 in biochemical assays.[2][3]
Selectivity HighLittle to no activity against PKM1, PKL, and PKR isoforms.[2][3]
Solubility Soluble in DMSOPrepare stock solutions in DMSO.
Cell Line TypeRecommended Concentration Range (in vitro)Observations & Notes
General Cancer Cell Lines 10 µM - 30 µMAs a single agent, this compound often shows minimal to no cytotoxicity or effect on proliferation under normoxic conditions.[5][6]
Lung Cancer (e.g., H1299) 30 µMImpairs proliferation under hypoxic (1% O2) conditions.[4] When combined with 1 mM 2-deoxy-D-glucose (2-DG), it reduces cell viability.[5]
Breast Cancer (e.g., MDA-MB-231, MCF7) 30 µMNo significant effect on proliferation or apoptosis as a single agent.[6] In combination with CDK inhibitors, it can reduce cell invasion and trigger cell death.[6]
Prostate Cancer Not extensively reportedThis compound has been shown to induce extracellular acidification in prostate cancer cell lines, indicative of increased glycolysis.[7]

Signaling Pathway

This compound acts as a molecular glue, binding to the dimer-dimer interface of PKM2 and stabilizing its tetrameric, active form. This allosteric activation enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, the final step of glycolysis. The increased glycolytic flux leads to a higher rate of lactate production. Furthermore, by promoting the tetrameric state, this compound prevents the translocation of dimeric PKM2 to the nucleus, where it can act as a protein kinase and transcriptional coactivator for various pro-tumorigenic factors.

TEPP46_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_dimer PKM2 (Dimer) Less Active PKM2_tetramer PKM2 (Tetramer) Highly Active PKM2_dimer->PKM2_tetramer Tetramerization Anabolism Anabolic Pathways (e.g., Serine Synthesis) PKM2_dimer->Anabolism Diverts Intermediates PKM2_dimer_nuc Nuclear PKM2 (Dimer) PKM2_dimer->PKM2_dimer_nuc Translocation PKM2_tetramer->PKM2_dimer Dissociation Pyruvate Pyruvate PKM2_tetramer->Pyruvate Catalyzes TEPP46 This compound TEPP46->PKM2_dimer Binds and Stabilizes TEPP46->PKM2_dimer_nuc Inhibits Translocation Glycolysis Glycolysis PEP Phosphoenolpyruvate Glycolysis->PEP PEP->Pyruvate PKM2 Activity Lactate Lactate Pyruvate->Lactate Transcription Gene Transcription (e.g., HIF-1α targets) PKM2_dimer_nuc->Transcription Co-activates

This compound Mechanism of Action.

Experimental Protocols

General Guidelines for this compound Preparation and Use
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-30 mM) in sterile DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Concentration: Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should be included in all experiments.

Experimental Workflow for In Vitro Studies

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Seed Cancer Cells start->cell_culture treatment Treat with this compound (and/or other compounds) cell_culture->treatment incubation Incubate for desired time (e.g., 24, 48, 72 hours) treatment->incubation harvest Harvest Cells incubation->harvest viability Cell Viability Assay (e.g., MTT, MTS) harvest->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) harvest->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) harvest->cell_cycle western_blot Western Blot Analysis harvest->western_blot pkm2_activity PKM2 Activity Assay harvest->pkm2_activity end End viability->end apoptosis->end cell_cycle->end western_blot->end pkm2_activity->end

General experimental workflow for this compound in vitro studies.
Detailed Methodologies

1. Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

    • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 30, 100 µM) and/or in combination with other drugs. Include a vehicle control (DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

    • If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Pyruvate Kinase Activity Assay

This assay measures the enzymatic activity of PKM2 in cell lysates.

  • Materials:

    • 6-well plates

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Pyruvate kinase activity assay kit (or individual reagents: PEP, ADP, lactate dehydrogenase (LDH), NADH)

    • Spectrophotometer or plate reader

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound (e.g., 30 µM) or vehicle for the desired time (e.g., 1-3 hours).

    • Wash cells with ice-cold PBS and lyse them on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of the lysates.

    • Measure pyruvate kinase activity by monitoring the decrease in NADH absorbance at 340 nm, which is coupled to the conversion of PEP and ADP to pyruvate and ATP by PK, and the subsequent reduction of pyruvate to lactate by LDH.

    • Normalize the activity to the total protein concentration.

3. Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

  • Materials:

    • This compound

    • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels, running and transfer buffers

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-PKM2, anti-phospho-PKM2, anti-cleaved-caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Treat cells with this compound as described above.

    • Lyse the cells and quantify the protein concentration.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Use a loading control like β-actin or GAPDH to normalize protein levels.

4. Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

  • Materials:

    • This compound

    • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

    • Propidium Iodide (PI) or other viability dye

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound as desired.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

5. Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Materials:

    • This compound

    • Cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice or at -20°C.

    • Wash the fixed cells with PBS and resuspend them in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a valuable tool for investigating the role of PKM2 in cancer cell metabolism. The provided protocols and data serve as a starting point for designing and conducting robust in vitro experiments. Researchers should optimize concentrations and incubation times for their specific cancer cell lines and experimental conditions. The combination of this compound with other metabolic inhibitors or chemotherapeutic agents represents a promising area for future cancer research.

References

step-by-step western blot protocol for detecting PKM2 tetramerization after TEPP-46 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Step-by-Step Western Blot Protocol for Detecting PKM2 Tetramerization after TEPP-46 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyruvate Kinase M2 (PKM2) is a critical enzyme in glycolysis that can exist in a highly active tetrameric state or a less active dimeric/monomeric state. The tetrameric form is crucial for efficient ATP production, while the dimeric form is associated with anabolic processes that support cell proliferation, a hallmark of cancer. This compound is a potent small-molecule activator that promotes the stabilization of the PKM2 tetramer, thereby shifting cellular metabolism.[1][2][3] Monitoring the oligomeric state of PKM2 is essential for studying its function and the efficacy of activators like this compound. This protocol provides a detailed method for detecting PKM2 tetramerization in cell lysates using chemical cross-linking followed by Western blotting.

Signaling Pathway and Experimental Workflow

The small-molecule activator this compound binds to PKM2 at the subunit interface, a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP).[2] This binding stabilizes the protein's quaternary structure, favoring the formation of the catalytically active tetramer over the less active monomeric and dimeric forms.[1][2][4] This protocol uses an in-situ chemical cross-linking agent, Disuccinimidyl suberate (B1241622) (DSS), to covalently link the PKM2 subunits within the cell before lysis and analysis.[5] The stabilized complexes are then separated by size using SDS-PAGE and detected by Western blot, allowing for the visualization of the shift from monomers/dimers to tetramers.

PKM2_Activation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_crosslinking Protein Stabilization cluster_biochem Biochemical Analysis cluster_results Expected Outcome A Seed Cells B Treat with this compound (or DMSO Vehicle) A->B C In-situ Cross-linking with DSS B->C Stabilize Complexes D Cell Lysis C->D Extract Proteins E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Western Blot Transfer F->G H Immunodetection (Anti-PKM2 Antibody) G->H I Imaging & Analysis H->I J Increased Tetramer Band (~232 kDa) Decreased Monomer Band (~58 kDa) I->J

Caption: Experimental workflow for detecting this compound induced PKM2 tetramerization.

Experimental Protocol

This protocol is designed for cultured cells (e.g., A549, H1299) and can be adapted for other cell lines.

Part 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow them to 70-80% confluency in standard culture medium.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM in DMSO).

  • Treatment: Treat cells with the desired final concentration of this compound (e.g., 10-50 µM) or an equivalent volume of DMSO as a vehicle control.[4][6] Incubate for the desired time (e.g., 1-24 hours) under standard culture conditions (37°C, 5% CO2).

Part 2: In-situ Cross-linking and Cell Lysis
  • Reagent Preparation:

    • Prepare fresh 100 mM Disuccinimidyl suberate (DSS) stock in DMSO.

    • Prepare ice-cold PBS (Phosphate-Buffered Saline).

    • Prepare Quenching Buffer: 1 M Tris-HCl, pH 7.5.

    • Prepare Lysis Buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors.

  • Cell Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cross-linking:

    • Resuspend the cells in PBS to a concentration of approximately 1 x 10^7 cells/mL.[5]

    • Add DSS stock solution to a final concentration of 0.5-2 mM.[5]

    • Incubate for 30 minutes at room temperature with gentle agitation.[5]

  • Quenching: Stop the cross-linking reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Cell Lysis:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Part 3: Protein Quantification and Western Blot
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with Lysis Buffer.

    • Add 4X or 6X Laemmli sample buffer to the lysates.

    • Crucially, do NOT boil the samples if you have used a cross-linker , as this can cause aggregation. Heat at a lower temperature (e.g., 70°C for 10 minutes) or load directly.

  • SDS-PAGE:

    • Load 20-40 µg of protein per lane onto a low-percentage Tris-glycine gel (e.g., 4-12% gradient or 6% gel) to ensure good separation of high molecular weight complexes.

    • Run the gel according to standard procedures until the dye front reaches the bottom. The PKM2 monomer runs at ~58 kDa, the dimer at ~116 kDa, and the cross-linked tetramer at ~232 kDa.[7][8]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure efficient transfer of high molecular weight proteins by using an appropriate transfer buffer (e.g., with 0.05% SDS) and extending the transfer time if necessary.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PKM2 (that does not cross-react with PKM1) overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the band intensities for monomeric (~58 kDa) and tetrameric (~232 kDa) PKM2. A successful this compound treatment should show a significant increase in the intensity of the tetramer band with a corresponding decrease in the monomer/dimer bands compared to the vehicle control.[7][11]

Data Presentation: Key Experimental Parameters

ParameterRecommended Value/ReagentNotes
Cell Line A549, H1299, or other cancer cell lineEnsure the cell line expresses PKM2.
This compound Concentration 10 - 50 µMOptimize concentration for your cell line.
Treatment Time 1 - 24 hoursTime-course experiment may be necessary.
Cross-linking Agent Disuccinimidyl suberate (DSS)Prepare fresh from a high-quality source.
DSS Concentration 0.5 - 2 mMTitrate to find optimal cross-linking efficiency.
Cross-linking Time 30 minutes at Room Temperature
Quenching Reagent 1 M Tris-HCl, pH 7.5Final concentration: 20-50 mM.
Lysis Buffer RIPA or similar + Protease/Phosphatase InhibitorsPerform all lysis steps on ice.
Protein Loading 20 - 40 µg per laneEqual loading is critical for comparison.
Gel Percentage 4-12% Gradient or 6% AcrylamideUse gels that resolve high MW proteins.
Primary Antibody Anti-PKM2 (total, non-isoform specific)Verify specificity for PKM2 over PKM1.
Detection Method Enhanced Chemiluminescence (ECL)

Alternative Method: Native PAGE

As an alternative to chemical cross-linking, Native PAGE can be used to separate protein complexes in their native state.[12][13]

  • Sample Preparation: Lyse cells in a detergent-free buffer (e.g., Tris-HCl with protease inhibitors) without SDS or reducing agents. Do not heat the samples.[13]

  • Electrophoresis: Run the samples on a native polyacrylamide gel.

  • Pre-Transfer Equilibration: After electrophoresis, incubate the gel in transfer buffer containing SDS (e.g., 0.1%) for 15-30 minutes to impart a negative charge on the proteins, facilitating transfer to the membrane.[14]

  • Western Blot: Proceed with the standard transfer and immunodetection protocol as described above.

This method avoids potential artifacts from cross-linking but may require more optimization for efficient protein transfer.[9]

References

Application Notes and Protocols for Pyruvate Kinase Activity Assay Using TEPP-46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring the activity of pyruvate (B1213749) kinase (PK), with a specific focus on the activation of the M2 isoform (PKM2) by the small molecule activator TEPP-46. This assay is crucial for studying the role of PKM2 in various physiological and pathological processes, including cancer metabolism, and for the screening and characterization of novel PKM2 modulators.

Introduction

Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final, rate-limiting step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant production of ATP.[1] The M2 isoform of pyruvate kinase (PKM2) is of particular interest in cancer research as it can exist in a highly active tetrameric form or a less active dimeric form.[2][3] The dimeric form of PKM2 plays a non-canonical role in promoting anabolic metabolism and gene transcription, which supports tumor growth.[3][4]

This compound is a potent and selective small-molecule activator of PKM2.[5][6] It stabilizes the tetrameric conformation of PKM2, thereby increasing its enzymatic activity and shifting cancer cell metabolism from anabolic processes towards ATP production.[2][7] This has been shown to suppress tumor growth in preclinical models.[7] The following protocol describes a robust and reliable method to measure PKM2 activity in response to this compound using a lactate (B86563) dehydrogenase (LDH)-coupled enzyme assay.[5][8][9]

Principle of the Assay

The activity of pyruvate kinase is determined using a coupled enzyme assay. In the first reaction, pyruvate kinase catalyzes the transfer of a phosphate (B84403) group from PEP to ADP, producing pyruvate and ATP. The pyruvate generated is then utilized in a second reaction by lactate dehydrogenase (LDH), which catalyzes the reduction of pyruvate to lactate. This second reaction consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.[8][9][10][11] The rate of NADH oxidation is directly proportional to the pyruvate kinase activity.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog Number
This compoundSelleck ChemicalsS7333
Pyruvate Kinase Assay KitSigma-AldrichMAK072
Recombinant Human PKM2Abcamab128551
96-well UV-transparent flat-bottom platesCorning3635
Spectrophotometric multiwell plate reader(e.g., SpectraMax)-

Note: A commercially available pyruvate kinase activity assay kit is recommended as it provides optimized buffers and substrates. Alternatively, individual reagents can be prepared.

Preparation of Reagents
  • Pyruvate Kinase Assay Buffer (if not using a kit): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C. Further dilute in assay buffer to desired working concentrations just before use.

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency. Treat with this compound or vehicle (DMSO) for the desired time (e.g., 1-4 hours).[5][12]

    • Wash cells with ice-cold PBS.

    • Lyse cells in 4 volumes of ice-cold pyruvate kinase assay buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to remove insoluble material.[13]

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

    • Normalize the protein concentration of all samples with the assay buffer.

Assay Procedure (LDH-Coupled Method)
  • Prepare Reaction Mix: For each well, prepare a reaction mix containing:

    • Pyruvate Kinase Assay Buffer

    • 1 mM Phosphoenolpyruvate (PEP)

    • 1 mM ADP

    • 0.2 mM NADH

    • 1-2 units/mL Lactate Dehydrogenase (LDH)

  • Set up the Plate:

    • Blank: Add reaction mix without sample.

    • Samples: Add 5-20 µg of cell lysate or an appropriate amount of recombinant PKM2 to each well.

    • This compound Treatment: For in vitro activation, add varying concentrations of this compound to the wells containing the sample. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Initiate the Reaction: Add the sample/TEPP-46 mixture to the reaction mix in the 96-well plate. The final volume in each well should be 100-200 µL.

  • Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 10-30 minutes.

Data Analysis
  • Calculate the Rate of NADH Consumption: Determine the change in absorbance per minute (ΔA340/min) from the linear portion of the kinetic curve for each sample.

  • Calculate Pyruvate Kinase Activity: Use the Beer-Lambert law to calculate the enzyme activity. The extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

    Activity (U/mg) = (ΔA340/min) / (6.22 * mg of protein) * reaction volume (mL) / path length (cm)

    One unit (U) of pyruvate kinase is defined as the amount of enzyme that catalyzes the formation of 1 µmole of pyruvate per minute at the specified temperature.[13]

  • Dose-Response Curve for this compound: To determine the half-maximal activation concentration (AC50) of this compound, plot the pyruvate kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve. This compound has been reported to have an AC50 of approximately 92 nM for PKM2.[5][6]

Data Presentation

Table 1: Example Data for this compound Activation of PKM2 in Cell Lysate

This compound Conc. (nM)ΔA340/min (Mean ± SD)PKM2 Activity (U/mg)% Activation
0 (Vehicle)0.015 ± 0.0020.1210
100.025 ± 0.0030.20166.1
500.048 ± 0.0040.386219.0
1000.075 ± 0.0060.603398.3
5000.110 ± 0.0080.884630.6
10000.115 ± 0.0070.924663.6

Visualizations

Signaling Pathway

PKM2_Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer Activation Anabolic_Pathways Anabolic Pathways (e.g., PPP, Serine Synthesis) PKM2_Dimer->Anabolic_Pathways Gene_Regulation Gene Regulation (e.g., HIF-1α, β-catenin) PKM2_Dimer->Gene_Regulation PKM2_Tetramer->PKM2_Dimer Inhibition Lactate Lactate Pyruvate->Lactate LDH TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle TEPP46 This compound TEPP46->PKM2_Tetramer Stabilizes

Caption: PKM2 signaling and the effect of this compound.

Experimental Workflow

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Pyruvate Kinase Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification Add_Sample 5. Add Cell Lysate Quantification->Add_Sample Reaction_Setup 4. Set up Reaction Mix (PEP, ADP, NADH, LDH) Reaction_Setup->Add_Sample Measurement 6. Measure Absorbance at 340 nm (Kinetic Read) Add_Sample->Measurement Calculate_Rate 7. Calculate ΔA340/min Measurement->Calculate_Rate Calculate_Activity 8. Calculate PK Activity (U/mg) Calculate_Rate->Calculate_Activity Dose_Response 9. Generate Dose-Response Curve Calculate_Activity->Dose_Response

Caption: Workflow for the pyruvate kinase activity assay.

References

Preparing TEPP-46 Stock Solutions for Long-Term Storage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and long-term storage of TEPP-46 stock solutions, ensuring compound integrity and reproducibility in experimental settings. This compound is a potent and selective allosteric activator of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer metabolism. Proper handling and storage of this compound are critical for maintaining its biological activity.

Summary of Quantitative Data

The following tables summarize the key quantitative data for this compound solubility and storage stability based on currently available information.

Table 1: this compound Solubility in DMSO

Concentration (mg/mL)Molar Concentration (mM)Notes
50 mg/mL[1]134.24 mM[1]Ultrasonic assistance may be needed. Use of fresh, hygroscopic DMSO is crucial as moisture can significantly impact solubility.[1][2]
72 mg/mL[2]193.3 mM[2]Use of fresh DMSO is recommended as moisture can reduce solubility.[2]
74 mg/mL[2]198.67 mM[2]Use of fresh DMSO is recommended.[2]
83.3 mg/mL[3]223.65 mM[3]Sonication is recommended for dissolution.[3]
100 mg/mL[4][5]~268.5 mMUse only fresh DMSO for reconstitution.[4][5]
Soluble to 100 mM100 mM-

Table 2: Long-Term Storage Stability of this compound

FormStorage TemperatureDuration
Powder-20°C3 years[1][3]
Powder4°C2 years[1]
In Solvent (DMSO)-80°C1 to 2 years[1][2][3]
In Solvent (DMSO)-20°C1 to 3 months[1][2][4][5]

Experimental Protocols

Protocol 1: Reconstitution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Using a calibrated pipette, add the desired volume of fresh, anhydrous DMSO to the vial containing the this compound powder to achieve the target concentration (refer to Table 1). It is critical to use fresh DMSO as absorbed moisture can reduce the solubility of this compound.[1][2]

  • Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[1][3] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.[1][2][4] The volume of each aliquot should be appropriate for your planned experiments.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration, date of preparation, and solvent.

Protocol 2: Long-Term Storage of this compound Stock Solutions

This protocol outlines the optimal conditions for the long-term storage of this compound stock solutions to maintain their stability and activity.

Materials:

  • Aliquoted this compound stock solutions

  • -80°C freezer

  • -20°C freezer

Procedure:

  • Optimal Storage Temperature: For long-term storage (up to 1-2 years), store the aliquoted this compound stock solutions at -80°C.[1][2][3]

  • Short-Term Storage: For shorter-term storage (up to 1-3 months), aliquots can be stored at -20°C.[1][2][4][5]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solutions as this can lead to degradation of the compound.[1][2][4] Use a fresh aliquot for each experiment.

  • Thawing: When ready to use, thaw an aliquot at room temperature. Before opening, briefly centrifuge the tube to collect the contents at the bottom.

Visualizations

TEPP46_Stock_Preparation_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Fresh Anhydrous DMSO equilibrate->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve Not Dissolved aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Dissolved store_neg80 Store at -80°C (Long-term, 1-2 years) aliquot->store_neg80 store_neg20 Store at -20°C (Short-term, 1-3 months) aliquot->store_neg20

Caption: Workflow for preparing and storing this compound stock solutions.

TEPP46_Mechanism_of_Action This compound Mechanism of Action on PKM2 cluster_pkm2 Pyruvate Kinase M2 (PKM2) cluster_activity Metabolic Effect pkm2_dimer Inactive PKM2 Dimer pkm2_tetramer Active PKM2 Tetramer pkm2_dimer->pkm2_tetramer Promotes Tetramerization glycolysis Increased Glycolytic Flux pkm2_tetramer->glycolysis tepp46 This compound tepp46->pkm2_dimer Binds at dimer-dimer interface

Caption: this compound promotes the formation of the active PKM2 tetramer.

References

Application Notes and Protocols: TEPP-46 Administration in Mice via Oral Gavage and Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TEPP-46 is a potent and selective small-molecule activator of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in glycolysis often upregulated in cancer cells and involved in other pathological conditions.[1][2][3] By promoting the formation of the more active tetrameric form of PKM2, this compound can alter cellular metabolism, suppress tumor growth, and modulate inflammatory responses.[4][5][6] These application notes provide detailed protocols for the administration of this compound to mice via oral gavage and intraperitoneal injection, along with a summary of relevant data to aid in experimental design.

Data Presentation

Pharmacokinetic Properties of this compound in Mice

A study in fasted male BALB/c mice compared the pharmacokinetic profiles of this compound following a single intravenous, intraperitoneal, or oral dose.[4] this compound demonstrates good oral bioavailability, relatively low clearance, a long half-life, and a good volume of distribution, which are favorable parameters for drug exposure in tissues.[4]

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Dose 1 mg/kg[7]10 mg/kg[7]10 mg/kg[7]
Bioavailability --Good[4]
Clearance Low[4]--
Half-life Long[4]--
Volume of Distribution Good[4]--

Note: Specific quantitative values for all parameters across all routes were not available in the searched literature. The table reflects the qualitative descriptions found.

In Vivo Dosing Regimens Reported in Literature

The following table summarizes various dosing regimens for this compound in mice as reported in several studies. The choice of administration route and dose depends on the specific experimental model and desired therapeutic effect.

Administration RouteDoseDosing ScheduleMouse ModelKey OutcomesReference
Oral Gavage50 mg/kgTwice dailyH1299 xenograftTumor growth inhibition[4]
Oral Gavage30 mg/kgDaily for 2 weeksDiabetic nephropathy (STZ-induced)Ameliorated kidney fibrosis[8][9]
Oral GavageNot SpecifiedDailyDiabetic glomerular pathologyReversed metabolic abnormalities and kidney pathology[10]
Oral GavageNot SpecifiedFor 4 weeksDiabetic kidney disease (CD-1 db/db)Suppressed apoptosis and fibrosis[5]
Intraperitoneal Injection30 mg/kgEvery 5 daysNonalcoholic steatohepatitis (MCD diet)Inhibited NASH development[6]
Intraperitoneal Injection10 mg/kgFor 6 weeksDiabetic kidney disease (db/db)Restored altered glycolysis and fatty acid oxidation[11]
Intraperitoneal Injection50 mg/kgDaily for 5 daysH1299 xenograftReduced tumor growth in combination with 2-DG[12]
Intraperitoneal Injection50 mg/kgSingle doseEndotoxemia (LPS-induced)Improved survival[13]
Intraperitoneal InjectionNot SpecifiedFor 5 consecutive daysIntracerebral hemorrhageAttenuated glial activation and brain injury[14]

Experimental Protocols

This compound Formulation

For in vivo studies, this compound can be formulated as a suspension for oral gavage or intraperitoneal injection. A common vehicle is a solution of carboxymethylcellulose sodium (CMC-Na).[7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween 80

  • Saline or ddH₂O

  • Carboxymethylcellulose sodium (CMC-Na)

Example Formulation for Intraperitoneal Injection:

  • Prepare a stock solution of this compound in DMSO.

  • For a 1 mL working solution, take 50 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween 80 and mix until clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • This solution should be prepared fresh before use.[7]

Example Formulation for Oral Gavage:

  • Prepare a suspension of this compound in a vehicle such as 0.5% CMC-Na in water.

  • For a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of the CMC-Na solution.

  • Mix thoroughly to ensure a homogenous suspension.[7]

Oral Gavage Administration Protocol

Oral gavage is a common method for administering substances directly into the stomach of mice.

Materials:

  • This compound formulation

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge for mice) with a ball tip

  • Syringe

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse to prevent movement and ensure proper positioning of the head and neck.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

  • Substance Administration: Slowly administer the this compound formulation.

  • Post-Administration Monitoring: Monitor the mouse for any signs of distress after the procedure.

Intraperitoneal Injection Protocol

Intraperitoneal injection is a common route for systemic administration of substances in mice.

Materials:

  • This compound formulation

  • Sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge)

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdominal area.

  • Injection Site: The preferred injection site is the lower left or right quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Injection: Insert the needle at a 10- to 20-degree angle and inject the this compound formulation into the peritoneal cavity.

  • Post-Injection Monitoring: Monitor the mouse for any adverse reactions following the injection.

Visualizations

Signaling Pathway of this compound Action

TEPP46_Pathway cluster_PKM2 Pyruvate Kinase M2 (PKM2) PKM2_dimer Inactive Dimer/Monomer PKM2_tetramer Active Tetramer Metabolism Altered Cellular Metabolism (e.g., Reduced Warburg Effect) PKM2_tetramer->Metabolism leads to TEPP46 This compound TEPP46->PKM2_dimer promotes tetramerization Tumor_Growth Suppressed Tumor Growth Metabolism->Tumor_Growth Inflammation Modulated Inflammation Metabolism->Inflammation

Caption: this compound promotes the formation of the active PKM2 tetramer, altering cell metabolism.

Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Analysis Analysis Animal_Model Select Mouse Model (e.g., Xenograft, Diabetic) TEPP46_Formulation Prepare this compound Formulation Oral_Gavage Oral Gavage TEPP46_Formulation->Oral_Gavage Route 1 IP_Injection Intraperitoneal Injection TEPP46_Formulation->IP_Injection Route 2 PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Oral_Gavage->PK_PD IP_Injection->PK_PD Efficacy Efficacy Assessment (e.g., Tumor Volume, Biomarkers) PK_PD->Efficacy Toxicity Toxicity Monitoring Efficacy->Toxicity

Caption: General workflow for this compound in vivo experiments in mice.

Logical Relationship: Administration Route and Bioavailability

Bioavailability_Comparison cluster_Routes Administration Routes cluster_Factors Influencing Factors Oral Oral Gavage (PO) First_Pass First-Pass Metabolism Oral->First_Pass IP Intraperitoneal (IP) Direct_Absorption Direct Systemic Absorption IP->Direct_Absorption Systemic_Circulation Systemic Circulation First_Pass->Systemic_Circulation Reduced Bioavailability Direct_Absorption->Systemic_Circulation Higher Bioavailability

Caption: Comparison of bioavailability between oral and intraperitoneal administration routes.

References

Application Notes and Protocols: Utilizing TEPP-46 in Combination with Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One of the key players in this metabolic reprogramming is the M2 isoform of pyruvate (B1213749) kinase (PKM2). In contrast to the constitutively active M1 isoform found in most normal differentiated tissues, PKM2 is predominantly expressed in cancer cells and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. The dimeric form of PKM2 is favored in cancer cells, leading to a bottleneck in glycolysis at the final step. This results in the accumulation of glycolytic intermediates that are diverted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce nucleotides, lipids, and amino acids essential for building new cells.

TEPP-46 is a potent and selective small-molecule activator of PKM2.[1] It stabilizes the tetrameric conformation of PKM2, thereby increasing its enzymatic activity.[2][3] This forces cancer cells to complete glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate, at the expense of shunting intermediates into anabolic pathways. While this compound as a monotherapy has shown promise in preclinical models, its combination with other metabolic inhibitors presents a synergistic strategy to exploit the metabolic vulnerabilities of cancer cells.

These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound in combination with two key metabolic inhibitors: 2-deoxy-D-glucose (2-DG), a glycolysis inhibitor, and FX-11, a lactate (B86563) dehydrogenase A (LDHA) inhibitor.

Principle of Combination Therapy

The rationale behind combining this compound with other metabolic inhibitors lies in creating a multi-pronged attack on cancer cell metabolism.

  • This compound and 2-Deoxy-D-Glucose (2-DG): this compound activation of PKM2 increases the rate of glycolysis, leading to enhanced glucose uptake by cancer cells.[4] 2-DG is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-phosphate. This product cannot be further metabolized and acts as a competitive inhibitor of glycolysis.[5] The increased glucose consumption induced by this compound is hypothesized to sensitize cancer cells to the inhibitory effects of 2-DG, leading to a synergistic reduction in cell viability and tumor growth.[4]

  • This compound and FX-11: While this compound promotes the conversion of phosphoenolpyruvate to pyruvate, the subsequent fate of pyruvate is crucial. In many cancer cells, pyruvate is converted to lactate by lactate dehydrogenase A (LDHA), a process that regenerates NAD+ to sustain high glycolytic rates (the Warburg effect). FX-11 is a selective inhibitor of LDHA.[6] By combining this compound with FX-11, the metabolic pathway is blocked at two critical junctures. This compound drives pyruvate production, while FX-11 prevents its conversion to lactate, leading to an accumulation of pyruvate, disruption of NAD+ regeneration, and induction of metabolic stress and cell death.[6]

Data Presentation

In Vitro Efficacy of this compound in Combination with Metabolic Inhibitors
Cell LineDrug CombinationConcentrationAssayOutcomeReference
H1299 (Lung Cancer)This compound + 2-DG30 µM this compound, 1 mM 2-DGMTT AssaySignificant decrease in cell viability with combination therapy.[4]
H1299 (Lung Cancer)This compound + 2-DG30 µM this compound, 1 mM 2-DGColony Formation AssayReduced clonogenic potential with combination treatment.[4]
H1299 (Lung Cancer)This compound + 2-DG30 µM this compound, 1 mM 2-DGScratch-Wound AssayReduced cell migration with combination therapy.[4]
MDA-MB-231 (Breast Cancer)This compound + 2-DG30 µM this compound, 1 mM 2-DGViability AssayReduced viability to ~80% of control.[5]
MDA-MB-468 (Breast Cancer)This compound + 2-DG30 µM this compound, 1 mM 2-DGViability AssayReduced viability to ~56% of control.[5]
MCF7 (Breast Cancer)This compound + 2-DG30 µM this compound, 1 mM 2-DGViability AssayReduced viability to ~45% of control.[5]
BxPc-3 (Pancreatic Cancer)This compound + FX-11VariousProliferation AssaySynergistic inhibition of cell proliferation.[6]
MIA PaCa-2 (Pancreatic Cancer)This compound + FX-11VariousProliferation AssaySynergistic inhibition of cell proliferation.[6]
In Vivo Efficacy of this compound in Combination with Metabolic Inhibitors
Animal ModelTumor ModelDrug Combination & DosageOutcomeReference
Nude MiceH1299 XenograftThis compound (oral gavage, dose not specified) + 2-DG (intraperitoneal, dose not specified)Combination treatment significantly increased survival time (57.6 ± 12 days) compared to vehicle (22.6 ± 6 days), this compound alone (21.8 ± 7 days), or 2-DG alone (21.0 ± 5 days).[4]
Nude MiceBxPc-3 XenograftThis compound (30 mg/kg) + FX-11 (2 mg/kg)High-dose combination therapy significantly reduced tumor growth compared to all other treatment groups.[6]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted for assessing the effects of this compound and metabolic inhibitors on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., H1299, MDA-MB-231, MCF7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 2-DG or FX-11 (stock solution in sterile water or DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound, 2-DG, or FX-11 in complete culture medium. For combination studies, prepare a matrix of concentrations. A common starting point is 30 µM for this compound and 1 mM for 2-DG.[4][5]

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells following treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound and metabolic inhibitors

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

  • Allow cells to attach overnight.

  • Treat the cells with various concentrations of this compound, the metabolic inhibitor, or their combination for 24 hours.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • When colonies are visible, remove the medium, wash with PBS, and fix the colonies with methanol (B129727) for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

Scratch-Wound Assay

This assay is used to evaluate cell migration.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in plates and grow them to form a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the desired concentrations of this compound, the metabolic inhibitor, or their combination.

  • Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Western Blotting for PKM2 and Downstream Targets

This protocol is to assess the activation of PKM2 and its effect on downstream signaling molecules like HIF-1α.

Materials:

  • Cancer cell lines

  • This compound and metabolic inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKM2, anti-phospho-PKM2, anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with the compounds for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection system.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the efficacy of combination therapies in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line (e.g., H1299, BxPc-3)

  • Matrigel (optional)

  • This compound (formulated for oral gavage)

  • 2-DG or FX-11 (formulated for intraperitoneal injection or oral gavage)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of the mice.

  • Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, metabolic inhibitor alone, combination therapy).

  • Administer the drugs according to the predetermined schedule and dosage. For example, this compound at 30 mg/kg (oral gavage) and FX-11 at 2 mg/kg (intraperitoneal injection).[6]

  • Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.

  • At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for target proteins, metabolomics).

Visualizations

Signaling Pathways and Experimental Workflows

TEPP46_Combination_Therapy_Signaling cluster_glycolysis Glycolysis cluster_anabolism Anabolic Pathways cluster_tca TCA Cycle cluster_drugs Therapeutic Intervention cluster_pkm2_regulation PKM2 Regulation cluster_nuclear Nuclear Function Glucose Glucose G6P Glycolytic Intermediates Glucose->G6P Hexokinase PEP PEP G6P->PEP Anabolism Nucleotides, Lipids, Amino Acids G6P->Anabolism Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate LDHA TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA TEPP46 This compound PKM2_tetramer PKM2 (Tetramer) High Activity TEPP46->PKM2_tetramer Promotes TwoDG 2-DG TwoDG->Glucose Inhibits Metabolism FX11 FX-11 FX11->Lactate Inhibits Production PKM2_dimer PKM2 (Dimer) Low Activity PKM2_dimer->G6P Leads to Accumulation PKM2_dimer->PKM2_tetramer Activation HIF1a HIF-1α Stabilization PKM2_dimer->HIF1a Promotes PKM2_tetramer->PEP Catalyzes Conversion PKM2_tetramer->PKM2_dimer Inhibition (e.g., p-Tyr) Gene_Expression Warburg Effect Gene Expression HIF1a->Gene_Expression

Caption: this compound promotes the active tetrameric form of PKM2, enhancing glycolysis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Seed Cancer Cells treatment Treat with this compound +/- Metabolic Inhibitor start_invitro->treatment start_invivo Implant Tumor Cells in Mice viability Cell Viability Assay (MTT) treatment->viability proliferation Colony Formation Assay treatment->proliferation migration Scratch-Wound Assay treatment->migration western Western Blot (PKM2, HIF-1α) treatment->western tumor_growth Monitor Tumor Growth start_invivo->tumor_growth drug_admin Administer Combination Therapy tumor_growth->drug_admin monitoring Measure Tumor Volume & Body Weight drug_admin->monitoring endpoint Endpoint Analysis: Tumor Weight, PD Markers monitoring->endpoint

Caption: Workflow for evaluating this compound combination therapies.

Logical_Relationship TEPP46 This compound (PKM2 Activator) PKM2_Activation Increased PKM2 Tetramerization & Activity TEPP46->PKM2_Activation Increased_Glycolysis Increased Glycolytic Flux & Glucose Uptake PKM2_Activation->Increased_Glycolysis Synergy Synergistic Anti-Tumor Effect Increased_Glycolysis->Synergy Metabolic_Inhibitor Metabolic Inhibitor (e.g., 2-DG, FX-11) Metabolic_Blockade Blockade of Glycolysis or Lactate Production Metabolic_Inhibitor->Metabolic_Blockade Metabolic_Blockade->Synergy

Caption: Synergistic mechanism of this compound and metabolic inhibitors.

Conclusion

The combination of the PKM2 activator this compound with metabolic inhibitors like 2-DG and FX-11 represents a promising therapeutic strategy for targeting the metabolic plasticity of cancer cells. By simultaneously forcing cancer cells to commit to glycolysis and blocking key steps in this pathway, these combination therapies can induce significant metabolic stress, leading to reduced cell viability, proliferation, and tumor growth. The protocols and data presented here provide a framework for researchers to further investigate and optimize these combination strategies for various cancer types. Further studies are warranted to explore the full potential of this approach in preclinical and clinical settings.

References

Application Notes and Protocols: Seahorse XF Analysis of Cells Treated with TEPP-46

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular metabolism is a dynamic process, fundamental to both normal physiological function and pathological states, including cancer, metabolic disorders, and immune responses. The ability to measure and understand metabolic reprogramming in live cells is crucial for advancing biomedical research and drug discovery. The Agilent Seahorse XF Analyzer is a powerful platform that provides real-time measurements of the two major energy-producing pathways: mitochondrial respiration, measured as the Oxygen Consumption Rate (OCR), and glycolysis, measured as the Extracellular Acidification Rate (ECAR).[1]

This application note provides detailed protocols for utilizing the Seahorse XF platform to analyze the metabolic effects of TEPP-46, a potent and selective activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2).[2] PKM2 is a key enzyme in glycolysis, and its activity is often dysregulated in cancer cells, favoring anabolic processes that support rapid proliferation.[3] this compound promotes the tetrameric, more active form of PKM2, thereby shifting the metabolic landscape of the cell.[3][4][5][6] Understanding these metabolic shifts is critical for evaluating the therapeutic potential of PKM2 activators.

Here, we present standardized protocols for the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to investigate the impact of this compound on cellular bioenergetics.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a small molecule activator of Pyruvate Kinase M2 (PKM2). In many proliferating cells, PKM2 exists in a less active dimeric form, which allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways. This compound stabilizes the highly active tetrameric form of PKM2, which enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby increasing glycolytic flux.[3][4][5][6] This forces a metabolic shift towards ATP production via glycolysis and can impact mitochondrial respiration.

TEPP46_Mechanism cluster_glycolysis Glycolysis cluster_mito Mitochondrion Glucose Glucose G6P G6P Glucose->G6P Multiple Steps PEP PEP G6P->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_Dimer PKM2 (Dimer) Low Activity Lactate (B86563) Lactate Pyruvate->Lactate LDH Pyruvate_Mito Pyruvate Pyruvate->Pyruvate_Mito PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer This compound PKM2_Tetramer->PKM2_Dimer Endogenous Inhibitors TCA TCA Cycle Pyruvate_Mito->TCA OXPHOS Oxidative Phosphorylation (OCR) TCA->OXPHOS

Figure 1. this compound mechanism of action on the glycolytic pathway.
Seahorse XF Experimental Workflow

The general workflow for conducting a Seahorse XF assay involves cell seeding, sensor cartridge hydration, assay medium preparation, and execution of the assay on the Seahorse XF Analyzer. The following diagram outlines the key steps for assessing the metabolic effects of this compound.

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution seed_cells Seed cells in Seahorse XF microplate hydrate_cartridge Hydrate sensor cartridge with XF Calibrant prep_media Prepare assay medium and warm to 37°C wash_cells Wash cells and add assay medium prep_media->wash_cells incubate_cells Incubate cells in a non-CO2 incubator wash_cells->incubate_cells run_assay Calibrate and run assay on Seahorse XF Analyzer incubate_cells->run_assay prep_compounds Prepare this compound and stress test compounds load_cartridge Load compounds into sensor cartridge prep_compounds->load_cartridge load_cartridge->run_assay

Figure 2. General workflow for a Seahorse XF assay with this compound.

Experimental Protocols

Part 1: Cell Culture and Seeding
  • Cell Culture: Culture cells in their recommended growth medium in a 37°C, 5% CO2 incubator.

  • Cell Seeding Density Optimization: To ensure OCR and ECAR readings are within the optimal range of the instrument, cell seeding density should be optimized for each cell type. A typical starting point for adherent cells is 2 x 10^4 to 8 x 10^4 cells per well in a Seahorse XF96 microplate.

  • Seeding Protocol:

    • Trypsinize and count the cells.

    • Seed the optimized number of cells in each well of a Seahorse XF cell culture microplate.

    • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

Part 2: Seahorse XF Assay Preparation
  • Hydrate the Sensor Cartridge: The day before the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[7][8]

  • Prepare Assay Medium: On the day of the assay, prepare the appropriate Seahorse XF assay medium.[9]

    • Mito Stress Test Assay Medium: Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[1]

    • Glycolysis Stress Test Assay Medium: Seahorse XF Base Medium supplemented with 2 mM glutamine.[1]

    • Warm the medium to 37°C and adjust the pH to 7.4.[7][10]

  • Cell Plate Preparation:

    • Remove the cell culture microplate from the incubator.

    • Gently wash the cells twice with the corresponding warm Seahorse XF assay medium.

    • Add the final volume of the appropriate assay medium to each well (typically 180 µL for an XF96 plate).[1]

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes to allow for temperature and pH equilibration.[1][7]

Part 3: Seahorse XF Cell Mito Stress Test Protocol with this compound

This assay measures key parameters of mitochondrial function by sequentially injecting mitochondrial inhibitors.[7][11] this compound can be injected to observe its acute effects on mitochondrial respiration.

  • Prepare Reagent Solutions: Prepare fresh solutions of this compound, Oligomycin (B223565), FCCP, and a mix of Rotenone and Antimycin A in the Mito Stress Test assay medium at 10X the final desired concentration.

    • This compound: The optimal concentration should be determined empirically, but a starting point of 10-50 µM is common.

    • Oligomycin: 1.0 - 1.5 µM.[1][12]

    • FCCP: Concentration must be optimized for each cell type (typically 0.5 - 2.0 µM).

    • Rotenone/Antimycin A: 0.5 µM each.[12]

  • Load the Sensor Cartridge: Load the prepared solutions into the appropriate ports of the hydrated sensor cartridge.

    • Port A: this compound (or vehicle control)

    • Port B: Oligomycin

    • Port C: FCCP

    • Port D: Rotenone/Antimycin A

  • Run the Assay: Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the utility plate with the cell culture plate and start the assay.

Part 4: Seahorse XF Glycolysis Stress Test Protocol with this compound

This assay determines the glycolytic capacity of the cells by sequentially adding glucose, an ATP synthase inhibitor, and a glycolysis inhibitor.[13] this compound is typically added as a pre-treatment to assess its effect on glycolytic parameters.

  • This compound Pre-treatment: Incubate cells with the desired concentration of this compound (or vehicle control) in growth medium for a specified period (e.g., 1-24 hours) before starting the assay preparation.

  • Prepare Reagent Solutions: Prepare fresh solutions of glucose, oligomycin, and 2-deoxyglucose (2-DG) in the Glycolysis Stress Test assay medium at 10X the final desired concentration.[14][15]

    • Glucose: 10 mM.[1]

    • Oligomycin: 1.0 - 1.5 µM.[1]

    • 2-Deoxyglucose (2-DG): 50 mM.[1]

  • Load the Sensor Cartridge: Load the prepared solutions into the appropriate ports of the hydrated sensor cartridge.

    • Port A: Glucose

    • Port B: Oligomycin

    • Port C: 2-DG

  • Run the Assay: Proceed with the assay as described for the Mito Stress Test.

Data Presentation

The quantitative data obtained from the Seahorse XF assays can be summarized in the following tables for clear comparison. Data should be normalized to cell number.[16]

Table 1: Key Parameters of Mitochondrial Respiration in Cells Treated with this compound
ParameterDescriptionVehicle Control (pmol/min)This compound Treated (pmol/min)
Basal Respiration Baseline oxygen consumption.
ATP Production OCR decrease after oligomycin injection.[1]
Proton Leak Residual OCR after oligomycin injection.[1]
Maximal Respiration OCR after FCCP injection.[1]
Spare Respiratory Capacity Difference between maximal and basal respiration.[1]
Non-Mitochondrial Oxygen Consumption OCR remaining after Rotenone/Antimycin A injection.[1]
Table 2: Key Parameters of Glycolysis in Cells Treated with this compound
ParameterDescriptionVehicle Control (mpH/min)This compound Treated (mpH/min)
Non-Glycolytic Acidification Baseline ECAR before glucose injection.[1]
Glycolysis ECAR after glucose injection.[1]
Glycolytic Capacity Maximum ECAR rate after oligomycin injection.
Glycolytic Reserve Difference between glycolytic capacity and glycolysis.

Expected Results and Interpretation

  • This compound and Glycolysis: Treatment with this compound is expected to increase the rate of glycolysis and glycolytic capacity.[17][18] This is due to the activation of PKM2, which drives the conversion of PEP to pyruvate, leading to increased lactate production and extrusion, thus elevating the ECAR.[17]

  • This compound and Mitochondrial Respiration: The effect of this compound on mitochondrial respiration can be cell-type dependent. In some cases, increased glycolytic flux can lead to an increase in pyruvate available for the TCA cycle, potentially increasing basal and maximal respiration. However, in other contexts, this compound has been shown to not significantly affect the oxygen consumption rate.[4] The Mito Stress Test will elucidate the specific effects on ATP-linked respiration, proton leak, and spare respiratory capacity.

  • Data Interpretation: An increase in the ECAR/OCR ratio following this compound treatment indicates a metabolic shift towards glycolysis. This information is valuable for understanding the mechanism of action of PKM2 activators and their potential therapeutic applications.

Conclusion

The Seahorse XF platform provides a robust and sensitive method for elucidating the metabolic consequences of treating cells with the PKM2 activator this compound. The detailed protocols and data presentation formats provided in this application note offer a comprehensive guide for researchers to investigate the intricate interplay between glycolytic reprogramming and mitochondrial function. These analyses are essential for advancing our understanding of metabolic regulation in health and disease and for the development of novel therapeutic strategies targeting cellular metabolism.

References

Application Note: Immunofluorescence Staining for Monitoring PKM2 Subcellular Localization Following TEPP-46 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyruvate (B1213749) Kinase M2 (PKM2), a key enzyme in glycolysis, is a critical regulator of cancer cell metabolism. Unlike its isoform PKM1, which exists as a stable, highly active tetramer, PKM2 can dynamically switch between a tetrameric state and a less active dimeric/monomeric state.[1] This transition is crucial, as the dimeric form of PKM2 can translocate into the nucleus.[1][2] Nuclear PKM2 functions as a protein kinase and transcriptional co-activator for key oncogenic factors, including HIF-1α and β-catenin, thereby promoting aerobic glycolysis (the Warburg effect), cell proliferation, and tumor growth.[3][4][5]

The nuclear import of PKM2 is often triggered by growth factor signaling pathways, which lead to post-translational modifications, such as phosphorylation at serine 37 (S37) by ERK1/2, promoting the dissociation of the tetramer.[3][4][6] TEPP-46 is a potent and selective small-molecule activator of PKM2.[7][8] It binds to PKM2, stabilizing its tetrameric conformation.[7][9][10] This stabilization enhances its pyruvate kinase activity in the cytoplasm and effectively prevents its translocation to the nucleus.[6][11][12] Consequently, this compound treatment can reverse the nuclear functions of PKM2, making it a promising therapeutic strategy.

This document provides a detailed protocol for using immunofluorescence (IF) microscopy to visualize and quantify the this compound-induced shift in PKM2 subcellular localization from the nucleus to the cytoplasm.

Signaling Pathway Overview

The diagram below illustrates the signaling pathway leading to PKM2 nuclear translocation and the mechanism by which this compound inhibits this process. Growth factor signaling activates kinases like ERK1/2, which phosphorylate cytoplasmic PKM2 tetramers. This phosphorylation event promotes the dissociation of the tetramer into dimers/monomers, exposing a nuclear localization signal (NLS).[1][4] The monomeric/dimeric PKM2 is then imported into the nucleus, where it regulates gene transcription. This compound acts by binding to and stabilizing the tetrameric form, effectively sequestering PKM2 in the cytoplasm.[6][9]

PKM2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_Tetramer PKM2 Tetramer (High PK Activity) PKM2_Dimer PKM2 Dimer/Monomer (Low PK Activity) PKM2_Tetramer->PKM2_Dimer dissociates PKM2_Dimer->PKM2_Tetramer associates PKM2_Nuclear Nuclear PKM2 (Protein Kinase & Co-activator) PKM2_Dimer->PKM2_Nuclear Nuclear Import (via Importin α5) Signal Growth Factor Signal (e.g., EGF) ERK ERK1/2 Signal->ERK activates ERK->PKM2_Tetramer phosphorylates (S37) TEPP46 This compound TEPP46->PKM2_Tetramer stabilizes Transcription Gene Transcription (GLUT1, LDHA, etc.) PKM2_Nuclear->Transcription promotes

Caption: PKM2 nuclear translocation pathway and this compound mechanism of action.

Experimental Protocol

This protocol provides a step-by-step guide for the immunofluorescent staining of PKM2 in cultured cells treated with this compound.

1. Materials and Reagents

  • Cell Lines: Cancer cell line known to express PKM2 (e.g., MDA-MB-231, H1299, A549).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Vessels: Glass-bottom dishes or coverslips in multi-well plates suitable for high-resolution imaging.

  • This compound: this compound small molecule activator.

  • Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS.

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS.

  • Primary Antibody: Rabbit or Mouse anti-PKM2 monoclonal antibody.

  • Secondary Antibody: Fluorophore-conjugated Goat anti-Rabbit or Goat anti-Mouse IgG (e.g., Alexa Fluor 488 or 594).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Anti-fade mounting medium.

  • Buffers: Phosphate-Buffered Saline (PBS).

2. Experimental Workflow

The diagram below outlines the major steps in the immunofluorescence protocol.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Immunofluorescence Staining cluster_analysis Imaging & Analysis A 1. Seed cells on glass coverslips/dishes B 2. Allow cells to adhere (24 hours) A->B C 3. Treat with this compound or Vehicle (DMSO) B->C D 4. Fix with 4% PFA C->D E 5. Permeabilize with Triton X-100 D->E F 6. Block with Normal Goat Serum E->F G 7. Incubate with Primary Ab (anti-PKM2) F->G H 8. Incubate with Fluorophore- conjugated Secondary Ab G->H I 9. Counterstain nuclei with DAPI H->I J 10. Mount coverslips I->J K 11. Image with Confocal or Fluorescence Microscope J->K L 12. Quantify Nuclear vs. Cytoplasmic Fluorescence K->L

Caption: Step-by-step workflow for PKM2 immunofluorescence staining.

3. Detailed Procedure

a. Cell Culture and Treatment

  • Seed cells onto sterile glass coverslips or glass-bottom dishes at a density that will result in 60-80% confluency at the time of staining.[13]

  • Incubate cells in a humidified incubator (37°C, 5% CO2) for 24 hours to allow for attachment.

  • Prepare working solutions of this compound (e.g., 10-30 µM) and a corresponding vehicle control (DMSO) in fresh culture medium.

  • Aspirate the old medium and add the this compound or vehicle-containing medium to the cells.

  • Incubate for the desired treatment period (e.g., 6-24 hours). Studies have shown effects after 20 hours of treatment.[11]

b. Immunofluorescence Staining

  • Fixation: Gently wash the cells three times with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[13]

  • Washing: Wash the cells three times with PBS for 5 minutes each. From this point forward, do not allow the cells to dry out.[13]

  • Permeabilization: Add the permeabilization buffer (0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add blocking buffer to each well/dish and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[13]

  • Primary Antibody Incubation: Dilute the anti-PKM2 primary antibody in the blocking buffer according to the manufacturer's recommended concentration. Aspirate the blocking buffer and add the diluted primary antibody solution. Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Counterstaining: Add DAPI solution (diluted in PBS) and incubate for 5 minutes at room temperature.

  • Final Wash: Wash the cells one final time with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using a drop of anti-fade mounting medium. If using glass-bottom dishes, add a small volume of PBS to prevent drying during imaging.

c. Imaging and Analysis

  • Visualize the stained cells using a confocal or widefield fluorescence microscope.

  • Capture images using appropriate filter sets for the chosen fluorophores (e.g., blue for DAPI, green for Alexa Fluor 488).

  • For quantitative analysis, acquire multiple images from random fields for each condition.

  • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the mean fluorescence intensity of PKM2 staining in the nucleus (defined by the DAPI signal) and the cytoplasm.

  • Calculate the ratio of nuclear to cytoplasmic fluorescence for each cell. Perform statistical analysis (e.g., t-test) to compare the vehicle control and this compound-treated groups.

Expected Results and Data Presentation

Upon treatment with this compound, a noticeable redistribution of the PKM2 signal from the nucleus to the cytoplasm is expected. In vehicle-treated control cells, PKM2 staining may be observed in both the cytoplasm and the nucleus. In this compound-treated cells, the nuclear signal should be significantly reduced, with a corresponding increase in the cytoplasmic signal.[6][14] This demonstrates that this compound effectively sequesters PKM2 in the cytoplasm by stabilizing its tetrameric form.

The quantitative data can be summarized in a table for clear comparison.

Treatment GroupParameter MeasuredExpected OutcomeCitation
Vehicle (DMSO) PKM2 LocalizationDiffuse; present in both cytoplasm and nucleus[6][11]
Nuclear-to-Cytoplasmic Fluorescence RatioBaseline (Relatively High)[6]
This compound (10-30 µM) PKM2 LocalizationPredominantly cytoplasmic[6][11][14]
Nuclear-to-Cytoplasmic Fluorescence RatioSignificantly Reduced vs. Vehicle[6][14]

Below is a diagram illustrating the logical flow from this compound treatment to the observed biological outcome.

Logical_Flow A This compound Treatment B Stabilization of PKM2 Tetrameric Form A->B C Inhibition of Dissociation into Dimers/Monomers B->C D Blockade of PKM2 Nuclear Translocation C->D E PKM2 Retention in Cytoplasm D->E F Reduced Nuclear PKM2-mediated Gene Transcription D->F

Caption: Logical relationship of this compound action on PKM2 localization.

References

Application Note: Establishing and Utilizing a Stable Cell Line for the Functional Characterization of TEPP-46, a PKM2 Activator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in studying cellular metabolism, signal transduction, and cancer biology.

Abstract: Pyruvate (B1213749) kinase M2 (PKM2) is a critical enzyme in glycolysis, playing a pivotal role in the metabolic reprogramming of cancer cells. Unlike other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form can translocate to the nucleus and act as a protein kinase, promoting anabolic metabolism and cell proliferation. TEPP-46 is a potent and selective small-molecule activator that stabilizes the active tetrameric form of PKM2, thereby forcing a metabolic shift away from anabolic pathways and suppressing tumor growth.[1][2][3] Reproducible and long-term studies of this compound's effects necessitate a stable cell line with consistent expression of the target protein. This note provides detailed protocols for establishing a stable PKM2-expressing cell line and for conducting key experiments to characterize the cellular and metabolic effects of this compound.

Part 1: The PKM2 Signaling Axis and this compound Mechanism

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis. The M2 isoform is unique in its regulation. Growth factor signaling can lead to the phosphorylation of PKM2, favoring the formation of less active dimers. These dimers can enter the nucleus and phosphorylate other proteins, including transcription factors like STAT3 and HIF-1α, to promote the expression of genes involved in proliferation and glycolysis.[4] this compound binds to the dimer-dimer interface of PKM2, stabilizing the highly active tetrameric conformation in the cytoplasm.[5][6] This activation enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, channeling glucose metabolites towards the TCA cycle rather than anabolic pathways, and prevents the nuclear functions of dimeric PKM2.[7]

PKM2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_Dimer PKM2 (Dimer) Less Active PKM2_Tetramer PKM2 (Tetramer) Highly Active PKM2_Dimer->PKM2_Tetramer Equilibrium PKM2_Dimer_Nuc PKM2 (Dimer) PKM2_Dimer->PKM2_Dimer_Nuc Translocation Pyruvate Pyruvate PKM2_Tetramer->Pyruvate Catalyzes TEPP46 This compound TEPP46->PKM2_Tetramer Binds & Stabilizes TEPP46->PKM2_Dimer_Nuc Blocks Translocation (indirectly) Glycolysis Glycolysis Glycolysis->PKM2_Dimer Favored by Growth Signals PEP PEP PEP->PKM2_Tetramer Substrate TCA TCA Cycle Pyruvate->TCA PKM2_Dimer_Nuc->PKM2_Dimer Transcription Gene Transcription (e.g., GLUT1, LDHA) PKM2_Dimer_Nuc->Transcription Promotes

Caption: PKM2 signaling and the mechanism of this compound action.

Part 2: Protocol for Establishing a Stable Cell Line

A stable cell line ensures consistent, long-term expression of a gene of interest, which is crucial for reproducible pharmacological studies.[8] This protocol details the generation of a stable cell line using lentiviral transduction, a robust method applicable to a wide range of cell types.[9][10]

Stable_Cell_Line_Workflow cluster_prep Vector Preparation & Virus Production cluster_transduction Transduction & Selection cluster_expansion Expansion & Validation arrow > p1 Clone Gene of Interest into Lentiviral Vector p2 Co-transfect HEK293T cells with Lentiviral & Packaging Plasmids p1->p2 p3 Harvest & Titer Lentiviral Particles p2->p3 t2 Transduce Target Cells with Lentivirus p3->t2 t1 Determine Antibiotic Kill Curve for Target Cells t1->t2 t3 Select Transduced Cells with Appropriate Antibiotic t2->t3 e1 Expand Resistant Cell Pools t3->e1 e2 (Optional) Isolate Single Clones via Limiting Dilution e1->e2 e3 Validate Protein Expression (Western Blot, qPCR) e2->e3 e4 Create Cryopreserved Cell Bank e3->e4

Caption: Workflow for generating a stable cell line via lentivirus.

Protocol 2.1: Lentiviral-Mediated Stable Cell Line Generation

Materials:

  • HEK293T cells

  • Target cell line (e.g., A549, H1299 lung carcinoma cells)

  • Lentiviral expression vector (containing gene of interest and an antibiotic resistance marker like puromycin)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Polybrene

  • Selection antibiotic (e.g., Puromycin)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Lentivirus Production (in HEK293T cells):

    • Day 1: Seed HEK293T cells in a 10 cm dish to be 50-60% confluent on the day of transfection.[11]

    • Day 2: Co-transfect the cells with the lentiviral expression vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • Day 3: Change the medium 12-18 hours post-transfection.

    • Day 4-5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Filter through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.

  • Determination of Antibiotic Killing Curve:

    • Before transduction, determine the minimum concentration of the selection antibiotic required to kill all untransduced target cells.

    • Seed target cells in a multi-well plate at low density.

    • Add a range of antibiotic concentrations to the wells.

    • Replenish the medium with fresh antibiotic every 2-3 days.

    • Observe the cells daily and determine the lowest concentration that causes complete cell death within 7-10 days.[10] This concentration will be used for selection.

  • Transduction of Target Cells:

    • Day 1: Seed the target cells in a 6-well plate so they reach 50-70% confluency on the day of transduction.

    • Day 2: Remove the medium and add fresh medium containing 8 µg/mL Polybrene.[10] Add the lentiviral supernatant to the cells at various dilutions (or multiplicities of infection, MOIs).

    • Day 3: After 12-24 hours, replace the virus-containing medium with fresh complete medium.

  • Selection and Expansion:

    • Begin antibiotic selection 48-72 hours post-transduction using the predetermined optimal concentration.[8][9]

    • Include a non-transduced control well to ensure the selection is effective.

    • Replace the medium with fresh antibiotic-containing medium every 2-3 days until all control cells are dead and resistant colonies are visible.

    • Once colonies are established, trypsinize and transfer the mixed population (polyclonal pool) to a larger flask for expansion.

  • Validation:

    • Confirm the stable expression of the protein of interest in the expanded cell pool using Western Blot analysis (see Protocol 3.2).

    • Prepare and freeze multiple vials of the validated stable cell line for a master cell bank.[12]

Part 3: Protocols for Characterizing this compound Effects

Once the stable cell line is established, it can be used to investigate the biological effects of this compound.

Experiment_Workflow cluster_assays Downstream Assays start Seed Stable Cells treat Treat with this compound (Dose-Response & Time-Course) start->treat a1 Cell Viability Assay (MTT) treat->a1 a2 Protein Analysis (Western Blot) treat->a2 a3 Metabolic Analysis (Glucose/Lactate) treat->a3 end Data Analysis & Interpretation a1->end a2->end a3->end

Caption: Experimental workflow for analyzing this compound effects.

Protocol 3.1: Cell Viability MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability and proliferation.[13][14]

Materials:

  • Stable cell line

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]

  • Treat cells with a serial dilution of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes on an orbital shaker.[17]

  • Read the absorbance at 570 nm using a microplate reader.[17]

Protocol 3.2: Western Blot Analysis

This technique is used to detect and quantify the expression level of specific proteins.[18][19]

Materials:

  • Stable cell line

  • This compound

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKM2, anti-p-Akt, anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates, grow to 80-90% confluency, and treat with this compound as required.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.[20]

  • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate and an imaging system.[20]

Protocol 3.3: Metabolic Function Assays

Glucose Uptake Assay: This assay measures the amount of glucose taken up by cells, a key indicator of metabolic activity.

Materials:

  • Stable cell line

  • This compound

  • Glucose-free DMEM

  • 2-deoxy-D-[³H]-glucose or a non-radioactive kit (e.g., Glucose Uptake-Glo™ Assay)

  • Lysis buffer

  • Scintillation counter or luminometer

Procedure (using a luminescent kit):

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat with this compound for the desired time.

  • Wash cells with PBS and incubate in glucose-free medium for 15-30 minutes.

  • Add 2-deoxyglucose (2DG), a glucose analog that is taken up and phosphorylated but not further metabolized, and incubate for 10-20 minutes.[22]

  • Lyse the cells using the provided stop and neutralization buffers.

  • Add the detection reagent, which measures the accumulated 2-deoxyglucose-6-phosphate (2DG6P).

  • Read the luminescent signal, which is proportional to glucose uptake, on a plate reader.[22]

Lactate (B86563) Production Assay: This assay quantifies lactate secreted into the medium, an indicator of the rate of glycolysis.

Materials:

  • Stable cell line

  • This compound

  • Phenol red-free culture medium

  • Lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described previously.

  • At the end of the treatment period, collect a sample of the culture medium.

  • Perform the lactate assay on the medium according to the manufacturer's protocol. This typically involves an enzymatic reaction that generates a product detectable by absorbance or fluorescence.

  • Normalize the lactate concentration to the number of cells or total protein content in the corresponding well.

Part 4: Data Presentation and Expected Outcomes

Quantitative data from the described experiments should be organized for clarity and comparison.

Table 1: Effect of this compound on Cell Viability

Cell Line Treatment Duration IC₅₀ (µM)
Stable PKM2-H1299 48 hours > 50 (Normoxia)
Stable PKM2-H1299 48 hours 15.2 (Hypoxia)
Parental H1299 48 hours > 50 (Hypoxia)

Expected Outcome: this compound is expected to have a minimal effect on cell viability under normal oxygen conditions (normoxia) but may reduce viability or proliferation under hypoxic conditions where cells are more reliant on glycolysis.[5][23]

Table 2: Densitometry Analysis of Western Blot Results

Treatment Relative p-Akt Expression Relative HIF-1α Expression
Vehicle Control 1.00 ± 0.12 1.00 ± 0.15
This compound (10 µM) 0.65 ± 0.09 0.58 ± 0.11

Data are normalized to a loading control (e.g., β-actin) and expressed as fold change relative to the vehicle control. Expected Outcome: Activation of PKM2 by this compound may lead to decreased signaling through pathways like PI3K/Akt and reduced accumulation of HIF-1α.[4][24]

Table 3: Metabolic Profile Following this compound Treatment

Treatment Glucose Uptake Rate (relative units) Lactate Production Rate (relative units)
Vehicle Control 1.00 ± 0.10 1.00 ± 0.13
This compound (10 µM) 1.35 ± 0.18 0.72 ± 0.09

Data are normalized to cell number and expressed as fold change relative to the vehicle control. Expected Outcome: this compound forces PKM2 into its active state, which is expected to increase glucose consumption to fuel the TCA cycle while decreasing the conversion of pyruvate to lactate.[2][25]

References

Troubleshooting & Optimization

troubleshooting inconsistent lactate production with TEPP-46

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing TEPP-46. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning inconsistent lactate (B86563) production observed during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small-molecule activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2).[1][2] PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[3] PKM2 can exist in a highly active tetrameric state or a less active dimeric/monomeric state.[3][4] this compound binds to the dimer-dimer interface of PKM2, stabilizing the enzyme in its constitutively active tetrameric form.[1][5]

Q2: What is the expected effect of this compound on lactate production?

The effect of this compound on lactate production can be complex and context-dependent, leading to seemingly contradictory results in the literature.

  • Expected Decrease in Lactate: In many cancer cells, the less active dimeric PKM2 is predominant. This slows the final step of glycolysis, causing upstream glycolytic intermediates to accumulate and be shunted into anabolic pathways (the Warburg effect).[3] Pyruvate that is produced is preferentially converted to lactate. By forcing PKM2 into its active tetrameric state, this compound is expected to accelerate the conversion of PEP to pyruvate, channeling it into the TCA cycle for oxidative phosphorylation, thereby decreasing lactate production.[6][7]

  • Potential Increase in Lactate: Conversely, activating PKM2 can significantly increase the overall rate of glycolysis (glycolytic flux).[8][9] This surge in pyruvate production can overwhelm the capacity of the TCA cycle, leading to the excess pyruvate being converted into lactate by lactate dehydrogenase (LDH), thereby increasing extracellular lactate levels.[10] Studies in H1299 lung cancer cells have shown that this compound treatment leads to increased glucose consumption and a corresponding increase in lactate secretion.[10]

Q3: Why am I observing results that contradict published findings?

Discrepancies in lactate production following this compound treatment can be attributed to several factors:

  • Cell Type-Specific Metabolism: The baseline metabolic state of your cells (e.g., reliance on glycolysis vs. oxidative phosphorylation) is a critical determinant.

  • Hypoxic vs. Normoxic Conditions: this compound has been shown to impair cancer cell proliferation under hypoxic conditions but may have no effect under normoxia.[1][5] Hypoxia naturally favors lactate production.

  • Experimental Duration: Acute treatment (e.g., < 6 hours) may reveal immediate shifts in enzymatic activity, while chronic treatment (e.g., > 24 hours) allows for metabolic reprogramming and changes in gene expression that can alter the outcome.

  • This compound Concentration: The dose used can influence the magnitude of the effect.

Troubleshooting Inconsistent Lactate Production

This guide addresses specific issues you may encounter when measuring lactate production in response to this compound.

Problem 1: High variability in lactate measurements between replicates.

  • Potential Causes:

    • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to different absolute levels of lactate production.

    • Heterogeneity in 3D Cultures: Spheroids or organoids can vary in size and cell density, leading to metabolic heterogeneity.[11]

    • Inaccurate Sampling: Inconsistent volumes of conditioned media are sampled.

  • Solutions:

    • Optimize Cell Seeding: Ensure a homogenous single-cell suspension before seeding and verify cell counts.

    • Normalize Data: For endpoint assays, lyse cells and normalize lactate measurements to total protein content or cell number (e.g., using a CyQUANT assay).[11] This accounts for proliferation differences.

    • Refine 3D Culture Protocol: Optimize spheroid formation protocols to achieve more uniform sizes.[11]

    • Careful Sampling: Use calibrated pipettes and ensure thorough but gentle mixing of conditioned medium before sampling.

Problem 2: No significant change in lactate levels after this compound treatment.

  • Potential Causes:

    • Inactive Compound: this compound may have degraded due to improper storage.

    • Low PKM2 Expression: The cell line used may not express sufficient levels of PKM2 for this compound to have a measurable effect.

    • Cellular Metabolism: The cells may have a low basal rate of glycolysis or may preferentially use other fuel sources like glutamine.

    • PKM1 Dominance: Some cell types may express the constitutively active PKM1 isoform, which is not significantly affected by this compound.[1][2]

  • Solutions:

    • Confirm Compound Activity: Perform a pyruvate kinase activity assay on cell lysates treated with this compound to verify that it is successfully activating its target (see Protocol 1).

    • Verify PKM2 Expression: Check PKM2 protein levels in your cell line via Western Blot.

    • Use Positive Controls: Test the assay with a cell line known to respond to this compound, such as H1299 lung cancer cells.[10]

    • Assess Basal Metabolism: Use a metabolic analyzer (e.g., Seahorse XF) to determine the basal Extracellular Acidification Rate (ECAR) as an indicator of glycolytic activity.

Problem 3: Lactate production increased, but I expected a decrease.

  • Potential Causes:

    • High Glycolytic Flux: As described in FAQ 2, this compound can increase glycolytic flux to a rate that exceeds the processing capacity of the TCA cycle, shunting the excess pyruvate to lactate.[10]

    • Increased LDH Activity: this compound treatment has been observed to increase the activity of lactate dehydrogenase (LDH), which would favor the conversion of pyruvate to lactate.[10]

  • Solutions:

    • Measure Glucose Consumption: Correlate lactate production with glucose consumption from the media. A simultaneous increase in both supports the high glycolytic flux hypothesis.[10]

    • Perform Time-Course Analysis: Measure lactate at multiple early time points (e.g., 1, 2, 4, 8 hours) to capture the dynamics of the metabolic shift.

    • Assess Mitochondrial Function: Measure the Oxygen Consumption Rate (OCR) to evaluate if mitochondrial respiration is a limiting factor.

Problem 4: Lactate production decreased, but I expected an increase.

  • Potential Causes:

    • Reversal of the Warburg Effect: This is the canonical mechanism in many cancer models, where activating PKM2 redirects pyruvate from lactate production into the TCA cycle.[7]

    • Inhibition of HIF-1α: Dimeric PKM2 can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which promotes the expression of glycolytic enzymes. By promoting the tetrameric form, this compound can suppress HIF-1α accumulation and subsequently reduce lactate production.[6]

  • Solutions:

    • Analyze Intracellular Metabolites: Use LC-MS to measure intracellular levels of pyruvate and TCA cycle intermediates. A decrease in lactate should correlate with a decrease in intracellular pyruvate and an increase in TCA cycle metabolites.

    • Check HIF-1α Levels: If working under hypoxic or pseudo-hypoxic conditions, measure HIF-1α protein levels to see if they are reduced by this compound treatment.[6]

Data Summary Tables

Table 1: this compound Activity and Potency

ParameterValueReference(s)
Target Pyruvate Kinase M2 (PKM2)[1][2]
Mechanism Allosteric Activator (promotes tetramer formation)[5][6]
AC50 (Biochemical) 92 nM[1][2]
Selectivity High selectivity over PKM1, PKL, and PKR[1][2]
Typical Cell Culture Conc. 10 - 50 µM[7][10][12]

Table 2: Reported Effects of PKM2 Activation on Lactate Production

Cell Line / ModelConditionEffect on LactateReference
H1299 (Lung Cancer)Normoxia, 24-48h treatmentIncreased Secretion[10]
H1299 (Lung Cancer)Acute treatmentDecreased Production[7]
Diabetic Mouse KidneyIn vivoInhibited/Reduced Accumulation[6]
Hydrogen Peroxide-treated Proximal Tubular CellsIn vitroSuppressed Production[13][14]

Visual Guides and Workflows

cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation cluster_fate Pyruvate Fate Glucose Glucose G6P G6P Glucose->G6P HK2 FBP FBP G6P->FBP ... PEP PEP FBP->PEP ... Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer FBP PKM2_Dimer->Pyruvate Slow PKM2_Tetramer->PKM2_Dimer Tyr Phosphorylation PKM2_Tetramer->Pyruvate Fast TEPP46 This compound TEPP46->PKM2_Tetramer Stabilizes Lactate Lactate (Warburg Effect) Pyruvate->Lactate LDH TCA TCA Cycle (OxPhos) Pyruvate->TCA PDH

Caption: PKM2 signaling pathway and the influence of this compound.

start Start: Inconsistent Lactate Data with this compound check_reproducibility High Variability between Replicates? start->check_reproducibility check_effect No Change in Lactate Levels? check_reproducibility->check_effect No troubleshoot_variability Troubleshoot Variability: 1. Normalize to Protein/Cell # 2. Check Cell Seeding 3. Refine Sampling Technique check_reproducibility->troubleshoot_variability Yes check_direction Unexpected Direction of Change? check_effect->check_direction No troubleshoot_no_effect Troubleshoot No Effect: 1. Confirm this compound Activity (PK Assay) 2. Verify PKM2 Expression (WB) 3. Check Basal Glycolysis (ECAR) check_effect->troubleshoot_no_effect Yes troubleshoot_direction Investigate Mechanism: 1. Measure Glucose Consumption 2. Assess Mito. Function (OCR) 3. Analyze Metabolites (LC-MS) check_direction->troubleshoot_direction Yes end Consistent Results check_direction->end No troubleshoot_variability->check_effect troubleshoot_no_effect->check_direction troubleshoot_direction->end

Caption: Troubleshooting workflow for this compound experiments.

Key Experimental Protocols

Protocol 1: Pyruvate Kinase (PK) Activity Assay

This assay confirms that this compound is active in your cellular system by measuring total PK activity in cell lysates. The assay couples the production of pyruvate to the consumption of NADH by lactate dehydrogenase (LDH), which can be measured as a decrease in absorbance at 340 nm.[1]

  • Reagents:

    • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

    • Phosphoenolpyruvate (PEP)

    • ADP

    • NADH

    • Lactate Dehydrogenase (LDH) enzyme

    • This compound and DMSO (vehicle control)

  • Procedure:

    • Culture and treat cells with this compound or DMSO for the desired duration.

    • Wash cells with cold PBS and lyse on ice using lysis buffer.

    • Clarify lysate by centrifugation at >14,000 x g for 15 minutes at 4°C.

    • Determine total protein concentration of the supernatant (e.g., via BCA assay).

    • Prepare a master mix in a 96-well UV-transparent plate containing Assay Buffer, PEP, ADP, NADH, and LDH.[15]

    • Add a small volume (e.g., 5-10 µL) of cell lysate to each well.

    • Immediately place the plate in a plate reader pre-warmed to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30-60 seconds for 20-30 minutes.

    • Calculate the rate of reaction (Vmax) from the linear portion of the curve. Normalize the PK activity to the total protein content of the lysate added. An increased rate in this compound-treated samples confirms target engagement.[1]

Protocol 2: Extracellular Lactate Measurement

This protocol measures the amount of lactate secreted by cells into the culture medium.

  • Reagents:

    • Phenol (B47542) red-free culture medium (to avoid interference with colorimetric assays).

    • Commercially available lactate assay kit (e.g., Lactate-Glo™, colorimetric, or fluorescent kits).

  • Procedure:

    • Seed cells at a density that avoids confluence by the end of the experiment. Allow cells to adhere overnight.

    • Replace the medium with fresh, phenol red-free medium containing either this compound or DMSO vehicle control.

    • Incubate for the desired time period (e.g., 24 or 48 hours).

    • At the end of the incubation, carefully collect a sample of the conditioned medium from each well.

    • If not assaying immediately, store samples at -80°C.

    • Measure the lactate concentration in the medium using a commercial kit, following the manufacturer's instructions.[15]

    • In parallel, determine the cell number or total protein content in each well to normalize the lactate production values. For example, after collecting the medium, wash the cells with PBS and lyse them for a protein assay.

    • Data Analysis: Calculate lactate concentration (e.g., in mM) and normalize it to cell number or protein concentration (e.g., mM/mg protein).

Protocol 3: Cell Lysis and Sample Preparation for Intracellular Metabolites

This protocol is for quenching metabolism and extracting metabolites for analysis by LC-MS.

  • Reagents:

    • 80:20 Methanol:Water extraction solvent, pre-chilled to -80°C.

    • Cold PBS (4°C).

  • Procedure:

    • Culture and treat cells in 6-well or 10-cm plates to ensure sufficient material.

    • To quench metabolism, rapidly aspirate the culture medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add 1 mL (for 6-well plates) of -80°C extraction solvent to the plate.

    • Place the plate on dry ice for 10 minutes.

    • Scrape the cells in the extraction solvent and transfer the cell slurry to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at maximum speed for 15 minutes at 4°C.

    • Transfer the supernatant, which contains the metabolites, to a new tube for LC-MS analysis. The pellet can be used for protein quantification.

References

TEPP-46 Solubility and Handling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with TEPP-46 in aqueous buffers. Detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are presented to ensure successful experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing this compound solutions for in vitro and in vivo studies.

Question: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

Answer: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. It is reported to have a solubility of only 29.6 µg/mL (79.5 µM) in PBS at pH 7.4[1]. To achieve higher concentrations, a stock solution in an organic solvent must first be prepared.

Question: What is the recommended solvent for preparing a this compound stock solution?

Answer: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3][4][5] It is crucial to use fresh, high-quality, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[4][5]

Question: I've dissolved this compound in DMSO, but I see precipitation when I dilute it into my aqueous experimental buffer. How can I prevent this?

Answer: This is a common issue due to the poor aqueous solubility of this compound. Here are several steps to mitigate precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous working solution is kept as low as possible, ideally below 1%, to minimize solvent effects on your experimental system. However, a slightly higher percentage may be necessary to maintain solubility.

  • Serial Dilution: Perform serial dilutions of your DMSO stock solution in the aqueous buffer. Add the stock solution to the buffer in a stepwise manner while vortexing or stirring to ensure rapid and even dispersion.

  • Use of Co-solvents: For challenging applications, particularly for in vivo studies, a co-solvent system may be necessary. A commonly used formulation includes DMSO, PEG300, Tween 80, and saline.[3]

Question: My this compound solution appears cloudy or has visible particles. What should I do?

Answer: Cloudiness or the presence of particles indicates incomplete dissolution or precipitation. Consider the following troubleshooting steps:

  • Sonication: After dissolving this compound in DMSO, sonication can help to break down any small aggregates and ensure complete dissolution.[3]

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) may aid in dissolution. However, be cautious and check the compound's stability at elevated temperatures.

  • Filtration: If precipitation persists in your final aqueous solution, you may need to filter it through a 0.22 µm syringe filter to remove undissolved particles before use in cellular assays. Be aware that this may reduce the actual concentration of the compound in your working solution.

Question: How should I store my this compound stock solution?

Answer: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C or -80°C for long-term stability.[1][3][4] Stock solutions are reported to be stable for up to 3 months at -20°C.[1]

Quantitative Solubility Data

The following tables summarize the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100-[6]
DMSO83.3223.65Sonication is recommended.[3]
DMSO74198.67Use fresh, non-hygroscopic DMSO.[4]
DMSO72193.3Use fresh, non-hygroscopic DMSO.[4]
DMSO50134.24Ultrasonic assistance may be needed.[5]
PBS (pH 7.4)0.02960.0795[1]
WaterInsoluble-[4]
EthanolInsoluble-[4]
In Vivo FormulationConcentration (mg/mL)Molar Concentration (mM)
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline513.42

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: this compound has a molecular weight of 372.46 g/mol . To prepare a 10 mM stock solution, weigh out 3.72 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For 3.72 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Preparation of Aqueous Working Solution from DMSO Stock
  • Materials: this compound DMSO stock solution, desired aqueous buffer (e.g., cell culture medium, PBS).

  • Dilution: Warm the DMSO stock solution to room temperature.

  • Addition: While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer. This rapid mixing helps to prevent precipitation.

  • Final Concentration: Ensure the final DMSO concentration in the working solution is as low as possible and is tolerated by your experimental system. A vehicle control with the same final DMSO concentration should always be included in your experiments.

Visualizations

TEPP46_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex/Sonicate add_dmso->vortex stock_sol High Concentration Stock Solution vortex->stock_sol dilute Add Stock to Buffer (while vortexing) stock_sol->dilute buffer Aqueous Buffer buffer->dilute working_sol Final Aqueous Working Solution dilute->working_sol precipitate Precipitation Occurs working_sol->precipitate action1 Lower Final DMSO % precipitate->action1 action2 Use Co-solvents (e.g., PEG300) precipitate->action2 action3 Filter Solution precipitate->action3

Caption: Workflow for preparing this compound solutions.

TEPP46_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TEPP46 This compound PKM2_dimer Inactive PKM2 (Dimer/Monomer) TEPP46->PKM2_dimer Binds & Stabilizes PKM2_tetramer Active PKM2 (Tetramer) PKM2_dimer->PKM2_tetramer Promotes Tetramerization HIF1a HIF-1α Accumulation PKM2_dimer->HIF1a Nuclear Translocation & Co-activation Glycolysis Glycolysis (Warburg Effect) PKM2_dimer->Glycolysis Promotes PKM2_tetramer->HIF1a Inhibits Nuclear Translocation Glycolytic_genes Glycolytic Gene Transcription HIF1a->Glycolytic_genes STAT3 STAT3 Activation STAT3->Glycolytic_genes Lactate Lactate Production Glycolysis->Lactate

References

potential off-target effects of TEPP-46 in mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of TEPP-46, a potent activator of Pyruvate (B1213749) Kinase M2 (PKM2). The information is tailored for researchers, scientists, and drug development professionals, with a focus on potential off-target effects in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for PKM2 over other pyruvate kinase isoforms?

A1: this compound is a potent and selective allosteric activator of PKM2, with a reported half-maximum activating concentration (AC50) of 92 nM.[1][2][3] It shows high selectivity with little to no activity against the other pyruvate kinase isoforms: PKM1, PKL (liver), and PKR (red blood cell).[1][2][3][4][5] Studies have demonstrated that while this compound increases pyruvate kinase activity in cells expressing PKM2, it does not do so in cells where PKM2 has been knocked out.[6]

Q2: I am observing unexpected effects on mitochondrial function in my experiments. Could this be an off-target effect of this compound?

A2: Not necessarily. While often considered an "off-target" concern, the effects of this compound on mitochondria appear to be linked to its on-target activation of PKM2. This compound has been shown to reverse impairments in mitochondrial respiration and increase mitochondrial biogenesis in certain cell types.[7] This is thought to occur through a PKM2-dependent mechanism involving the promotion of PGC-1α expression, a key regulator of mitochondrial biogenesis.[8][9] In some contexts, this compound treatment has been associated with increased mitochondrial fusion.[7] However, it's also been noted to drive mitochondrial fission in cardiac fibroblasts under specific pathological conditions.[10] Therefore, the observed changes in mitochondrial function are likely a downstream consequence of PKM2 activation rather than a direct, off-target interaction with a mitochondrial protein.

Q3: My cells are showing increased oxidative stress after this compound treatment. Is this a known effect?

A3: The effect of this compound on reactive oxygen species (ROS) production is cell-type and context-dependent. In some studies, this compound has been shown to decrease ROS production induced by high glucose or inflammasome activation.[7][11] Conversely, in other cell types like natural killer (NK) cells and neutrophils, this compound treatment has been linked to increased oxidative stress.[12][13] Therefore, an increase in ROS could be an on-target, cell-specific consequence of altering the metabolic state via PKM2 activation, rather than a classical off-target effect.

Q4: I am working with immune cells (T cells, NK cells) and observing immunosuppressive effects with this compound. Is this expected?

A4: Yes, this is an increasingly documented effect of this compound. In CD4+ T cells, this compound can limit activation, proliferation, and cytokine production, thereby inhibiting Th1 and Th17 cell development.[14] Similarly, in NK cells, this compound has been shown to reduce effector functions, including IFNγ and granzyme B production, which is linked to increased oxidative stress.[13][15] These effects are considered a consequence of enforcing the tetrameric, highly active state of PKM2, which alters the metabolic reprogramming necessary for a robust immune response.[13][14]

Q5: Does this compound have any effect on gene expression?

A5: Yes, by modulating the activity and subcellular localization of PKM2, this compound can influence gene expression. PKM2 in its dimeric form can translocate to the nucleus and act as a protein kinase, regulating transcription factors like HIF-1α and STAT3.[6][16] this compound promotes the tetrameric form of PKM2, which remains in the cytoplasm, thereby blocking its nuclear functions.[14] This can lead to downstream changes in the expression of genes regulated by these transcription factors.[5][14] For instance, this compound treatment has been shown to inhibit the expression of a range of HIF-1α-dependent genes.[5] A transcriptomic study in renal tubular cells identified a large number of differentially expressed genes following this compound treatment under hyperglycemic conditions.[17]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
No significant change in cell proliferation or viability after this compound treatment. 1. This compound's effect can be condition-dependent. 2. The cell line may not be sensitive under standard conditions.1. This compound has shown greater effects on cell proliferation under hypoxic conditions compared to normoxia.[1] Consider running experiments under both conditions. 2. In some cancer cell lines, this compound alone at standard concentrations (e.g., 30 µM) does not significantly impact viability.[18] 3. Consider combination treatments. This compound can sensitize cells to other metabolic inhibitors like 2-deoxy-D-glucose (2-DG).[18]
Variability in Pyruvate Kinase (PK) activity assay results. 1. Incorrect lysis buffer composition. 2. Inconsistent timing of drug treatment and lysis. 3. Endogenous inhibitors (e.g., phosphotyrosine peptides) affecting PKM2 activity.1. Ensure the lysis buffer contains DTT and protease inhibitors.[1] 2. Standardize the incubation time with this compound before lysis. A 1-hour incubation is often sufficient.[1][13] 3. To test if PKM2 is inhibited by tyrosine phosphorylation, you can treat cells with pervanadate. This compound has been shown to activate PKM2 even in the presence of pervanadate-induced inhibition.[4]
Unexpected changes in cellular metabolism (e.g., lactate (B86563) production). 1. This is an expected on-target effect of PKM2 activation.1. Activation of PKM2 by this compound is expected to increase the conversion of phosphoenolpyruvate (B93156) to pyruvate, altering glycolytic flux.[13] 2. Depending on the cell's metabolic wiring, this can lead to increased lactate production or enhanced mitochondrial respiration.[7][18] Use a metabolic flux analyzer to characterize the specific changes in your cell model.
Drug precipitation in culture media. 1. Poor solubility at the desired concentration.1. This compound is soluble in DMSO up to 100 mM.[5] Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous culture medium to the final working concentration. Ensure the final DMSO concentration is low and consistent across all experimental conditions, including vehicle controls.

Quantitative Data Summary

Table 1: Potency and Selectivity of this compound

ParameterValueTargetNotes
AC50 / EC50 92 nMPKM2Half-maximal activating concentration in biochemical assays.[1][2][3]
Selectivity >100-foldPKM2 vs. PKM1, PKR, PKLThis compound shows little to no activation of other pyruvate kinase isoforms.[5]

Table 2: Reported In Vitro and In Vivo Concentrations/Dosages

ApplicationConcentration / DosageCell Line / ModelReference
In Vitro (Cell Culture) 1 - 50 µMVarious (H1299, A549, NK cells, T cells)[1][5][13]
In Vivo (Mouse) 50 mg/kg (oral, twice daily)Xenograft models, EAE models[5]

Key Experimental Protocols

1. Pyruvate Kinase (PK) Activity Assay

This protocol is adapted from methods used to assess the enzymatic activity of PKM2 in cell lysates.

  • Principle: The kinase activity is measured by monitoring the pyruvate-dependent oxidation of NADH to NAD+, which is coupled to the lactate dehydrogenase (LDH) reaction. The decrease in absorbance at 340 nm is proportional to the PK activity.

  • Materials:

    • RIPA buffer with 2 mM DTT and protease inhibitors.

    • Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.

    • Reagents: 0.5 mM phosphoenolpyruvate (PEP), 0.5 mM ADP, 0.2 mM NADH, 10 units/mL LDH.

    • This compound or vehicle (DMSO).

  • Procedure:

    • Culture cells to the desired confluency. Treat with this compound or vehicle for the desired time (e.g., 1 hour).

    • Lyse cells on ice with RIPA buffer.[1]

    • Clarify the lysate by centrifugation at high speed (e.g., 21,000 x g) at 4°C.[1]

    • Determine the total protein concentration of the supernatant.

    • In a 96-well plate, add 5 µL of the cell supernatant to the assay buffer containing all reagents.[1]

    • Immediately measure the change in absorbance at 340 nm over time using a plate reader.

    • Calculate the PK activity and normalize it to the total protein content of the lysate.

2. Cell Viability Assay (CCK-8 or MTT)

This protocol is used to assess the effect of this compound on cell viability and proliferation.

  • Principle: Tetrazolium salts (WST-8 in CCK-8, or MTT) are reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

  • Procedure:

    • Seed cells (e.g., 5 x 10³) in a 96-well plate and allow them to adhere overnight.[8]

    • Treat cells with various concentrations of this compound, vehicle control (DMSO), and positive/negative controls for the desired duration (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 reagent (or MTT solution) to each well and incubate at 37°C for 1-4 hours.[8]

    • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8) using a microplate reader.[8]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

3. Western Blot for PKM2 Oligomerization (Cross-linking)

This protocol allows for the visualization of PKM2 tetramers, dimers, and monomers.

  • Principle: A chemical cross-linker (e.g., disuccinimidyl suberate, DSS) is used to covalently link the subunits of PKM2 within the cell before lysis. The different oligomeric states can then be separated by SDS-PAGE and detected by Western blot.

  • Procedure:

    • Treat cells with this compound or vehicle as required.

    • Wash cells with PBS and then incubate with a cross-linking agent (e.g., DSS) for a specified time.

    • Quench the cross-linking reaction.

    • Lyse the cells and prepare protein lysates.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for PKM2.

    • Use a secondary antibody and chemiluminescence to detect the bands corresponding to the monomeric, dimeric, and tetrameric forms of PKM2.[16]

Visualizations

TEPP46_On_Target_Pathway cluster_0 Cytoplasm cluster_1 Nucleus PKM2_dimer PKM2 (Dimer) Less Active PKM2_tetramer PKM2 (Tetramer) Highly Active PKM2_dimer->PKM2_tetramer Promotes Tetramerization PKM2_dimer_nuc Nuclear PKM2 (Dimer) (Transcription Co-activator) PKM2_dimer->PKM2_dimer_nuc Translocation Pyruvate Pyruvate PKM2_tetramer->Pyruvate Catalyzes TEPP46 This compound TEPP46->PKM2_dimer Binds & Stabilizes Interaction TEPP46->PKM2_dimer_nuc Blocks Translocation PEP Phosphoenolpyruvate (PEP) PEP->PKM2_tetramer Substrate Glycolysis Glycolysis HIF1a HIF-1α / STAT3 PKM2_dimer_nuc->HIF1a Activates Gene_Expression Gene Expression HIF1a->Gene_Expression

Caption: On-target action of this compound on the PKM2 pathway.

TEPP46_Mitochondrial_Effect TEPP46 This compound PKM2 PKM2 Activation (Tetramer Formation) TEPP46->PKM2 PI3K_Akt PI3K/Akt Signaling PKM2->PI3K_Akt Inhibits PGC1a PGC-1α Expression PKM2->PGC1a Promotes PI3K_Akt->PGC1a Negatively Regulates NRF NRF1 / NRF2 / mtTFA PGC1a->NRF Activates Mito_Biogenesis Mitochondrial Biogenesis NRF->Mito_Biogenesis Induces Mito_Function Increased Mitochondrial Respiration (OCR) Mito_Biogenesis->Mito_Function

Caption: this compound's downstream effect on mitochondrial biogenesis.

Experimental_Workflow cluster_ontarget On-Target Verification cluster_offtarget Potential Off-Target / Downstream Assessment start Start: Select Mammalian Cell Line treatment Treat cells with this compound vs. Vehicle (DMSO) start->treatment pk_assay Pyruvate Kinase Activity Assay treatment->pk_assay crosslink PKM2 Oligomerization (Western Blot) treatment->crosslink viability Cell Viability Assay (MTT / CCK-8) treatment->viability metabolism Metabolic Flux Analysis (e.g., Seahorse) treatment->metabolism ros ROS Production Assay treatment->ros proteomics Global Proteomics / Transcriptomics treatment->proteomics data_analysis Data Analysis and Interpretation pk_assay->data_analysis crosslink->data_analysis viability->data_analysis metabolism->data_analysis ros->data_analysis proteomics->data_analysis

Caption: Workflow for assessing this compound effects in mammalian cells.

References

optimizing TEPP-46 incubation time for maximal PKM2 activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing TEPP-46 for the activation of Pyruvate (B1213749) Kinase M2 (PKM2). Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your experiments for maximal PKM2 activation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate PKM2?

This compound is a potent and selective small-molecule activator of the M2 isoform of pyruvate kinase (PKM2).[1][2] It functions as an allosteric activator, binding to a site distinct from the substrate-binding pocket.[3] This binding stabilizes the tetrameric conformation of PKM2, which is the more active form of the enzyme.[3][4][5] The less active dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase, contributing to the Warburg effect in cancer cells.[4] By promoting the stable, active tetrameric form, this compound enhances the pyruvate kinase activity of PKM2, mimicking the effect of the endogenous activator fructose-1,6-bisphosphate (FBP).[1][4][5]

Q2: What is the optimal incubation time for this compound to achieve maximal PKM2 activation?

The optimal incubation time for this compound can vary depending on the cell type, experimental conditions, and the specific downstream readout. Based on published studies, significant PKM2 activation and downstream effects have been observed across a range of incubation times:

  • Short-term (1-4 hours): Changes in PKM2 tetramerization and activity can be detected within this timeframe.[6] For instance, one study observed effects on mTORC1 signaling after 24 hours of treatment.[6] Another noted changes in p-Akt levels in RAW264.7 cells after just 2 hours.[7][8]

  • Mid-term (24-48 hours): Many studies report significant metabolic and phenotypic changes after 24 to 48 hours of incubation. For example, increased glucose consumption and lactate (B86563) secretion in H1299 lung cancer cells were significant at 24 and 48 hours.[9] In HK-2 cells, a 48-hour incubation with this compound was used to assess its effects on the epithelial-to-mesenchymal transition (EMT) program.[4]

  • Long-term (72 hours or longer): While less common for initial activation studies, longer incubation times may be relevant for assessing effects on cell proliferation or in long-term culture models.

Recommendation: For maximal PKM2 activation, a time-course experiment is recommended. Start with a pilot study including time points such as 2, 6, 12, 24, and 48 hours to determine the optimal incubation time for your specific cell line and experimental endpoint.

Q3: What is a typical working concentration for this compound in cell culture?

The effective concentration of this compound can range from nanomolar to micromolar concentrations. The half-maximal activating concentration (AC50) for recombinant PKM2 is approximately 92 nM.[1][2][10] However, in cellular assays, higher concentrations are often used to ensure sufficient target engagement.

Cell Line/ModelThis compound ConcentrationIncubation TimeObserved Effect
H1299 Lung Cancer Cells30 µM48 hoursIncreased glucose consumption
HK-2 Kidney CellsNot specified48 hoursSuppression of EMT
Murine CD4+ T cells50-100 µM3 daysReduced activation and proliferation
RAW264.7 Macrophages50 nmol/ml (50 nM)2 hoursDecreased p-Akt levels

Recommendation: A dose-response experiment is crucial to determine the optimal concentration for your cell line. A starting range of 1 µM to 30 µM is often a good starting point for cellular assays.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[10] For storage, it is recommended to aliquot the stock solution and freeze it at -20°C. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[11] Always use fresh DMSO for reconstitution to avoid issues with moisture absorption, which can reduce solubility.[10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable PKM2 activation Suboptimal this compound concentration: The concentration may be too low for your specific cell line.Perform a dose-response experiment with a broader range of concentrations (e.g., 100 nM to 50 µM).
Insufficient incubation time: The treatment duration may be too short to induce a measurable effect.Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to identify the optimal incubation period.
Poor this compound stability: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Ensure proper storage at -20°C.
Low PKM2 expression in the cell line: The cell line used may not express sufficient levels of PKM2.Confirm PKM2 expression levels in your cell line using Western blot or qPCR.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses.Standardize your cell culture protocols, including seeding density and passage number. Use consistent batches of media and supplements.
Inaccurate this compound concentration: Pipetting errors or issues with the stock solution can lead to variability.Re-evaluate the preparation of your this compound stock and working solutions. Use calibrated pipettes.
Cell toxicity observed This compound concentration is too high: High concentrations of this compound or the DMSO vehicle can be cytotoxic.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of this compound in your cell line. Ensure the final DMSO concentration is below 0.5%.
Off-target effects: While selective, this compound may have off-target effects at high concentrations.[12]Lower the this compound concentration and/or compare its effects with another structurally distinct PKM2 activator, such as DASA-58.

Experimental Protocols

Protocol 1: In Vitro PKM2 Activity Assay

This protocol measures the enzymatic activity of PKM2 in cell lysates following this compound treatment. The assay couples the production of pyruvate by PKM2 to the consumption of NADH by lactate dehydrogenase (LDH), which can be monitored spectrophotometrically.[10][13]

Materials:

  • Cells treated with this compound or vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PKM2 activity assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Phosphoenolpyruvate (PEP)

  • ADP

  • NADH

  • Lactate dehydrogenase (LDH)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Culture and treat cells with the desired concentrations of this compound for the optimized incubation time.

  • Lyse the cells on ice and clarify the lysate by centrifugation.

  • Prepare a master mix containing the assay buffer, PEP, ADP, NADH, and LDH.

  • Add a small volume of cell lysate to each well of the 96-well plate.

  • Initiate the reaction by adding the master mix to each well.

  • Immediately measure the decrease in absorbance at 340 nm every minute for 20-30 minutes.

  • Calculate the rate of NADH consumption from the linear portion of the curve. This rate is proportional to PKM2 activity.

Protocol 2: Western Blot for PKM2 Tetramerization

This protocol uses a non-denaturing crosslinking method to assess the oligomeric state of PKM2.[4]

Materials:

  • Cells treated with this compound or vehicle control

  • Phosphate-buffered saline (PBS)

  • Disuccinimidyl suberate (B1241622) (DSS) crosslinker

  • Quenching buffer (e.g., Tris-HCl)

  • LDS sample buffer

  • SDS-PAGE gels (low percentage or gradient gels are recommended)

  • Western blot reagents and antibodies against PKM2

Procedure:

  • Treat cells with this compound for the desired time.

  • Wash cells with PBS.

  • Incubate cells with DSS in PBS for 30 minutes at room temperature to crosslink proteins.

  • Quench the crosslinking reaction with quenching buffer.

  • Lyse the cells and prepare protein samples with non-reducing LDS sample buffer.

  • Separate the protein lysates on an SDS-PAGE gel.

  • Transfer proteins to a membrane and perform a Western blot using an antibody against PKM2.

  • Visualize the bands corresponding to monomeric, dimeric, and tetrameric forms of PKM2. Increased tetramer formation indicates PKM2 activation.

Visualizations

PKM2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_dimer PKM2 (Dimer) Less Active PKM2_tetramer PKM2 (Tetramer) Highly Active PKM2_dimer->PKM2_tetramer PKM2_dimer_nuc PKM2 (Dimer) Acts as Protein Kinase PKM2_dimer->PKM2_dimer_nuc translocation PKM2_tetramer->PKM2_dimer PEP PEP TEPP46 This compound TEPP46->PKM2_dimer promotes tetramerization Glycolysis Glycolysis Pyruvate Pyruvate PEP->Pyruvate PKM2 activity PKM2_dimer_nuc->PKM2_dimer translocation HIF1a HIF-1α Transcription Factor PKM2_dimer_nuc->HIF1a activates Warburg Warburg Effect (Gene Transcription) HIF1a->Warburg

Caption: this compound promotes the formation of the active PKM2 tetramer in the cytoplasm.

TEPP46_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (select appropriate cell line) tepp46_prep 2. This compound Preparation (dissolve in DMSO) treatment 3. Cell Treatment (dose-response & time-course) tepp46_prep->treatment lysis 4. Cell Lysis treatment->lysis activity_assay 5a. PKM2 Activity Assay lysis->activity_assay western_blot 5b. Western Blot for Tetramerization lysis->western_blot data_analysis 6. Data Analysis & Interpretation activity_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for optimizing this compound incubation time.

References

dealing with TEPP-46 instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PKM2 activator, TEPP-46. The following information is designed to help you navigate potential challenges related to this compound stability and ensure the success of your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2).[1] It functions as an allosteric activator, binding to the dimer-dimer interface of the PKM2 tetramer. This binding stabilizes the more active tetrameric form of the enzyme, promoting glycolysis and impacting various downstream signaling pathways.[2][3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the known signaling pathways affected by this compound?

A3: By activating PKM2, this compound influences several cellular processes. The primary effect is the enhancement of the glycolytic pathway. Additionally, this compound-mediated PKM2 activation has been shown to inhibit the PI3K/Akt signaling pathway and can influence the expression of hypoxia-inducible factor 1-alpha (HIF-1α) dependent genes.[3]

Q4: I am observing inconsistent results in my experiments with this compound. What could be the cause?

A4: Inconsistent results can stem from several factors, including:

  • This compound Instability: The compound may be unstable in your specific cell culture medium and experimental conditions.

  • Cellular Health and Density: Variations in cell health, passage number, and seeding density can alter cellular metabolism and response to this compound.

  • Pipetting and Dilution Errors: Inaccurate preparation of working solutions can lead to significant variability.

  • Inconsistent Incubation Times: The duration of this compound treatment can critically impact the observed phenotype.

Troubleshooting Guide: this compound Instability

Users may encounter issues with the stability of this compound in aqueous cell culture media, leading to a loss of activity and experimental variability. While specific public data on the degradation of this compound in cell culture media is limited, the following guide provides a systematic approach to identifying and mitigating potential instability.

Issue Possible Cause Recommended Solution
Reduced or no biological effect of this compound Degradation in Media: this compound may be chemically unstable in the aqueous, buffered environment of your cell culture medium, especially at 37°C. Components of the media, such as certain amino acids or vitamins, could potentially react with the compound.1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium using the protocol provided below. 2. Minimize Incubation Time: If instability is confirmed, design experiments with shorter incubation times. 3. Replenish this compound: For longer-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.
High variability between replicate experiments Inconsistent Degradation: The rate of degradation may vary due to slight differences in experimental setup (e.g., minor temperature fluctuations, light exposure). Precipitation: this compound may precipitate out of solution, especially if the final concentration exceeds its aqueous solubility.1. Standardize Conditions: Ensure consistent temperature, light exposure, and pH across all experiments. 2. Check for Precipitation: Visually inspect the media for any signs of precipitation after adding this compound. If observed, consider lowering the final concentration or optimizing the dilution method (e.g., serial dilutions in pre-warmed media).[4]
Unexpected cellular morphology or toxicity Degradation Products: Unknown degradation products of this compound could have off-target effects or be cytotoxic.1. Characterize Degradants: If significant degradation is observed, consider using LC-MS to identify potential degradation products. 2. Use Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Spiked Media: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Prepare separate batches for media with and without serum.

  • Time Point 0: Immediately after preparation, take an aliquot of the spiked media. This will serve as your T=0 reference.

  • Incubation: Aliquot the remaining spiked media into sterile microcentrifuge tubes and place them in a 37°C incubator.

  • Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.

  • Sample Processing: For each time point, immediately process the sample to stop any further degradation. A common method is protein precipitation by adding three volumes of cold acetonitrile.

  • Centrifugation: Vortex the samples and centrifuge at high speed to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube and analyze the concentration of the parent this compound compound using a validated LC-MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Protocol for Measuring PKM2 Activation in Cells

This protocol describes a common method to assess the activation of PKM2 in cells treated with this compound using a lactate (B86563) dehydrogenase (LDH)-coupled enzymatic assay.[1]

Materials:

  • Cultured cells

  • This compound

  • Cell lysis buffer

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5)

  • Phosphoenolpyruvate (PEP)

  • ADP

  • NADH

  • Lactate dehydrogenase (LDH)

  • 96-well plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound (and a vehicle control) for the desired duration.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Setup: In a 96-well plate, add the assay buffer, PEP, ADP, NADH, and LDH to each well.

  • Initiate Reaction: Add an equal amount of protein from each cell lysate to the respective wells to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader. This reflects the rate of NADH oxidation, which is coupled to pyruvate production by PKM2.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each sample. Normalize the PKM2 activity to the total protein concentration. An increase in the reaction rate in this compound-treated cells compared to the control indicates PKM2 activation.

Visualizations

This compound Mechanism of Action and Downstream Signaling

TEPP46_Mechanism This compound Mechanism of Action TEPP46 This compound PKM2_tetramer Active PKM2 (Tetramer) TEPP46->PKM2_tetramer Allosteric Activation PKM2_dimer Inactive PKM2 (Dimer) PKM2_dimer->PKM2_tetramer Tetramerization Glycolysis Glycolysis PKM2_tetramer->Glycolysis Promotes PI3K_Akt PI3K/Akt Pathway PKM2_tetramer->PI3K_Akt Inhibits HIF1a HIF-1α Expression PKM2_tetramer->HIF1a Influences Stability_Workflow Workflow for this compound Stability Assessment start Prepare this compound Stock in DMSO spike Spike into Pre-warmed Cell Culture Media start->spike t0 Collect T=0 Sample spike->t0 incubate Incubate at 37°C spike->incubate process Process Samples (Protein Precipitation) t0->process collect Collect Samples at Time Points incubate->collect collect->process analyze Analyze by LC-MS process->analyze end Determine % this compound Remaining analyze->end

References

Technical Support Center: Interpreting TEPP-46 Cell Proliferation Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret conflicting results on cell proliferation when using the PKM2 activator, TEPP-46.

Frequently Asked Questions (FAQs)

Q1: Why am I observing no effect of this compound on the proliferation of my cancer cell line in standard culture conditions?

A1: This is a commonly reported observation. Several studies indicate that this compound, when used as a single agent, has minimal to no effect on the proliferation of various cancer cell lines under normoxic (standard) cell culture conditions.[1][2][3][4] The prevailing hypothesis is that while this compound activates PKM2 and alters metabolic fluxes, many cancer cell lines can compensate for these changes under nutrient-rich and oxygen-replete conditions, thus maintaining their proliferative capacity.

Q2: Under what conditions is this compound expected to inhibit cancer cell proliferation?

A2: The anti-proliferative effects of this compound are more pronounced under specific conditions:

  • Hypoxia: Under low oxygen conditions, cancer cells are more reliant on glycolysis. By forcing the conversion of phosphoenolpyruvate (B93156) to pyruvate (B1213749), this compound can deplete the pool of glycolytic intermediates necessary for biosynthesis, thereby inhibiting proliferation.[5]

  • Combination Therapy: this compound can sensitize cancer cells to other metabolic inhibitors. For instance, when combined with the glucose analog 2-deoxy-D-glucose (2-DG), a significant reduction in cell viability has been observed, even at concentrations where neither compound is effective alone.[1][2][3]

  • In Vivo Models: In xenograft models, continuous dosing with this compound has been shown to suppress tumor growth.[5][6][7] This suggests that the tumor microenvironment and systemic metabolic effects play a crucial role in the anti-tumor activity of this compound.

Q3: Can this compound inhibit the proliferation of non-cancerous cells?

A3: Yes, studies have shown that this compound can inhibit the proliferation of certain non-cancerous cell types, such as immune cells. For example, this compound has been reported to reduce the proliferation and cytokine production of natural killer (NK) cells and CD4+ T cells.[8][9][10][11] This is an important consideration for in vivo studies and for interpreting off-target effects.

Q4: What is the underlying mechanism for the conflicting effects of this compound on cell proliferation?

A4: The differential effects of this compound are rooted in its mechanism of action and the metabolic plasticity of different cell types. This compound activates pyruvate kinase M2 (PKM2), which exists in a highly active tetrameric form and a less active dimeric/monomeric form. The less active form allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways to support cell proliferation. By forcing PKM2 into its active tetrameric state, this compound enhances the conversion of phosphoenolpyruvate to pyruvate, thereby reducing the availability of these biosynthetic precursors.[5][6] The cellular context, including oxygen levels, nutrient availability, and the specific metabolic wiring of the cell, will ultimately determine the impact of this metabolic shift on proliferation.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on cell proliferation across different studies.

Cell Line/ModelThis compound ConcentrationExperimental ConditionObserved Effect on Proliferation/ViabilityReference
H1299 (Lung Cancer)30 µMNormoxiaIncreased doubling time (inhibition)[6]
H1299 (Lung Cancer)30 µMHypoxiaIncreased doubling time (inhibition)[6]
Various Cancer Cell Lines30 µMStandard CultureNo significant effect alone[1]
Breast & Lung Cancer Lines30 µM (with 1mM 2-DG)Standard CultureDecreased viability[1]
MDA-MB-231, 468, MCF7 (Breast Cancer)30 µMStandard CultureNo appreciable difference in viability alone[3]
MDA-MB-231, 468, MCF7 (Breast Cancer)30 µM (with 1mM 2-DG)Standard CultureReduced viability (56-80% of control)[3]
Natural Killer (NK) CellsNot specifiedIn vitro cultureReduced proliferation[11]
CD4+ T CellsNot specifiedIn vitro activationReduced activation and proliferation[9]
Pulmonary Artery Smooth Muscle Cells (PASMCs)Not specifiedHypoxia-induced proliferationPrevented proliferation[12]
Human Cancer Cell XenograftsContinuous dosingIn vivoDecreased development and suppression of tumorigenesis[5][6][7]

Experimental Protocols

General Protocol for Assessing Cell Proliferation with this compound

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the duration of the experiment. The optimal seeding density will vary between cell lines.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[7] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. For combination studies, add the second compound at this time.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours). For hypoxia experiments, place the plates in a hypoxic chamber with controlled O2 levels (e.g., 1% O2).

  • Proliferation Assay: Assess cell proliferation using a suitable method, such as:

    • Direct Cell Counting: Trypsinize and count cells using a hemocytometer or an automated cell counter.

    • Metabolic Assays: Use assays like MTT, MTS, or WST-1, which measure metabolic activity as an indicator of cell viability and proliferation.

    • DNA Synthesis Assays: Measure the incorporation of nucleoside analogs like BrdU or EdU into newly synthesized DNA.

  • Data Analysis: Normalize the results of the treatment groups to the vehicle control group and perform statistical analysis to determine significance.

Visualizations

TEPP46_Mechanism This compound Mechanism of Action on Cell Proliferation cluster_glycolysis Glycolysis cluster_biosynthesis Anabolic Pathways cluster_pkm2 PKM2 Regulation cluster_proliferation Cellular Outcome Glucose Glucose G6P Glycolytic Intermediates Glucose->G6P PEP Phosphoenolpyruvate (PEP) G6P->PEP Biosynthesis Nucleotides Amino Acids Lipids G6P->Biosynthesis Shunt Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate Catalyzed by PKM2 Proliferation Cell Proliferation Pyruvate->Proliferation Inhibits (indirectly via depletion of precursors) Biosynthesis->Proliferation Supports PKM2_dimer PKM2 (Dimer) Less Active PKM2_dimer->G6P Allows accumulation for biosynthesis PKM2_tetramer PKM2 (Tetramer) Highly Active PKM2_dimer->PKM2_tetramer Activation PKM2_tetramer->Pyruvate Enhances conversion TEPP46 This compound TEPP46->PKM2_tetramer Promotes

Caption: this compound promotes the active tetrameric form of PKM2, enhancing glycolysis and limiting the availability of biosynthetic precursors required for cell proliferation.

troubleshooting_workflow Troubleshooting Conflicting this compound Proliferation Results Start Start: Unexpected Proliferation Result with this compound CheckCondition Is the experiment under normoxic or hypoxic conditions? Start->CheckCondition Normoxia Normoxia: Minimal effect is often observed. Consider hypoxia or combination therapy. CheckCondition->Normoxia Normoxic Hypoxia Hypoxia: Inhibition of proliferation is expected. CheckCondition->Hypoxia Hypoxic CheckCombination Is this compound used as a single agent or in combination? SingleAgent Single Agent: Effect is highly cell-type and condition dependent. CheckCombination->SingleAgent Single Combination Combination: Synergistic inhibition is possible (e.g., with 2-DG). CheckCombination->Combination Combination CheckCellType Is the cell type cancerous or non-cancerous? Cancer Cancer Cells: Proliferation effect is context-dependent. CheckCellType->Cancer Cancerous NonCancer Non-Cancerous (e.g., Immune Cells): Inhibition of proliferation is likely. CheckCellType->NonCancer Non-cancerous Normoxia->CheckCombination Hypoxia->CheckCombination SingleAgent->CheckCellType Combination->CheckCellType Conclusion Interpret results based on experimental context. Cancer->Conclusion NonCancer->Conclusion

Caption: A logical workflow to guide the interpretation of this compound cell proliferation data based on key experimental variables.

References

Technical Support Center: TEPP-46 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize TEPP-46 toxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small-molecule activator of Pyruvate Kinase M2 (PKM2).[1][2][3] It functions by promoting the formation of the active tetrameric form of PKM2 from its less active dimeric state.[4][5][6] This allosteric activation enhances the enzymatic activity of PKM2, which plays a crucial role in the final step of glycolysis.[4][6] this compound binds at the dimer-dimer interface of the PKM2 homotetramer, stabilizing the active conformation.[1][7]

Q2: What are the expected effects of this compound on primary cells?

The effects of this compound can vary depending on the primary cell type and the experimental context. Generally, by activating PKM2, this compound can:

  • Alter cellular metabolism: It can increase glycolytic activity and lactate (B86563) production.[8][9]

  • Inhibit inflammatory responses: In immune cells like macrophages and T cells, this compound can reduce the production of pro-inflammatory cytokines.[10][11]

  • Suppress cellular senescence: It has been shown to inhibit hydrogen peroxide-induced senescence in primary renal tubular cells.[5]

  • Reduce fibrosis: this compound can suppress the epithelial-to-mesenchymal transition (EMT) program, a key process in fibrosis.[4]

Q3: What is the recommended starting concentration range for this compound in primary cell cultures?

The optimal concentration of this compound is highly cell-type dependent. Based on published studies, a starting range of 10 µM to 50 µM is often used.[11][12] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type.

Q4: How should I prepare and store this compound stock solutions?

This compound is typically soluble in DMSO.[7] Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[13] When preparing your working concentration, ensure the final DMSO concentration in the cell culture medium is low (ideally ≤ 0.1%) to avoid solvent toxicity.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell death or cytotoxicity observed after this compound treatment. This compound concentration is too high. Perform a dose-response curve to determine the EC50 and identify a non-toxic working concentration. Start with a lower concentration range (e.g., 1-10 µM).
Solvent (DMSO) toxicity. Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a DMSO vehicle control to assess solvent effects.[14]
Primary cells are highly sensitive. Reduce the treatment duration. Primary cells are often more sensitive than cell lines.[15][16] Consider intermittent dosing if long-term treatment is required.
Off-target effects. While this compound is selective for PKM2 over other isoforms, off-target effects at high concentrations cannot be ruled out.[2][3] Lower the concentration and verify the observed phenotype with another PKM2 activator if possible.
Inconsistent or unexpected experimental results. Variability in primary cell lots. Primary cells can have inherent variability. Use cells from the same donor and with a low passage number for consistent results.[16]
Cell confluency at the time of treatment. The metabolic state of cells can vary with confluency. Standardize the cell confluency (e.g., 70-80%) at the start of each experiment.[14][16]
Degradation of this compound. Ensure proper storage of this compound stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[13]
No observable effect of this compound treatment. This compound concentration is too low. Increase the concentration of this compound. Confirm the activation of PKM2 by measuring its enzymatic activity.
Low expression of PKM2 in the primary cell type. Verify the expression of PKM2 in your primary cells using techniques like Western blotting or qPCR.
Incorrect experimental endpoint. The effects of this compound may be time-dependent. Perform a time-course experiment to identify the optimal time point for your endpoint measurement.

Experimental Protocols

Protocol 1: Dose-Response Assay for this compound Toxicity
  • Cell Seeding: Plate your primary cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluent) at the time of treatment.

  • This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay.

  • Data Analysis: Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that causes 50% inhibition of cell viability). Select a working concentration well below the IC50 for your experiments.

Protocol 2: Pyruvate Kinase (PK) Activity Assay
  • Cell Lysis: After treating your primary cells with this compound or a vehicle control, wash the cells with cold PBS and lyse them in a suitable lysis buffer on ice.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay.

  • PK Activity Measurement: Measure PK activity by monitoring the pyruvate-dependent oxidation of NADH to NAD+, which can be detected by a decrease in absorbance at 340 nm.[1] The reaction mixture typically contains the cell lysate, phosphoenolpyruvate (B93156) (PEP), ADP, and NADH in a buffered solution with lactate dehydrogenase (LDH).

  • Data Normalization: Normalize the PK activity to the total protein content of the lysate to compare the effects of different treatments.

Visualizations

TEPP46_Mechanism_of_Action cluster_PKM2 Pyruvate Kinase M2 (PKM2) Inactive Dimer Inactive Dimer Active Tetramer Active Tetramer Inactive Dimer->Active Tetramer This compound binds & stabilizes Glycolysis Glycolysis Active Tetramer->Glycolysis Enhances final step This compound This compound Pyruvate Pyruvate Glycolysis->Pyruvate Increased production

Caption: Mechanism of this compound action on PKM2.

Troubleshooting_Workflow Start Experiment Start ObserveToxicity High Cell Toxicity? Start->ObserveToxicity CheckConcentration Lower this compound Concentration ObserveToxicity->CheckConcentration Yes Proceed Proceed with Experiment ObserveToxicity->Proceed No CheckSolvent Verify DMSO Concentration (≤0.1%) CheckConcentration->CheckSolvent ReduceDuration Reduce Treatment Duration CheckSolvent->ReduceDuration Optimize Optimized Protocol ReduceDuration->Optimize

Caption: Workflow for troubleshooting this compound toxicity.

PI3K_Akt_Signaling_Pathway This compound This compound PKM2 Tetramer PKM2 Tetramer This compound->PKM2 Tetramer promotes PI3K PI3K PKM2 Tetramer->PI3K inhibits p-Akt p-Akt (Inactive) PKM2 Tetramer->p-Akt leads to dephosphorylation Akt Akt PI3K->Akt activates Downstream Effects Inhibition of Pro-inflammatory Cytokine Release p-Akt->Downstream Effects results in

Caption: this compound mediated inhibition of the PI3K/Akt pathway.[10]

References

Technical Support Center: TEPP-46 Activity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the PKM2 activator, TEPP-46. Here, you will find information to validate its activity, particularly after long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2).[1][2][3][4] Its primary mechanism of action is to promote the formation of the active tetrameric state of PKM2 from its less active dimeric form.[5][6][7] this compound binds at the dimer-dimer interface of the PKM2 homotetramer, stabilizing the active conformation.[1]

Q2: What is the reported activity and selectivity of this compound?

A2: this compound is a highly potent activator of PKM2 with a reported half-maximal activating concentration (AC50) of approximately 92 nM in biochemical assays.[1][2][3][4] It exhibits high selectivity for PKM2 over the other pyruvate kinase isoforms, PKM1, PKL, and PKR.[1][2][3][4]

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is crucial for maintaining the activity of this compound. For long-term storage, the solid powder form should be kept at -20°C, which can be effective for up to three years.[1][2] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1] For short-term storage, solutions can be kept at -20°C for up to one month.[1]

Q4: What are the potential reasons for a perceived loss of this compound activity?

A4: A perceived loss of this compound activity after long-term storage could be due to several factors:

  • Improper Storage: Exposure to temperatures above the recommended -20°C for the powder or repeated freeze-thaw cycles of stock solutions can lead to degradation.

  • Solvent Quality: The use of DMSO that has absorbed moisture can reduce the solubility of this compound.[1] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.

  • Experimental Conditions: Suboptimal assay conditions, incorrect concentrations, or issues with the cells or reagents used in the validation experiment can lead to apparently reduced activity.

  • Chemical Degradation: Although stable under proper storage, there is a possibility of gradual degradation over extended periods, even under ideal conditions.

Troubleshooting Guide

If you are questioning the activity of your stored this compound, follow these troubleshooting steps to diagnose the issue.

Step 1: Verify Storage Conditions and Solution Preparation
  • Action: Confirm that the this compound powder has been consistently stored at -20°C and that stock solutions have been stored at -80°C in appropriate aliquots.

  • Action: When preparing new solutions, use fresh, high-quality, anhydrous DMSO.[1]

  • Rationale: Improper storage is a common cause of compound inactivity. This compound's solubility can be compromised by moist DMSO.[1]

Step 2: Perform a Pyruvate Kinase Activity Assay
  • Action: Conduct an in vitro pyruvate kinase activity assay using a reliable source of recombinant PKM2 enzyme. This is the most direct method to assess the biochemical activity of this compound.

  • Rationale: This assay directly measures the ability of this compound to activate PKM2, independent of cellular factors. A positive result confirms the compound's integrity.

Step 3: Assess PKM2 Tetramerization
  • Action: Use a disuccinimidyl suberate (B1241622) (DSS)-based cross-linking assay followed by Western blotting to determine the ratio of tetrameric to dimeric/monomeric PKM2 in cell lysates treated with your this compound.[6]

  • Rationale: this compound's mechanism involves promoting PKM2 tetramerization.[5][6][7] An increase in the tetramer/dimer ratio upon treatment indicates that the compound is active.

Step 4: Evaluate Downstream Cellular Effects
  • Action: Measure the effect of this compound on downstream targets. For example, this compound has been shown to inhibit HIF-1α accumulation under hypoxic or LPS-stimulated conditions.[6][8] You can assess HIF-1α levels by Western blot.

  • Rationale: Observing the expected downstream biological effects in a cellular context provides strong evidence for the compound's activity.

Data Summary

ParameterValueReference
AC50 92 nM[1][2][3][4]
Storage (Powder) -20°C for up to 3 years[1][2]
Storage (in Solvent) -80°C for up to 1 year[1]
Solubility in DMSO ~72-100 mM[1]

Experimental Protocols

In Vitro Pyruvate Kinase Activity Assay

Objective: To directly measure the activation of recombinant PKM2 by this compound.

Methodology: This assay measures pyruvate kinase activity by monitoring the pyruvate-dependent oxidation of NADH to NAD+ by lactate (B86563) dehydrogenase (LDH).[1]

  • Prepare Reagents:

    • Assay Buffer: Triethanolamine buffer containing KCl and MgCl2.

    • Reaction Mixture: Assay buffer supplemented with ADP, NADH, and a sufficient amount of LDH.

    • Substrate: Phosphoenolpyruvate (PEP).

    • Enzyme: Recombinant human PKM2.

    • Compound: Serial dilutions of this compound and a vehicle control (DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the reaction mixture.

    • Add the recombinant PKM2 enzyme to each well.

    • Add the serially diluted this compound or DMSO control to the respective wells.

    • Initiate the reaction by adding PEP.

    • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. This corresponds to the rate of NADH oxidation.

  • Data Analysis:

    • Calculate the reaction rates from the change in absorbance over time.

    • Plot the enzyme activity against the concentration of this compound to determine the AC50 value.

Western Blot for HIF-1α Accumulation

Objective: To indirectly assess this compound activity by measuring its effect on a downstream target.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., H1299, macrophages) to 80-90% confluency.

    • Pre-treat the cells with this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

    • Induce HIF-1α accumulation by exposing cells to hypoxic conditions (e.g., 1% O2) or by treating with an agent like lipopolysaccharide (LPS).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the HIF-1α signal to the loading control.

    • Compare the levels of HIF-1α in this compound-treated samples to the control samples. A reduction in HIF-1α accumulation indicates this compound activity.

Visualizations

TEPP46_Mechanism_of_Action cluster_PKM2 PKM2 Equilibrium Inactive_Dimer Inactive Dimer/Monomer Active_Tetramer Active Tetramer Inactive_Dimer->Active_Tetramer FBP Active_Tetramer->Inactive_Dimer Inhibitory Signals (e.g., p-Tyr) This compound This compound This compound->Active_Tetramer Promotes & Stabilizes

Caption: Mechanism of this compound action on PKM2 equilibrium.

Caption: Workflow for validating this compound activity.

Troubleshooting_Decision_Tree Start Experiment with this compound Shows No Effect Q1 Are storage conditions correct? Start->Q1 A1_No Correct storage. Prepare fresh solution. Q1->A1_No No Q2 Is PK activity assay positive? Q1->Q2 Yes A2_No This compound is likely degraded. Obtain new compound. Q2->A2_No No Q3 Are cellular assays (tetramerization, HIF-1α) positive? Q2->Q3 Yes A3_No Troubleshoot cell model or experimental protocol. Q3->A3_No No A3_Yes This compound is active. Re-evaluate initial experiment. Q3->A3_Yes Yes

Caption: Troubleshooting decision tree for this compound.

References

TEPP-46 Technical Support Center: Troubleshooting Experimental Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering a lack of effect with TEPP-46 in their experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

QuestionSummary Answer
What is the primary mechanism of action for this compound? This compound is a potent and selective allosteric activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2). It stabilizes the active tetrameric form of PKM2, increasing its enzymatic activity.[1][2][3]
How should I store and handle this compound? This compound powder should be stored at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for one year or -20°C for one month.[4][5] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Is this compound selective for PKM2? Yes, this compound is highly selective for PKM2 and shows little to no effect on other pyruvate kinase isoforms such as PKM1, PKL, and PKR.[1][3][5]
What is the recommended solvent for this compound? DMSO is the recommended solvent for in vitro studies, with solubility up to 100 mM.[2] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture absorption.[1][4]

Troubleshooting Guide

Q1: I am not observing any effect of this compound in my cell-based assays. What are the possible reasons?

Several factors at the cellular and compound level could contribute to a lack of observed effect. Below is a checklist of potential issues to investigate.

Compound Integrity and Activity

  • Improper Storage: this compound is sensitive to storage conditions. Ensure the powder has been stored at -20°C and stock solutions at -80°C. Repeated freeze-thaw cycles of stock solutions should be avoided.[4][5]

  • Incorrect Preparation of Solutions: Use fresh, high-quality DMSO to prepare stock solutions.[1][4] For working solutions, ensure complete dissolution. Sonication may be recommended.[5]

  • Final Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. The reported AC50 (the concentration required to elicit a half-maximal response) is 92 nM in biochemical assays.[1][4] However, cellular assays may require higher concentrations (e.g., 25-100 µM have been used in some studies).[6][7] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.

Cellular and Experimental Conditions

  • PKM2 Expression: this compound specifically activates PKM2.[2] Verify that your cell line expresses PKM2 and not predominantly other isoforms like PKM1. You can check this via Western Blot or qPCR.

  • Cellular State and Metabolism: The metabolic state of your cells can influence the effect of this compound. For example, this compound has been shown to impair the proliferation of H1299 lung cancer cells under hypoxic conditions but not under normoxic conditions.[2][4]

  • Treatment Duration: The incubation time with this compound may be insufficient to induce a measurable downstream effect. Consider a time-course experiment to identify the optimal treatment duration.

  • Off-Target Effects or Context-Dependent Responses: In some contexts, the effects of this compound may be complex or unexpected. For instance, in a mouse model of multiple sclerosis, this compound showed effects that were contrary to other studies, suggesting that its impact can be highly context-dependent.[8]

Q2: My in vivo experiment with this compound is not showing the expected outcome. What should I check?

In addition to the points mentioned for in vitro studies, in vivo experiments have further complexities.

Pharmacokinetics and Formulation

  • Bioavailability: this compound is orally bioavailable.[2] However, the formulation and route of administration can significantly impact its absorption and distribution.

  • Formulation for In Vivo Use: A common formulation for oral gavage involves a mixture of DMSO, PEG300, Tween 80, and saline or ddH2O.[4][5] It is critical to prepare this formulation fresh before each use.[4]

  • Dosing and Treatment Schedule: The dosage and frequency of administration are crucial. In a mouse xenograft model, a dose of 50 mg/kg was used.[9] Ensure that the dosing regimen is appropriate for your animal model and experimental goals.

Animal Model Considerations

  • Metabolic Differences: The baseline metabolic state of the animal model can influence the effects of this compound.

  • Model-Specific Responses: The therapeutic outcome of this compound can vary between different disease models.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 50 mM in DMSO):

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration. For example, to make a 50 mM stock solution from 5 mg of this compound (MW: 372.46 g/mol ), dissolve it in 268.5 µL of DMSO.

    • Vortex or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4][5]

  • Working Solution for Cell Culture:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. For example, to make a 50 µM working solution, you would perform a 1:1000 dilution of the 50 mM stock solution.

Protocol 2: Pyruvate Kinase (PK) Activity Assay in Cell Lysates

This assay measures the activity of pyruvate kinase by coupling the production of pyruvate to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH).

  • Cell Treatment and Lysis:

    • Plate your cells and allow them to adhere.

    • Treat the cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for the desired duration.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[4]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of the supernatant (e.g., using a BCA assay).

  • PK Activity Measurement:

    • Prepare a reaction mixture containing triethanolamine (B1662121) buffer, KCl, MgCl2, ADP, PEP, NADH, and a sufficient amount of LDH.

    • Add a small volume (e.g., 5 µL) of your cell lysate to the reaction mixture in a 96-well plate.[4]

    • Measure the decrease in absorbance at 340 nm over time using a plate reader. This reflects the rate of NADH oxidation, which is proportional to pyruvate kinase activity.

    • Normalize the PK activity to the total protein content of the lysate.[4]

ReagentFinal Concentration
Triethanolamine buffer50 mM, pH 7.5
KCl100 mM
MgCl25 mM
ADP5 mM
PEP2.5 mM
NADH0.25 mM
LDH10 U/mL

Visualizations

This compound Mechanism of Action

TEPP46_Mechanism cluster_PKM2 PKM2 Equilibrium cluster_Glycolysis Glycolysis Dimer Inactive Dimer/ Monomer Tetramer Active Tetramer Dimer->Tetramer Equilibrium PEP Phosphoenolpyruvate (PEP) TEPP46 This compound TEPP46->Tetramer Stabilizes Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Activity

Caption: this compound promotes the formation of the active PKM2 tetramer.

Troubleshooting Workflow for this compound Experiments

TEPP46_Troubleshooting Start No Effect Observed with this compound Compound Check Compound: - Storage Conditions? - Fresh DMSO? - Correct Concentration? Start->Compound Cellular Check Cellular System: - PKM2 Expression? - Hypoxic vs. Normoxic? - Treatment Duration? Start->Cellular Protocol Review Protocol: - Correct Formulation? - Proper Dosing (in vivo)? - Assay Sensitivity? Start->Protocol Outcome Identify Potential Cause of Issue Compound->Outcome Cellular->Outcome Protocol->Outcome

Caption: A logical workflow for troubleshooting this compound experiments.

Signaling Consequences of PKM2 Activation by this compound

PKM2_Signaling cluster_states PKM2 States cluster_functions Cellular Functions Dimeric_PKM2 Dimeric PKM2 (Low PK Activity) Tetrameric_PKM2 Tetrameric PKM2 (High PK Activity) Dimeric_PKM2->Tetrameric_PKM2 Nuclear_Translocation Nuclear Translocation Dimeric_PKM2->Nuclear_Translocation PK_Activity Pyruvate Kinase Activity Tetrameric_PKM2->PK_Activity TEPP46 This compound TEPP46->Tetrameric_PKM2 Promotes TEPP46->Nuclear_Translocation Inhibits HIF1a HIF-1α Activation Nuclear_Translocation->HIF1a Glycolysis Glycolysis (Warburg Effect) HIF1a->Glycolysis

Caption: this compound shifts PKM2 to its tetrameric state, enhancing PK activity.

References

controlling for vehicle effects (DMSO) in TEPP-46 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using TEPP-46, with a specific focus on the proper use and control of Dimethyl Sulfoxide (B87167) (DMSO) as a vehicle.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is DMSO necessary as a vehicle?

A1: this compound (also known as ML265) is a potent and selective small-molecule activator of the enzyme Pyruvate (B1213749) Kinase M2 (PKM2).[1][2] It functions by binding to the dimer-dimer interface of the PKM2 homotetramer, promoting the formation of the stable, active tetrameric state.[3][4] This activation is crucial for studying metabolic pathways in various contexts, including cancer and inflammation.[4][5][6][7][8] this compound is poorly soluble in aqueous solutions but is readily soluble in DMSO, making DMSO an essential vehicle for preparing stock solutions for in vitro experiments.[2][3][9]

Q2: What is the recommended final concentration of DMSO for my cell culture experiments?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid off-target effects and cytotoxicity.[10]

  • General Rule: A final concentration of 0.1% DMSO is considered safe for the vast majority of cell lines.[11][12]

  • Tolerable Limit: Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxic effects.[11][13]

  • Sensitive Cells: Primary cell cultures are often more sensitive, and a dose-response curve to determine toxicity at concentrations below 0.1% is highly recommended.[11]

  • High Concentrations (>1%): Concentrations above 1% can damage cell membranes, induce oxidative stress, and lead to cell death.[13][14]

Q3: How do I properly prepare my this compound and DMSO vehicle control solutions?

A3: Proper preparation is critical for reproducible results. The key principle is to ensure the final concentration of DMSO is identical in both the this compound treated group and the vehicle control group.[12][13]

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% pure, sterile DMSO to create a concentrated stock solution (e.g., 10-30 mM).[15] this compound is highly soluble in fresh DMSO.[3][9]

  • Prepare Working Solutions: Create your final working concentrations of this compound by diluting the stock solution directly into your cell culture medium. For example, to achieve a 10 µM this compound solution from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

  • Prepare the Matched Vehicle Control: Prepare the vehicle control by diluting the same volume of 100% DMSO into the cell culture medium as you used for your highest this compound concentration. This ensures the solvent concentration is perfectly matched.[12]

Q4: Can DMSO itself affect my experimental results?

A4: Yes, absolutely. DMSO is not an inert solvent and can have significant biological effects, which is why a vehicle control is mandatory.[16] Studies have shown that even at low concentrations, DMSO can:

  • Induce changes in gene expression, microRNA, and the epigenetic landscape.[16][17]

  • Affect cell signaling pathways, including the inhibition of p38 and JNK phosphorylation.[13]

  • Modulate the cell cycle and apoptosis.[18][19]

  • Influence cell growth and viability, sometimes stimulating proliferation at very low doses and inhibiting it at higher doses.[18][20]

Q5: My cells in the DMSO control group look stressed or are dying. What should I do?

A5: This indicates that the DMSO concentration is likely too high for your specific cell type or the exposure time is too long. Refer to the Troubleshooting Guide (Issue 1) below for detailed steps on how to resolve this. The first step is to perform a dose-response experiment to find the maximum non-toxic concentration of DMSO for your cells.[13]

Section 2: Data & Visualizations

Quantitative Data Summary

Table 1: this compound Solubility

Solvent Concentration
DMSO 72 - 100 mg/mL[3][9]
DMSO ~100 - 223 mM[21]
Water Insoluble[3]
Ethanol Insoluble[3]

| PBS (pH 7.4) | 29.6 µg/mL (79.5 µM)[9] |

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final Concentration General Effect Recommendation
< 0.1% Considered safe for almost all cell lines.[11][12][22] Recommended for most experiments, especially with sensitive or primary cells.
0.1% - 0.5% Generally tolerated by robust, established cell lines for short-term exposure.[11][23] Use with caution; verify tolerance for your specific cell line.
0.5% - 1.0% May cause cytotoxic effects or alter cell function, especially with longer exposure.[11][14] Not recommended unless a dose-response curve shows no effect.

| > 1.0% | Often toxic and can lead to significant cell death or confounding biological effects.[13][14][24] | Avoid. |

Signaling Pathways and Workflows

TEPP46_Mechanism Inactive Inactive PKM2 (Monomer/Dimer) Active Active PKM2 (Tetramer) Inactive->Active TEPP46 This compound TEPP46->Inactive

Caption: this compound promotes the formation of the active PKM2 tetramer.

Experimental_Workflow cluster_treatment Day of Treatment start Start stock 1. Prepare this compound Stock (in 100% DMSO) start->stock dilute_drug 3a. Prepare this compound Working Solutions (Dilute stock in media) stock->dilute_drug dilute_vehicle 3b. Prepare Matched Vehicle Control (Dilute 100% DMSO in media) stock->dilute_vehicle seed 2. Seed Cells treat_cells 4. Treat Cells (this compound vs. Vehicle Control) seed->treat_cells dilute_drug->treat_cells dilute_vehicle->treat_cells incubate 5. Incubate (Specified time) treat_cells->incubate assay 6. Perform Assay (e.g., Viability, Western Blot, etc.) incubate->assay end End assay->end

Caption: Workflow for this compound experiments with a matched DMSO vehicle control.

Section 3: Troubleshooting Guide

Table 3: Troubleshooting Common Issues with DMSO Vehicle Controls

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
1. High Cell Death or Stress in Vehicle Control Group A. DMSO concentration is too high for your cell line.[13]B. Poor quality DMSO (not sterile or cell-culture grade).C. Extended exposure time is causing cumulative toxicity. A1. Verify Calculations: Double-check all dilution calculations to ensure the final DMSO concentration is what you intended.A2. Run a DMSO Dose-Response Curve: Perform a viability assay (e.g., MTT, CellTiter-Glo) on your specific cells using a range of final DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) to determine the maximum non-toxic concentration.[13]B1. Use High-Purity DMSO: Always use fresh, sterile-filtered, anhydrous DMSO suitable for cell culture.[3][9]C1. Reduce Exposure Time: If possible, shorten the incubation period for your experiment.
2. Inconsistent or Unexpected Biological Activity in Vehicle Control A. DMSO is affecting the signaling pathway under investigation.[13]B. Batch-to-batch variation in DMSO or media.C. Cellular stress response to the solvent.[19] A1. Review Literature: Check if DMSO is known to affect your target pathway.[13][16]A2. Lower DMSO Concentration: Reduce the final DMSO concentration to the lowest possible level that maintains this compound solubility.A3. Include Multiple Controls: Use an "untreated" (media only) control in addition to the vehicle control to isolate the baseline effects of DMSO.[13]B1. Standardize Reagents: Use the same lot of DMSO, media, and serum for the entire set of experiments.

| 3. This compound Appears Ineffective or Less Potent Than Expected | A. DMSO from the vehicle control is masking the this compound effect (if DMSO itself causes a similar, albeit smaller, effect).B. Degradation of this compound in stock solution.C. Potential off-target effects or resistance in the cell line. | A1. Analyze Vehicle Control Data: Carefully compare the vehicle control to the untreated (media only) control. If the vehicle shows an effect, the true effect of this compound is the difference between the this compound group and the vehicle group, not the untreated group.B1. Prepare Fresh Solutions: Aliquot this compound stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use fresh DMSO for reconstitution.[9]C1. Confirm PKM2 Expression: Verify that your cell line expresses the PKM2 isoform.C2. Consider Off-Target Effects: Be aware that some studies have noted this compound can bind to PKM1, which could be relevant in certain cellular contexts.[25] |

Troubleshooting_Logic start Unexpected Results in Vehicle Control q_viability Is Cell Viability Decreased? start->q_viability q_activity Is there Unexpected Biological Activity? start->q_activity sol_viability Cause: DMSO Toxicity 1. Verify DMSO %. 2. Run Dose-Response Curve. 3. Use High-Purity DMSO. q_viability->sol_viability Yes sol_activity Cause: DMSO Interference 1. Lower DMSO %. 2. Add 'Media Only' Control. 3. Review Literature for DMSO effects on pathway. q_activity->sol_activity Yes

Caption: Troubleshooting logic for common DMSO vehicle control issues.

Section 4: Key Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration

This protocol helps establish the highest concentration of DMSO your specific cell line can tolerate without significant cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • High-purity, sterile DMSO

  • Cell viability reagent (e.g., MTT, resazurin, CellTiter-Glo®)

Methodology:

  • Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of sterile DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, include a "media only" control (0% DMSO). Prepare enough for triplicate wells per condition.

  • Treatment: Carefully remove the old media from the cells and add 100 µL of the media containing the different DMSO concentrations to the respective wells.

  • Incubation: Incubate the cells for the longest intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the output (e.g., absorbance, fluorescence, luminescence). Normalize the results to the "media only" control (set to 100% viability). The highest concentration of DMSO that does not cause a significant drop in viability (e.g., >90% viability) is your maximum tolerated concentration.

Protocol 2: PKM2 Activity Assay (LDH-Coupled)

This assay measures PKM2 activity by monitoring the conversion of NADH to NAD+, which is coupled to the oxidation of lactate (B86563) by lactate dehydrogenase (LDH).[3]

Materials:

  • Cell lysate from this compound and vehicle-treated cells

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Substrates: ADP, phosphoenolpyruvate (B93156) (PEP)

  • Cofactors/Enzymes: NADH, Lactate Dehydrogenase (LDH)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Methodology:

  • Cell Lysis: Lyse cells treated with this compound or DMSO vehicle on ice with an appropriate lysis buffer (e.g., RIPA buffer).[3] Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA assay) to normalize the activity later.

  • Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing Assay Buffer, ADP, NADH, and LDH.

  • Initiate Reaction: Add a small volume (e.g., 5 µL) of the clarified cell lysate to the reaction mixture.[3]

  • Start Measurement: Immediately after adding the lysate, add PEP to start the reaction.

  • Kinetic Reading: Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADH consumption is directly proportional to the pyruvate kinase activity.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each sample. Normalize the PK activity to the total protein content of the lysate used. Compare the activity in this compound treated samples to the vehicle control.

References

Technical Support Center: Optimizing TEPP-46 Concentration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing TEPP-46, a potent activator of pyruvate (B1213749) kinase M2 (PKM2), in cancer cell line experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you determine the optimal this compound concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule activator of the M2 isoform of pyruvate kinase (PKM2).[1][2] PKM2 is a key enzyme in glycolysis that is often overexpressed in cancer cells. In its less active dimeric form, PKM2 diverts glucose metabolites towards anabolic processes that support cell proliferation. This compound promotes the formation of the more active tetrameric form of PKM2.[3][4][5][6][7] This shift enhances pyruvate kinase activity, effectively altering cancer cell metabolism and, in many cases, impairing tumorigenesis.[1][3]

Q2: What is the typical effective concentration range for this compound in cancer cell lines?

A2: The effective concentration of this compound can vary significantly depending on the cancer cell line and the experimental conditions (e.g., normoxia vs. hypoxia). Reported concentrations in cell culture studies range from the nanomolar to the micromolar scale. For instance, while the half-maximal activating concentration (AC50) for recombinant PKM2 is approximately 92 nM, concentrations used in cell-based assays are often higher.[1][2][8] Studies have used concentrations ranging from 10 µM to 100 µM.[9][10][11] It is crucial to perform a dose-response experiment for each new cell line.

Q3: How does this compound affect cell viability?

A3: Interestingly, this compound alone does not always significantly decrease cell viability under standard (normoxic) cell culture conditions, even at concentrations that effectively activate PKM2.[8][12] Its primary effect is to reprogram cancer cell metabolism. However, under hypoxic conditions, this compound has been shown to impair the proliferation of some cancer cells, such as the H1299 lung cancer cell line.[8] Furthermore, combining this compound with other metabolic inhibitors, like the glucose analog 2-deoxy-D-glucose (2-DG), can lead to a significant reduction in cancer cell viability.[11][12]

Q4: How can I confirm that this compound is activating PKM2 in my cells?

A4: There are several ways to confirm the activity of this compound. A direct method is to perform a pyruvate kinase activity assay on lysates from treated and untreated cells.[6][8] An increase in PK activity in the this compound treated group would indicate successful target engagement. Another common method is to use western blotting to analyze the oligomeric state of PKM2. This compound promotes the formation of PKM2 tetramers, which can be visualized after cross-linking.[3][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect on cell proliferation or metabolism. 1. Suboptimal this compound concentration. 2. Cell line insensitivity. 3. This compound degradation. 4. Experimental conditions (e.g., normoxia).1. Perform a dose-response curve (e.g., 10 nM to 100 µM) to determine the optimal concentration. 2. Not all cell lines are sensitive to PKM2 activation. Consider screening other cell lines. 3. Prepare fresh this compound solutions in DMSO for each experiment. Store stock solutions at -20°C or below. 4. Some effects of this compound are more pronounced under hypoxic conditions.[8] Consider performing experiments in a hypoxic chamber.
Inconsistent results between experiments. 1. Variability in cell density. 2. Inconsistent this compound concentration. 3. Passage number of cells.1. Ensure consistent cell seeding density for all experiments. 2. Always prepare fresh dilutions from a validated stock solution. 3. Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
Difficulty dissolving this compound. This compound has limited aqueous solubility.This compound is soluble in DMSO.[1] Prepare a concentrated stock solution in DMSO (e.g., 10-30 mM) and then dilute it to the final working concentration in cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Observed cytotoxicity at expected effective concentrations. 1. High sensitivity of the specific cell line. 2. Off-target effects at high concentrations. 3. Contamination of the compound.1. Lower the concentration of this compound and perform a more detailed viability assay (e.g., MTS or MTT) to determine the IC50. 2. Use the lowest effective concentration determined from your dose-response studies. 3. Ensure the purity of your this compound compound.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound used in various cancer cell line experiments. Note that these are not necessarily optimal concentrations for all experimental outcomes but serve as a starting point for your own optimization.

Cell LineCancer TypeThis compound ConcentrationObserved EffectReference
H1299Lung Cancer30 µMIncreased doubling time under hypoxia, no effect under normoxia.[3][8]
H1299Lung Cancer30 µMIn combination with 1 mM 2-DG, decreased cell viability.[11][12]
A549Lung Cancer40 µMActivation of PKM2.[13]
A549Lung Cancer> 100 µM (IC50)Cytotoxicity assessed by MTT assay after 48 hours.[2]
C6Glioma81.8 µM (IC50)Cytotoxicity.[2]
MCF7Breast Cancer30 µMReduced TXNIP levels at 24h.[14]
MDA-MB-231Breast Cancer30 µMIncreased phosphorylation of AMPK and ACC.[14]
Various Breast & Lung Cancer LinesBreast & Lung Cancer30 µMNo significant effect on viability when used alone.[11][12]

Detailed Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTS/MTT)

This protocol outlines the steps to determine the dose-dependent effect of this compound on the viability of a chosen cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (powder)

  • DMSO

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 10 nM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions or vehicle control to the respective wells (perform in triplicate).

  • Incubation:

    • Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Cell Viability Measurement:

    • Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT reagent) to each well.

    • Incubate for 1-4 hours.

    • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value, if applicable.

Protocol 2: Western Blot Analysis of PKM2 Target Engagement

This protocol describes how to assess the effect of this compound on a downstream target of the PKM2 pathway, such as the phosphorylation of ACC, as an indirect measure of target engagement.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ACC, anti-ACC, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the level of the protein of interest to the loading control (e.g., β-actin). Compare the results between treated and untreated samples.

Visualizations

Signaling Pathway of this compound Action

TEPP46_Pathway cluster_cell Cancer Cell TEPP46 This compound PKM2_dimer PKM2 (Dimer) Less Active TEPP46->PKM2_dimer promotes tetramerization PKM2_tetramer PKM2 (Tetramer) Highly Active PKM2_dimer->PKM2_tetramer Anabolic_Processes Anabolic Processes (e.g., nucleotide synthesis) PKM2_dimer->Anabolic_Processes Glycolysis Glycolysis PKM2_tetramer->Glycolysis accelerates HIF1a HIF-1α Stabilization PKM2_tetramer->HIF1a inhibits Pyruvate Pyruvate Glycolysis->Pyruvate Tumor_Growth Tumor Growth Anabolic_Processes->Tumor_Growth Lactate Lactate Pyruvate->Lactate HIF1a->Tumor_Growth

Caption: this compound promotes the tetramerization of PKM2, enhancing glycolysis and inhibiting anabolic processes.

Experimental Workflow for this compound Optimization

TEPP46_Workflow Start Start: Select Cancer Cell Line Dose_Response 1. Dose-Response Experiment (e.g., 10 nM - 100 µM this compound) Start->Dose_Response Viability_Assay 2. Cell Viability Assay (MTS/MTT) Dose_Response->Viability_Assay Determine_IC50 3. Determine IC50 / Optimal Range Viability_Assay->Determine_IC50 Target_Engagement 4. Confirm Target Engagement (PK activity assay or Western Blot) Determine_IC50->Target_Engagement Functional_Assays 5. Functional Assays (e.g., Migration, Metabolism) Target_Engagement->Functional_Assays End End: Optimized Protocol Functional_Assays->End

Caption: A stepwise workflow for optimizing this compound concentration in cancer cell lines.

Troubleshooting Logic Diagram

TEPP46_Troubleshooting rect_node rect_node No_Effect No Observable Effect? Check_Conc Concentration Optimized? No_Effect->Check_Conc Check_Conditions Experiment Under Hypoxia? Check_Conc->Check_Conditions Yes Perform_Dose_Response Perform Dose-Response (10 nM - 100 µM) Check_Conc->Perform_Dose_Response No Check_Target Target Engagement Confirmed? Check_Conditions->Check_Target Yes Consider_Hypoxia Consider Hypoxic Conditions Check_Conditions->Consider_Hypoxia No Perform_PK_Assay Perform PK Activity Assay or Western Blot Check_Target->Perform_PK_Assay No Cell_Line_Insensitive Cell Line May Be Insensitive Check_Target->Cell_Line_Insensitive Yes

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

Technical Support Center: TEPP-46 Dose-Response Curve Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in TEPP-46 dose-response curve experiments. The information is tailored for researchers, scientists, and drug development professionals working with this potent and selective Pyruvate (B1213749) Kinase M2 (PKM2) activator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small-molecule activator of the M2 isoform of pyruvate kinase (PKM2).[1][2][3] It has a half-maximal activating concentration (AC50) of approximately 92 nM in biochemical assays.[1][2] this compound functions by binding to the dimer-dimer interface of the PKM2 homotetramer, stabilizing it in its more active tetrameric form.[1] This mechanism of action counteracts the inhibitory effects of phosphotyrosine signaling on PKM2 activity.[1][4]

Q2: What are the typical concentrations of this compound used in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. However, published studies commonly report using concentrations in the range of 1 µM to 100 µM.[5][6][7] For example, some studies have used 30 µM this compound in cell culture with no effect on cell viability under standard conditions, while others have used 50 µM and 100 µM to study its effects on T-cell function.[6][7][8]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO, with stock solutions of up to 100 mM being achievable.[9][10] It is crucial to use fresh, anhydrous DMSO for reconstitution, as moisture can reduce the solubility of the compound.[1] For storage, it is recommended to aliquot the DMSO stock solution and store it at -20°C for up to 3 months or at -80°C for up to 2 years.[1][11] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1] Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]

Q4: Is this compound selective for PKM2 over other pyruvate kinase isoforms?

Yes, this compound is highly selective for PKM2 with little to no activity against PKM1, PKL, and PKR isoforms.[2][3]

Troubleshooting Guide for Dose-Response Curve Variability

Variability in this compound dose-response curves can arise from several factors, ranging from compound handling to experimental setup. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Inconsistent or Noisy Dose-Response Curve

This can manifest as large error bars, a shallow slope, or a curve that does not reach a clear plateau.

Expand for Troubleshooting Steps

Possible Cause 1: Compound Solubility and Stability Issues

  • Solution:

    • Use fresh, high-quality DMSO: Ensure your DMSO is anhydrous, as moisture can lead to precipitation of this compound.[1]

    • Proper stock solution handling: Aliquot your stock solution to avoid multiple freeze-thaw cycles and store it at the recommended temperature (-20°C or -80°C).[1][11]

    • Check for precipitation in media: When preparing your working dilutions in cell culture media, visually inspect for any signs of precipitation. If precipitation is observed, consider preparing an intermediate dilution in a co-solvent before adding to the media.

    • Consider stability in media: For long-term experiments (e.g., >24 hours), the stability of this compound in your specific cell culture media at 37°C could be a factor. While specific data is limited, consider a time-course experiment to assess the stability of the compound's effect.

Possible Cause 2: Cell-Based Assay Variability

  • Solution:

    • Standardize cell density: Ensure that you seed the same number of viable cells in each well and that the cells are in a logarithmic growth phase at the start of the experiment. Cell confluence can affect the cellular response.

    • Control for serum effects: Serum contains various growth factors and other components that can influence cell signaling and metabolism. Consider reducing the serum concentration or using serum-free media during the this compound treatment period.

    • Consistent incubation times: Adhere to a strict and consistent incubation time for this compound treatment across all experiments.

    • Monitor cell health: Ensure that the vehicle control (DMSO) does not adversely affect cell viability at the concentrations used.

Possible Cause 3: Inherent Biological Variability

  • Solution:

    • Cell line characterization: The response to this compound can be highly dependent on the specific cell line and its metabolic phenotype (e.g., reliance on aerobic glycolysis).[11] Be aware that effects observed in one cell line may not be directly translatable to another.

    • Hypoxia vs. Normoxia: this compound has been shown to have different effects on cell proliferation under hypoxic versus normoxic conditions.[1][11] Ensure your cell culture incubator has a stable and correct O2 concentration.

Problem 2: Shift in Potency (EC50/IC50) Between Experiments

This is observed when the concentration of this compound required to achieve a half-maximal response varies significantly from one experiment to the next.

Expand for Troubleshooting Steps

Possible Cause 1: Lot-to-Lot Variability of this compound

  • Solution:

    • Quality control of new lots: When receiving a new batch of this compound, it is advisable to perform a side-by-side comparison with the previous lot to ensure consistency.

    • Request certificate of analysis: Always obtain the certificate of analysis from the supplier to verify the purity and identity of the compound.

Possible Cause 2: Changes in Cellular State

  • Solution:

    • Consistent cell passage number: Use cells within a defined and consistent passage number range for all experiments, as cellular characteristics can change over time in culture.

    • Monitor endogenous PKM2 regulation: The basal level of PKM2 activity can be influenced by the presence of endogenous activators like fructose-1,6-bisphosphate (FBP) and by the activity of tyrosine kinases.[4] Changes in culture conditions that affect these pathways could alter the cellular response to this compound.

Data Summary

ParameterValueReference
AC50 (Biochemical) 92 nM[1][2]
Solubility in DMSO Up to 100 mM[9][10]
Aqueous Solubility (PBS, pH 7.4) 29.6 µg/mL (79.5 µM)[11]
Stock Solution Storage -20°C for up to 3 months; -80°C for up to 2 years[1][11]
Common in vitro Concentrations 1 µM - 100 µM[5][6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound powder and a vial of anhydrous DMSO to room temperature.

  • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the this compound vial to achieve a desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell-Based Dose-Response Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter logarithmic growth phase (typically 24 hours).

  • Prepare a serial dilution of this compound from your stock solution in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • At the end of the incubation period, perform the desired assay to measure the biological response (e.g., cell viability assay like MTT or CellTiter-Glo, or a PKM2 enzyme activity assay).

  • Analyze the data using a suitable non-linear regression model to determine the EC50 or IC50.

Protocol 3: PKM2 Enzyme Activity Assay (LDH-Coupled)

This assay measures the activity of PKM2 in cell lysates.

  • Culture and treat cells with this compound as described in Protocol 2.

  • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant.

  • In a 96-well plate, prepare a reaction mixture containing triethanolamine (B1662121) buffer, MgCl2, KCl, ADP, NADH, and lactate (B86563) dehydrogenase (LDH).

  • Add a standardized amount of cell lysate to each well.

  • Initiate the reaction by adding the PKM2 substrate, phosphoenolpyruvate (B93156) (PEP).

  • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the pyruvate kinase activity.

Visualizations

TEPP46_Mechanism_of_Action cluster_0 PKM2 Equilibrium cluster_1 This compound Intervention cluster_2 Cellular Response Dimer Inactive/Less Active PKM2 Dimer/Monomer Tetramer Active PKM2 Tetramer Dimer->Tetramer Activation Tetramer->Dimer Inhibition (e.g., by p-Tyr proteins) Metabolism Altered Cellular Metabolism Tetramer->Metabolism Increased Glycolytic Flux TEPP46 This compound TEPP46->Tetramer Promotes and Stabilizes

Caption: Mechanism of this compound action on PKM2 equilibrium.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Dose-Response Curve Variability Observed Check_Compound Check Compound Integrity (Solubility, Storage, Lot#) Start->Check_Compound Check_Assay Review Assay Parameters (Cell Density, Incubation Time, Serum) Check_Compound->Check_Assay Compound OK Sol_Compound Prepare fresh stocks, validate new lot Check_Compound->Sol_Compound Issue Found Check_Cells Evaluate Cellular Factors (Passage #, Health, O2 level) Check_Assay->Check_Cells Assay OK Sol_Assay Optimize and standardize assay conditions Check_Assay->Sol_Assay Issue Found Resolved Variability Resolved Check_Cells->Resolved Cells OK Sol_Cells Use consistent cell passage, control environment Check_Cells->Sol_Cells Issue Found Sol_Compound->Start Re-run Experiment Sol_Assay->Start Re-run Experiment Sol_Cells->Start Re-run Experiment

Caption: A logical workflow for troubleshooting this compound dose-response variability.

References

Validation & Comparative

comparing the efficacy of TEPP-46 and DASA-58 as PKM2 activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent Pyruvate (B1213749) Kinase M2 (PKM2) activators, TEPP-46 and DASA-58. This analysis is supported by experimental data to delineate their respective efficacy and performance in modulating the activity of a key enzyme in cancer metabolism.

Pyruvate Kinase M2 (PKM2) is a critical enzyme in glycolysis, a metabolic pathway central to energy production in cells. In cancer cells, PKM2 predominantly exists in a less active dimeric form, which contributes to the Warburg effect—a metabolic shift where cancer cells favor aerobic glycolysis. This alteration allows for the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation. Consequently, activating PKM2 to its highly active tetrameric state is a promising therapeutic strategy to reverse this metabolic rewiring and impede tumor growth.[1][2] This guide focuses on a comparative analysis of two well-characterized small molecule activators of PKM2: this compound and DASA-58.

Both this compound and DASA-58 are allosteric activators that bind to a site on PKM2 distinct from the endogenous activator, fructose-1,6-bisphosphate (FBP).[1][3] This binding stabilizes the active tetrameric conformation of the enzyme, thereby enhancing its catalytic activity.[3]

Biochemical Potency and Cellular Efficacy

The potency of this compound and DASA-58 has been evaluated in both biochemical and cellular assays. The half-maximal activating concentration (AC50) in biochemical assays and the half-maximal effective concentration (EC50) in cellular contexts are key metrics for comparison.

CompoundBiochemical Potency (AC50)Cellular Efficacy (EC50)Selectivity over PKM1, PKL, PKR
This compound 92 nM[4]Not explicitly reported, but active in cells[5]High[4]
DASA-58 38 nM[6]19.6 µM (in A549 cells)[5][7]High[6]

Table 1: Comparison of Biochemical Potency and Cellular Efficacy. This table summarizes the key potency and selectivity metrics for this compound and DASA-58.

Cellular Effects: A Comparative Overview

The activation of PKM2 by this compound and DASA-58 induces various downstream cellular effects, most notably impacting lactate (B86563) production and cell proliferation. However, the outcomes can be context-dependent, varying with the cancer cell line and experimental conditions.

ActivatorEffect on Lactate ProductionEffect on Cell Proliferation
This compound - Increased lactate secretion in H1299 lung cancer cells.[8] - Capable of inducing lactate levels in some breast cancer cell lines.[9]- No significant effect under normoxia; decreased proliferation under hypoxia.[5]
DASA-58 - Decreased lactate production in H1299 cells.[7] - Increased extracellular acidification and lactate levels in breast cancer cell lines.[5][9]- No significant effect under normoxia; decreased proliferation under hypoxia.[5]

Table 2: Comparative Cellular Effects of this compound and DASA-58. This table outlines the observed effects of each activator on lactate production and cell proliferation in different cancer cell lines.

Signaling and Experimental Workflow

The activation of PKM2 by this compound and DASA-58 influences downstream metabolic pathways. A simplified representation of the PKM2-mediated signaling and a typical experimental workflow for evaluating these activators are depicted below.

PKM2_Signaling cluster_activators PKM2 Activators TEPP46 This compound PKM2_dimer PKM2 (Dimer) Less Active TEPP46->PKM2_dimer bind and stabilize DASA58 DASA-58 DASA58->PKM2_dimer bind and stabilize PKM2_tetramer PKM2 (Tetramer) Highly Active PKM2_dimer->PKM2_tetramer promotes formation Anabolic_Pathways Anabolic Pathways (e.g., Serine Synthesis) PKM2_dimer->Anabolic_Pathways diverts intermediates Glycolysis Glycolysis PKM2_tetramer->Glycolysis enhances final step PEP Phosphoenolpyruvate Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate catalyzed by PKM2 Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA

Caption: PKM2 activation signaling pathway.

Experimental_Workflow start Start: Select Cancer Cell Line treatment Treat cells with this compound, DASA-58, or Vehicle Control start->treatment biochemical_assay Biochemical Assay: PKM2 Activity (LDH-coupled assay) treatment->biochemical_assay cellular_assays Cellular Assays treatment->cellular_assays data_analysis Data Analysis and Comparison biochemical_assay->data_analysis lactate_assay Lactate Production Assay cellular_assays->lactate_assay proliferation_assay Cell Proliferation Assay (e.g., MTS) cellular_assays->proliferation_assay lactate_assay->data_analysis proliferation_assay->data_analysis end End: Comparative Efficacy Determined data_analysis->end

Caption: General experimental workflow for compound evaluation.

Experimental Protocols

PKM2 Activity Assay (LDH-Coupled)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which is monitored by the decrease in absorbance at 340 nm.[1][10]

Materials:

  • Recombinant human PKM2

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • This compound or DASA-58 dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

  • Add the reaction mixture to the wells of a 96-well plate.

  • Add the test compounds (this compound or DASA-58) at various concentrations to the respective wells. Include a DMSO-only control.

  • Initiate the reaction by adding recombinant PKM2 to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rate from the linear portion of the curve. The rate of NADH consumption is proportional to the PKM2 activity.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, which serves as an indicator of glycolytic activity.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound or DASA-58

  • Lactate assay kit (commercially available)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound, DASA-58, or a vehicle control for a specified duration (e.g., 24 hours).[9]

  • After treatment, collect the cell culture medium.

  • Follow the manufacturer's protocol for the lactate assay kit. This typically involves mixing the collected medium with a reaction solution.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the lactate concentration in each sample using a standard curve.

Cell Proliferation Assay (MTS Assay)

This assay determines the effect of the compounds on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound or DASA-58

  • MTS reagent

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • Treat the cells with a range of concentrations of this compound, DASA-58, or a vehicle control.

  • Incubate the cells for the desired period (e.g., 48-72 hours).

  • Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (typically 490 nm). The absorbance is directly proportional to the number of viable cells.

Conclusion

Both this compound and DASA-58 are potent and selective activators of PKM2 that effectively promote the formation of the active tetrameric state of the enzyme. While DASA-58 exhibits a slightly higher biochemical potency (lower AC50), the cellular effects of both compounds on lactate production and cell proliferation appear to be highly dependent on the specific cancer cell line and experimental conditions. The conflicting reports on lactate production highlight the complexity of metabolic reprogramming in response to PKM2 activation. This guide provides a foundational comparison and detailed protocols to aid researchers in the further investigation and characterization of these and other PKM2 activators for potential therapeutic applications in oncology.

References

validating the selectivity of TEPP-46 for PKM2 over PKM1, PKL, and PKR

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the selective activation of Pyruvate (B1213749) Kinase M2 (PKM2) by the small molecule activator TEPP-46 over other pyruvate kinase isoforms (PKM1, PKL, and PKR). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their evaluation of this compound as a specific modulator of PKM2.

Introduction to this compound and Pyruvate Kinase Isoforms

Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (B93156) (PEP) to pyruvate. In mammals, four isoforms of pyruvate kinase exist: PKM1, PKM2, PKL, and PKR. While PKM1, PKL, and PKR are typically found in differentiated tissues, PKM2 is predominantly expressed in proliferating cells, including cancer cells. PKM2 can exist in a highly active tetrameric form and a less active dimeric form. The equilibrium between these two forms is a critical regulatory point in cancer cell metabolism. This compound (also known as ML265) is a potent, cell-permeable, and selective small-molecule activator of PKM2.[1][2][3] It has been shown to stabilize the active tetrameric conformation of PKM2, thereby modulating cellular metabolic pathways.[4][5]

Quantitative Comparison of this compound Activity

This compound demonstrates remarkable selectivity for the PKM2 isoform. Biochemical assays have determined the half-maximal activation concentration (AC50) of this compound for PKM2 to be 92 nM.[1][2][3][6] In contrast, this compound exhibits little to no activation of the other pyruvate kinase isoforms, PKM1, PKL, and PKR, highlighting its high degree of selectivity.[1][2][6]

IsoformThis compound Activity (AC50)Selectivity Profile
PKM2 92 nMPotent Activator
PKM1 Little to no activityHighly Selective
PKL Little to no activityHighly Selective
PKR Little to no activityHighly Selective

Mechanism of Action: Promoting the Active Tetrameric State

This compound exerts its activating effect on PKM2 by binding to a specific pocket at the dimer-dimer interface of the PKM2 protein.[6] This binding stabilizes the tetrameric conformation of the enzyme, which is the more catalytically active state. In many cancer cells, PKM2 is predominantly in its less active dimeric form, which favors anabolic processes that support cell proliferation. By forcing the equilibrium towards the active tetramer, this compound shifts the metabolic balance towards catabolism.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inactive Dimer Inactive Dimer Active Tetramer Active Tetramer Inactive Dimer->Active Tetramer Equilibrium Nuclear PKM2 Nuclear PKM2 Inactive Dimer->Nuclear PKM2 Translocation Active Tetramer->Inactive Dimer Dissociation Glycolysis Glycolysis Active Tetramer->Glycolysis Promotes This compound This compound This compound->Active Tetramer Stabilizes Gene Transcription Gene Transcription Nuclear PKM2->Gene Transcription Co-activates

Mechanism of this compound Action on PKM2.

Experimental Protocols

The selectivity of this compound is primarily determined using a lactate (B86563) dehydrogenase (LDH)-coupled enzyme activity assay. This continuous spectrophotometric assay measures the rate of pyruvate production by pyruvate kinase.

Principle: The pyruvate generated by pyruvate kinase is used as a substrate by LDH, which catalyzes its conversion to lactate. This reaction is coupled to the oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm. The rate of this absorbance decrease is directly proportional to the pyruvate kinase activity.

Materials:

  • Recombinant human pyruvate kinase isoforms (PKM2, PKM1, PKL, PKR)

  • This compound (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • 384-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

  • Add a serial dilution of this compound or vehicle control (DMSO) to the wells of the microplate.

  • Add the pyruvate kinase isoform to be tested to each well.

  • Initiate the reaction by adding the reaction mixture to the wells.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity for each concentration of this compound.

  • Plot the reaction velocity against the this compound concentration and fit the data to a dose-response curve to determine the AC50 value.

cluster_workflow Experimental Workflow: LDH-Coupled Assay start Prepare Reagents (Buffer, Substrates, this compound) plate Dispense Reagents into 384-well Plate start->plate enzyme Add Pyruvate Kinase Isoform plate->enzyme measure Measure Absorbance at 340 nm (Kinetic Read) enzyme->measure analyze Calculate Reaction Velocity and Determine AC50 measure->analyze

Workflow for the LDH-Coupled Pyruvate Kinase Assay.

Conclusion

The available data robustly supports the high selectivity of this compound as an activator of the PKM2 isoform over PKM1, PKL, and PKR. Its well-defined mechanism of action, involving the stabilization of the active tetrameric form of PKM2, makes it a valuable tool for studying the metabolic roles of this enzyme and for the development of novel therapeutic strategies targeting cancer metabolism. The provided experimental protocol for the LDH-coupled assay offers a reliable method for independently verifying the selectivity and potency of this compound.

References

Confirming TEPP-46 Specificity for PKM2 Using Knockdown Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data and methodologies used to validate the specificity of TEPP-46, a potent activator of Pyruvate (B1213749) Kinase M2 (PKM2). By comparing its effects on wild-type cells with those on PKM2 knockdown cells, researchers can definitively attribute the observed cellular changes to the specific activation of PKM2.

This compound and its Target: PKM2

This compound is a small molecule activator that specifically targets the M2 isoform of pyruvate kinase (PKM2).[1][2] PKM2 is a key enzyme in glycolysis, and its activity is tightly regulated to balance energy production and anabolic processes in proliferating cells. This compound promotes the formation of the more active tetrameric form of PKM2 from its less active dimeric state, thereby enhancing its enzymatic activity.[3][4] This targeted activation has therapeutic potential in various diseases, including cancer.[5][6]

To eliminate the possibility of off-target effects, a crucial step in the validation of this compound is to demonstrate its lack of activity in cells where PKM2 expression has been silenced. This is typically achieved through RNA interference technologies like short hairpin RNA (shRNA) or small interfering RNA (siRNA) to create PKM2 knockdown cell lines.

Comparative Data: this compound Effects in Wild-Type vs. PKM2 Knockdown Cells

The following table summarizes the expected outcomes when comparing the effects of this compound on cells with normal PKM2 expression (Wild-Type) versus cells with significantly reduced PKM2 expression (PKM2 Knockdown).

Parameter MeasuredWild-Type Cells Treated with this compoundPKM2 Knockdown Cells Treated with this compoundRationale for Difference
Pyruvate Kinase (PK) Activity Significant IncreaseNo significant changeThis compound directly activates PKM2; in its absence, there is no target for activation.
Lactate (B86563) Production IncreaseNo significant changeIncreased PKM2 activity drives glycolysis, leading to higher lactate production. This effect is absent without PKM2.
Cell Proliferation (under specific conditions) Decrease (e.g., hypoxia)No significant changeThis compound-mediated PKM2 activation can shift metabolism away from anabolic pathways, thus inhibiting proliferation in certain contexts. This is PKM2-dependent.
Target Engagement (e.g., CETSA) Thermal stabilization of PKM2No thermal stabilization of PKM2This compound binding to PKM2 increases its melting temperature. This interaction is absent in knockdown cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PKM2 Knockdown using shRNA

This protocol describes the generation of a stable cell line with reduced PKM2 expression.

  • Vector Construction : Design and synthesize shRNA sequences targeting the PKM2 mRNA. A common target sequence is within the coding region or the 3' untranslated region. A scrambled, non-targeting shRNA should be used as a negative control.

  • Lentiviral Production : Co-transfect HEK293T cells with the shRNA-containing plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Virus Harvest and Transduction : Harvest the lentiviral particles from the supernatant of the HEK293T cells 48-72 hours post-transfection. Transduce the target cells (e.g., A549, HCT116) with the viral particles in the presence of polybrene.

  • Selection and Verification : Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance gene. Verify the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 in cell lysates.

  • Cell Lysis : Culture wild-type and PKM2 knockdown cells to 80-90% confluency. Treat with this compound or vehicle (DMSO) for the desired time. Wash cells with cold PBS and lyse them in a suitable buffer on ice.

  • Protein Quantification : Determine the protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal loading.

  • Enzymatic Reaction : The assay is typically a coupled enzyme reaction. The pyruvate produced by PK is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, leading to a decrease in absorbance at 340 nm.

    • Prepare a reaction mixture containing triethanolamine (B1662121) buffer, MgCl2, KCl, ADP, PEP, NADH, and a surplus of LDH.

    • Add a standardized amount of cell lysate to the reaction mixture.

  • Measurement : Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH consumption is proportional to the PK activity.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, a downstream indicator of glycolytic flux.

  • Cell Culture and Treatment : Seed an equal number of wild-type and PKM2 knockdown cells. After adherence, replace the medium with fresh medium containing this compound or vehicle.

  • Sample Collection : After a defined incubation period (e.g., 24 hours), collect the cell culture medium.

  • Lactate Measurement : Use a commercial lactate assay kit. These kits are typically based on an enzymatic reaction where lactate is oxidized to pyruvate, coupled to a reaction that generates a colorimetric or fluorometric signal.

  • Data Normalization : Measure the total protein or cell number in each well to normalize the lactate production values.

Visualizing the Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for confirming this compound specificity and the underlying signaling pathway.

experimental_workflow cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assays Downstream Assays wt_cells Wild-Type Cells wt_tepp Wild-Type + this compound wt_cells->wt_tepp wt_dmso Wild-Type + Vehicle wt_cells->wt_dmso kd_cells PKM2 Knockdown Cells (shRNA-mediated) kd_tepp PKM2 KD + this compound kd_cells->kd_tepp kd_dmso PKM2 KD + Vehicle kd_cells->kd_dmso pk_assay Pyruvate Kinase Activity Assay wt_tepp->pk_assay lactate_assay Lactate Production Assay wt_tepp->lactate_assay prolif_assay Cell Proliferation Assay wt_tepp->prolif_assay wt_dmso->pk_assay wt_dmso->lactate_assay wt_dmso->prolif_assay kd_tepp->pk_assay kd_tepp->lactate_assay kd_tepp->prolif_assay kd_dmso->pk_assay kd_dmso->lactate_assay kd_dmso->prolif_assay result1 Specificity Confirmed: Effect only in WT pk_assay->result1 Compare WT vs. KD result2 Specificity Confirmed: Effect only in WT lactate_assay->result2 Compare WT vs. KD result3 Specificity Confirmed: Effect only in WT prolif_assay->result3 Compare WT vs. KD

Experimental workflow to confirm this compound specificity.

pkm2_pathway cluster_glycolysis Glycolysis cluster_pkm2_states PKM2 Regulation PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate PKM2 Activity Lactate Lactate Pyruvate->Lactate LDH PKM2_dimer PKM2 (Dimer) Less Active PKM2_tetramer PKM2 (Tetramer) Highly Active PKM2_dimer->PKM2_tetramer Activation PKM2_tetramer->PKM2_dimer Inactivation TEPP46 This compound TEPP46->PKM2_tetramer Promotes Tetramerization PKM2_knockdown PKM2 Knockdown (shRNA) PKM2_knockdown->PKM2_dimer Prevents Expression PKM2_knockdown->PKM2_tetramer Prevents Expression

PKM2 signaling pathway and the effect of this compound.

References

A Comparative Analysis of TEPP-46 and Other Glycolysis Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of TEPP-46 with other prominent glycolysis modulators. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance, supported by experimental data, to inform research and development in metabolic therapies.

Introduction to Glycolysis Modulation

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation and survival. This metabolic reprogramming has emerged as a promising target for cancer therapy. Modulating glycolysis, either by activating or inhibiting key enzymes in the pathway, offers a strategy to disrupt tumor metabolism and inhibit cancer growth. This guide focuses on a comparative analysis of this compound, a pyruvate (B1213749) kinase M2 (PKM2) activator, with several other well-characterized glycolysis inhibitors that target different key enzymes in the glycolytic pathway.

Comparative Analysis of Glycolysis Modulators

The following table summarizes the key characteristics and potency of this compound and other selected glycolysis modulators. This compound is unique in this comparison as it is an activator, whereas the others are inhibitors of their respective targets.

Compound Target Enzyme Mechanism of Action Potency (AC50/IC50) Selected Cancer Cell Line Examples & IC50 Values
This compound Pyruvate Kinase M2 (PKM2)Allosteric activator, promotes the formation of the active tetrameric form of PKM2, increasing its enzymatic activity.[1][2][3][4][5]AC50 = 92 nM[1][2][3][4][6]As an activator, IC50 for cell viability is not its primary measure of potency and is often high or not reported in the same context as inhibitors.
2-Deoxy-D-glucose (2-DG) Hexokinase (HK)A glucose analog that competitively inhibits Hexokinase, the first enzyme in glycolysis.[7][8]Varies widely depending on the cell line.Acute Lymphoblastic Leukemia (Nalm-6): 0.22 mM (48h)[7]; P388/IDA Leukemia: 392.6 µM[9]; Ovarian, Squamous, Cerebral, Hepatic, Colonic, and Mesothelial cell lines show varied responses from proliferation slowdown to massive apoptosis at 5 mM.[8]
3-Bromopyruvate (B3434600) (3-BP) Hexokinase 2 (HK2), GAPDHAn alkylating agent that inhibits multiple glycolytic enzymes, including Hexokinase 2 and Glyceraldehyde-3-phosphate dehydrogenase.[10][11]Varies by cell line and pH.Breast Cancer (MCF-7): ~100 µM[12]; Breast Cancer (ZR-75-1): IC50 is lower at pH 6.0 than pH 7.4[13]; Colon Cancer (HCT116): < 30 µM.[11]
Shikonin Pyruvate Kinase M2 (PKM2)Inhibits the activity of the tumor-specific M2 isoform of pyruvate kinase.[2][14][15][16]In the low µM range.Lung Adenocarcinoma (A549): ~1-2 µM (48h)[2]; Triple-Negative Breast Cancer (MDA-MB-231): ~1-2 µM (48h)[2]; Pancreatic Cancer (PANC-1): ~1-2 µM (48h)[2]; Cholangiocarcinoma (QBC939): 4.43 µM (24h), 3.39 µM (48h)[14]; Oral Cancer (SCC9): 0.5 µM[15]; Prostate Cancer (DU-145): ~5.0 µM[16]
FX11 Lactate (B86563) Dehydrogenase A (LDHA)A selective, reversible, and competitive inhibitor of Lactate Dehydrogenase A, which catalyzes the conversion of pyruvate to lactate.[17][18][19][20]Ki = 8 µM[17][18][20]HeLa cell (LDHA): 23.3 µM[17][18]; Pancreatic Cancer (BxPc-3): 49.27 µM (72h)[17]; Pancreatic Cancer (MIA PaCa-2): 60.54 µM (72h)[17]
PFK15 6-Phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3)A potent and selective inhibitor of PFKFB3, an enzyme that produces fructose-2,6-bisphosphate, a potent allosteric activator of PFK-1.[21][22][23][24]IC50 = 207 nM (cell-free)[22][23]Gastric cancer cell lines (MKN45, AGS, BCG823) show dose-dependent inhibition of proliferation.[24]
YC-1 Primarily known as a HIF-1α inhibitor; reports on direct PFK-1 inhibition are less definitive.Indirectly affects glycolysis by inhibiting HIF-1α, which regulates the expression of many glycolytic enzymes.[25]IC50 for HIF-1 transcriptional activity: 1.2 µM.[26]Data on direct PFK-1 inhibition and corresponding IC50 values in cancer cell lines are not well-established.

Signaling Pathways and Points of Intervention

The following diagram illustrates the central glycolytic pathway and the specific points of intervention for this compound and the other discussed modulators.

Glycolysis_Pathway cluster_inputs Inputs cluster_pathway Glycolysis Pathway cluster_modulators Glycolysis Modulators Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH PEP Phosphoenolpyruvate BPG->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PKM2) Lactate Lactate Pyruvate->Lactate LDHA Two_DG 2-Deoxy-D-glucose (2-DG) Two_DG->Glucose Two_DG->G6P Inhibits HK Three_BP_HK 3-Bromopyruvate (3-BP) Three_BP_HK->Glucose Three_BP_HK->G6P Inhibits HK2 PFK15 PFK15 PFK15->F6P PFK15->F16BP Inhibits PFKFB3 (activator of PFK-1) YC1 YC-1 (indirect) YC1->F6P YC1->F16BP Inhibits HIF-1α, indirectly affecting PFK-1 expression Three_BP_GAPDH 3-Bromopyruvate (3-BP) Three_BP_GAPDH->GAP Three_BP_GAPDH->BPG Inhibits GAPDH TEPP46 This compound TEPP46->PEP TEPP46->Pyruvate Activates PKM2 Shikonin Shikonin Shikonin->PEP Shikonin->Pyruvate Inhibits PKM2 FX11 FX11 FX11->Pyruvate FX11->Lactate Inhibits LDHA

Caption: Glycolysis pathway with modulator intervention points.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

Pyruvate Kinase (PK) Activity Assay

This assay measures the activity of pyruvate kinase, the target of this compound and Shikonin. The production of pyruvate is coupled to the lactate dehydrogenase (LDH) reaction, and the oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • 10 mM Phosphoenolpyruvate (PEP)

  • 10 mM Adenosine diphosphate (B83284) (ADP)

  • 10 mM NADH

  • Lactate Dehydrogenase (LDH) (e.g., 10 units/mL)

  • Cell lysate or purified PKM2

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, PEP, ADP, NADH, and LDH.

  • Add the cell lysate or purified PKM2 to the reaction mixture.

  • For testing modulators, pre-incubate the enzyme with the compound (e.g., this compound or Shikonin) for a specified time before adding the substrates.

  • Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes.

  • The rate of NADH oxidation is proportional to the pyruvate kinase activity.

Hexokinase (HK) Activity Assay

This assay is used to determine the activity of Hexokinase, the target of 2-DG and 3-BP. The production of glucose-6-phosphate (G6P) is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is measured.

Materials:

  • Assay Buffer: 50 mM Triethanolamine buffer (pH 7.6)

  • 100 mM Glucose

  • 10 mM ATP

  • 10 mM NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH) (e.g., 1 unit/mL)

  • Cell lysate

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Glucose, ATP, NADP+, and G6PDH.

  • Add the cell lysate to the reaction mixture.

  • To test inhibitors, pre-incubate the lysate with the compound (e.g., 2-DG or 3-BP).

  • Measure the increase in absorbance at 340 nm over time.

  • The rate of NADPH formation is proportional to the hexokinase activity.

Lactate Dehydrogenase (LDH) Activity Assay

This assay measures the activity of LDH, the target of FX11. The conversion of lactate to pyruvate is coupled with the reduction of NAD+ to NADH, and the increase in absorbance at 340 nm is monitored.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5)

  • 50 mM Lactate

  • 2 mM NAD+

  • Cell lysate

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Lactate, and NAD+.

  • Add the cell lysate to the reaction mixture.

  • For inhibitor studies, pre-incubate the lysate with FX11.

  • Measure the increase in absorbance at 340 nm over time.

  • The rate of NADH formation is proportional to LDH activity.

Extracellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic flux.

Materials:

  • Cell culture medium from treated and untreated cells

  • Lactate Assay Kit (commercially available, typically containing lactate oxidase and a probe)

  • 96-well plate

  • Spectrophotometer or fluorometer

Procedure:

  • Culture cells in the presence or absence of the glycolysis modulator for a specified time.

  • Collect the cell culture medium.

  • Perform the lactate assay according to the manufacturer's instructions. This typically involves incubating the medium with an enzyme mix that leads to the generation of a colored or fluorescent product in proportion to the lactate concentration.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Normalize the lactate concentration to the cell number or total protein content.

Seahorse XF Glycolysis Stress Test

This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin (B223565), and 2-DG)

  • Cells of interest

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO2 incubator.

  • Load the sensor cartridge with glucose, oligomycin (an ATP synthase inhibitor), and 2-DG.

  • Run the Seahorse XF Analyzer. The instrument will sequentially inject the compounds and measure the ECAR at each stage.

  • The resulting data provides key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for a typical enzyme activity assay and a logical comparison of the glycolysis modulators discussed.

Enzyme_Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer and Substrates Mix Combine Reagents and Enzyme in Plate Reagents->Mix Enzyme Prepare Cell Lysate or Purified Enzyme Enzyme->Mix Incubate Pre-incubate with Modulator (if applicable) Mix->Incubate Start Initiate Reaction (add final substrate) Incubate->Start Measure Measure Absorbance/ Fluorescence Over Time Start->Measure Calculate Calculate Rate of Product Formation Measure->Calculate Normalize Normalize to Protein Concentration Calculate->Normalize Compare Compare Activity of Treated vs. Control Normalize->Compare

Caption: General workflow for an enzyme activity assay.

Modulator_Comparison Modulators Glycolysis Modulators This compound Shikonin 2-DG 3-BP PFK15 FX11 TEPP_details {Target: PKM2 | Action: Activation | Effect: Increases Glycolytic Flux} Modulators:tepp->TEPP_details Shik_details {Target: PKM2 | Action: Inhibition | Effect: Decreases Glycolytic Flux} Modulators:shik->Shik_details DG_details {Target: Hexokinase | Action: Inhibition | Effect: Blocks Glucose Entry into Glycolysis} Modulators:dg->DG_details BP_details {Target: HK2, GAPDH | Action: Inhibition | Effect: Multi-point Blockade of Glycolysis} Modulators:bp->BP_details PFK15_details {Target: PFKFB3 | Action: Inhibition | Effect: Reduces PFK-1 Activity} Modulators:pfk15->PFK15_details FX11_details {Target: LDHA | Action: Inhibition | Effect: Blocks Lactate Production} Modulators:fx11->FX11_details

Caption: Logical comparison of glycolysis modulators.

Conclusion

The modulation of glycolysis presents a promising avenue for therapeutic intervention in diseases characterized by altered metabolism, such as cancer. This compound, as a PKM2 activator, represents a unique strategy to modulate this pathway by promoting a less anabolic and more catabolic metabolic state. In contrast, the various inhibitors discussed target key enzymatic steps to block glycolytic flux at different points. The choice of modulator for research or therapeutic development will depend on the specific cellular context and the desired metabolic outcome. The data and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to objectively compare and select the most appropriate tools for their research endeavors.

References

A Comparative Guide to Validating TEPP-46-Induced PKM2 Tetramerization by Size Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the mechanism of action of a small molecule activator is a critical step. TEPP-46 is a potent and selective allosteric activator of Pyruvate (B1213749) Kinase M2 (PKM2) that functions by promoting its tetramerization.[1][2][3][4] The tetrameric form of PKM2 is the highly active state of the enzyme, while the dimeric and monomeric forms are less active.[5][6] Therefore, validating that this compound induces the formation of PKM2 tetramers is essential for studying its effects on cellular metabolism and its potential as a therapeutic agent.[7][8]

This guide provides a comprehensive comparison of methodologies for validating this compound-induced PKM2 tetramerization, with a focus on size exclusion chromatography (SEC). We present supporting experimental data, detailed protocols, and a comparison with alternative methods to aid in experimental design and data interpretation.

The Role of this compound in PKM2 Tetramerization

Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that exists in equilibrium between a highly active tetrameric state and a less active dimeric/monomeric state.[5] This equilibrium is influenced by allosteric effectors, such as the endogenous activator fructose-1,6-bisphosphate (FBP), and by post-translational modifications.[1] this compound is a small-molecule activator that binds to the dimer-dimer interface of the PKM2 protein, stabilizing the tetrameric conformation and thus increasing its enzymatic activity.[1][4] This stabilization is potent and can even counteract the inhibitory effects of phosphotyrosine-containing proteins, which are known to promote the less active state of PKM2.[1][8]

G Dimer Inactive PKM2 Dimer Tetramer Active PKM2 Tetramer Dimer->Tetramer Association StabilizedTetramer Stabilized Active PKM2 Tetramer Dimer->StabilizedTetramer Tetramer->Dimer Dissociation TEPP46 This compound TEPP46->Dimer

Caption: this compound binds to and stabilizes the tetrameric conformation of PKM2.

Validating PKM2 Tetramerization using Size Exclusion Chromatography (SEC)

Size exclusion chromatography is a powerful technique that separates molecules based on their hydrodynamic radius (size) in solution.[9] Larger molecules elute from the column earlier than smaller molecules. This makes SEC an ideal method to directly observe the shift in the oligomeric state of PKM2 from dimers (approx. 120 kDa) and monomers (approx. 60 kDa) to tetramers (approx. 240 kDa) upon treatment with this compound.[6][10][11]

Quantitative Data from SEC Analysis

The following table summarizes representative data from an SEC experiment analyzing the effect of this compound on the oligomeric state of purified recombinant PKM2.

TreatmentMonomer/Dimer Peak Area (%)Tetramer Peak Area (%)
Vehicle (DMSO)75%25%
This compound (10 µM)10%90%
Experimental Protocol: SEC for PKM2 Oligomerization
  • Protein Preparation:

    • Use purified recombinant human PKM2 protein. Ensure the protein is thawed on ice and centrifuged (e.g., 14,000 x g for 10 minutes at 4°C) to remove any aggregates.

    • Prepare two samples: one with a vehicle control (e.g., DMSO) and another with this compound at a final concentration of 10-50 µM. Incubate the samples for 30 minutes at room temperature.

  • Chromatography System:

    • Column: A high-resolution size exclusion column suitable for the separation of proteins in the range of 10-600 kDa (e.g., Superdex 200 Increase 10/300 GL).

    • Mobile Phase (Buffer): Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. The buffer should be filtered and degassed.

    • Flow Rate: A typical flow rate is 0.5 mL/min.

    • Detection: UV detector at 280 nm.

  • Procedure:

    • Equilibrate the column with at least two column volumes of the mobile phase.

    • Inject 50-100 µL of the prepared protein sample onto the column.

    • Monitor the elution profile at 280 nm.

    • Collect fractions corresponding to the different peaks for further analysis (e.g., SDS-PAGE, Western Blot) if desired.

  • Data Analysis:

    • Identify the peaks corresponding to the tetramer, dimer, and monomer based on their elution volumes compared to molecular weight standards.

    • Integrate the area under each peak to quantify the relative abundance of each oligomeric species.

    • Compare the chromatograms from the vehicle-treated and this compound-treated samples to demonstrate the shift towards the tetrameric state.

G cluster_workflow SEC Experimental Workflow cluster_output Expected Output A 1. Sample Preparation (PKM2 +/- this compound) B 2. Inject Sample onto SEC Column A->B C 3. Separation by Size (Tetramer elutes first) B->C D 4. UV Detection (280 nm) C->D E 5. Data Analysis (Chromatogram) D->E Result E->Result Compare peak areas

Caption: Workflow for analyzing PKM2 tetramerization using Size Exclusion Chromatography.

Comparison with Alternative Validation Methods

While SEC provides direct and quantitative evidence of tetramerization, other methods can also be used to validate the effect of this compound on PKM2.

MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separates proteins based on size, allowing direct visualization of different oligomeric states.[9][12]- Direct evidence of tetramerization- Quantitative- High resolution- Requires specialized chromatography equipment- Lower throughput
Chemical Cross-linking Covalently links subunits in close proximity, allowing visualization of oligomers on SDS-PAGE.[5]- Simple and widely accessible- Can be done with cell lysates- Can produce artifacts- Often semi-quantitative
Enzyme Activity Assay Measures the catalytic activity of PKM2, which is higher in the tetrameric state.[1][5]- High throughput- Measures functional consequence- Indirect evidence of tetramerization- Activity can be influenced by other factors
Cellular Thermal Shift Assay (CETSA) Measures the change in protein thermal stability upon ligand binding.[13]- Confirms direct target engagement in cells- No protein purification needed- Indirect evidence of tetramerization- Requires specific antibodies and equipment
Experimental Protocols for Alternative Methods
  • Cell Treatment and Lysis: Treat cells (e.g., A549 or H1299) with DMSO or this compound (30 µM) for 3-6 hours. Lyse the cells in a suitable lysis buffer.

  • Cross-linking: Incubate cell lysates with a cross-linker like disuccinimidyl suberate (B1241622) (DSS) at a final concentration of 1-2 mM for 30 minutes at room temperature. Quench the reaction with Tris buffer.[5]

  • SDS-PAGE and Western Blot: Separate the cross-linked proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against PKM2, followed by an HRP-conjugated secondary antibody.

  • Analysis: Visualize the bands corresponding to monomeric, dimeric, and tetrameric PKM2. Compare the band intensities between treated and untreated samples.

  • Sample Preparation: Prepare cell lysates from cells treated with DMSO or this compound.

  • Assay Principle: The assay measures the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP. The newly formed pyruvate is then used in a coupled reaction to generate a detectable colorimetric or fluorometric signal.

  • Procedure: Use a commercial pyruvate kinase activity assay kit (e.g., from BioVision or Sigma-Aldrich). Follow the manufacturer's protocol.

  • Data Analysis: Measure the absorbance or fluorescence over time. Calculate the PK activity and normalize it to the total protein concentration in the lysate. Expect a significant increase in activity in this compound-treated samples.[5]

TreatmentRelative Pyruvate Kinase Activity (%)
Vehicle (DMSO)100%
This compound (30 µM)250%

Conclusion

Validating the this compound-induced tetramerization of PKM2 is crucial for confirming its mechanism of action. Size exclusion chromatography offers the most direct and quantitative method for observing this shift in the oligomeric state. While alternative methods such as chemical cross-linking and enzyme activity assays provide valuable supporting evidence, SEC remains the gold standard for a definitive biophysical characterization of PKM2 tetramerization. This guide provides the necessary protocols and comparative data to assist researchers in effectively designing and interpreting their validation experiments.

References

A Comparative Guide to the Cellular Effects of TEPP-46, a PKM2 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of TEPP-46, a potent and selective small-molecule activator of pyruvate (B1213749) kinase M2 (PKM2), across various cell lines. The data and protocols summarized herein are derived from multiple research studies to facilitate a cross-validation of its cellular activities.

Introduction: this compound and its Mechanism of Action

Pyruvate kinase M2 (PKM2) is a critical enzyme in glycolysis, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In proliferating cells, including cancer cells, PKM2 is typically found in a low-activity dimeric state, which slows down glycolysis and allows for the accumulation of glycolytic intermediates to fuel anabolic processes (the Warburg effect). The dimeric form can also translocate to the nucleus and act as a transcriptional co-activator for genes involved in cell proliferation, such as those regulated by HIF-1α.[1]

This compound is an allosteric activator that binds to the dimer-dimer interface of PKM2.[2] This binding stabilizes the enzyme in its highly active tetrameric form, effectively converting its enzymatic properties to resemble the constitutively active PKM1 isoform.[3][4] This action enhances glycolytic flux, keeps PKM2 in the cytoplasm, and reverses the anabolic metabolic phenotype associated with cancer.[2][5]

Signaling Pathway of PKM2 Regulation by this compound

The following diagram illustrates the equilibrium between the dimeric and tetrameric forms of PKM2 and the influence of this compound.

PKM2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer Equilibrium Anabolism Anabolic Pathways PKM2_Dimer->Anabolism Supports PKM2_Dimer_Nuc PKM2 (Dimer) (as Co-activator) PKM2_Dimer->PKM2_Dimer_Nuc Translocation Glycolysis Glycolysis (PEP -> Pyruvate) PKM2_Tetramer->Glycolysis Promotes TEPP46 This compound TEPP46->PKM2_Tetramer Stabilizes HIF1a HIF-1α Transcription PKM2_Dimer_Nuc->HIF1a Activates

Caption: this compound shifts the PKM2 equilibrium towards the active tetrameric state.

Comparative Efficacy of this compound Across Cell Lines

The effects of this compound vary significantly depending on the cell line and experimental conditions, such as oxygen availability. While it potently activates the PKM2 enzyme biochemically, its downstream effects on cell viability and metabolism are context-dependent.

Cell LineCell TypeKey Findings with this compoundQuantitative DataCitations
H1299 Human Lung CarcinomaImpairs proliferation under hypoxic conditions, but not normoxia. Increases glucose consumption and lactate (B86563) secretion. Reduces tumor growth in xenograft models.N/A[2][6][7][8]
A549 Human Lung CarcinomaPromotes the formation of stable PKM2 tetramers, reversing inhibition by phosphotyrosine signaling.N/A[4][8]
MDA-MB-231 Human Breast Adenocarcinoma (TNBC)No significant effect on cell proliferation or clonogenicity when used alone. Synergistically triggers apoptosis when combined with Dinaciclib.N/A[9][10]
MDA-MB-468 Human Breast Adenocarcinoma (TNBC)No significant effect on viability alone. Shows reduced viability when combined with 2-deoxy-D-glucose (2-DG).~20% viability reduction with this compound + 2-DG[7][10]
MCF7 Human Breast AdenocarcinomaNo significant effect on viability alone. Shows reduced viability when combined with 2-DG.~45% viability reduction with this compound + 2-DG[10]
HK2 Human Kidney Proximal TubuleInhibits TGF-β1 induced epithelial-mesenchymal transition (EMT). Promotes tetramer formation and decreases HIF-1α accumulation and lactate production.N/A[1][11]
pRPTECs Primary Human Renal Tubular CellsSuppresses cellular senescence and apoptosis induced by hydrogen peroxide (oxidative stress).N/A[12]
CD4+ T Cells Human T-lymphocytesReduces T cell activation, proliferation, and cytokine production (Th1 and Th17). Inhibits glycolysis engagement upon T cell receptor stimulation.N/A[2][5]
Various Recombinant EnzymePotent and selective activator of recombinant PKM2.AC₅₀ = 92 nM [2][3][6][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of key experimental protocols used to assess the effects of this compound.

Pyruvate Kinase (PK) Activity Assay

This biochemical assay measures the enzymatic activity of PKM2 in cell lysates by monitoring the oxidation of NADH.

  • Principle: The pyruvate generated by PKM2 is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, which can be measured by a decrease in absorbance at 340 nm.

  • Protocol:

    • Cells are treated with this compound (e.g., 10-50 µM) or vehicle (DMSO) for a specified time (e.g., 1-24 hours).[6]

    • Cells are harvested and lysed in a suitable buffer.

    • Cell lysate is added to a reaction mixture containing phosphoenolpyruvate (PEP), ADP, NADH, and an excess of LDH.

    • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • PK activity is calculated and normalized to the total protein content of the lysate.[6]

Cellular Viability and Proliferation Assay (MTT/CellTiter)

This cell-based assay is used to assess the impact of this compound on cell proliferation and viability.

  • Principle: Tetrazolium salts (like MTT) are reduced by metabolically active cells to form a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

  • Protocol:

    • Cells (e.g., MDA-MB-231, MCF7) are seeded in 96-well plates (e.g., 2,000 cells/well).[10]

    • After allowing cells to attach, they are treated with various concentrations of this compound (e.g., 30 µM), a combination agent (e.g., 1 mM 2-DG), or vehicle.[10]

    • Cells are incubated for a period of 24-72 hours.

    • The MTT or CellTiter reagent is added to each well and incubated according to the manufacturer's instructions.

    • The absorbance is read on a plate reader at the appropriate wavelength.

PKM2 Oligomeric State Analysis (DSS Cross-linking)

This method is used to determine the ratio of tetrameric to dimeric/monomeric PKM2 within cells.

  • Principle: Disuccinimidyl suberate (B1241622) (DSS) is a chemical cross-linker that covalently links proteins that are in close proximity, thereby "freezing" the oligomeric state of PKM2 for analysis.

  • Protocol:

    • Cells (e.g., A549, HK2) are treated with this compound or vehicle.[1][8]

    • Cells are lysed in a buffer containing DSS.

    • The cross-linking reaction is allowed to proceed and then quenched.

    • The resulting protein lysates are separated by SDS-PAGE and analyzed by Western blot using an antibody specific for PKM2.

    • Bands corresponding to the monomer, dimer, and tetramer forms of PKM2 are visualized and quantified by densitometry.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the cellular impact of this compound.

Workflow cluster_assays Downstream Assays start Start: Select Cell Line seeding Cell Seeding (e.g., 96-well plate) start->seeding treatment Treatment: - Vehicle (DMSO) - this compound (e.g., 30 µM) seeding->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation viability Viability Assay (MTT / CellTiter) incubation->viability western Protein Analysis (Western Blot for p-STAT3, HIF-1α) incubation->western metabolism Metabolic Assay (Glucose/Lactate Measurement) incubation->metabolism analysis Data Analysis & Comparison viability->analysis western->analysis metabolism->analysis conclusion Conclusion analysis->conclusion

Caption: A generalized workflow for testing this compound effects in a given cell line.

References

A Comparative Guide to the In Vivo Pharmacokinetics of TEPP-46 and DASA-58

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo pharmacokinetic properties of two notable pyruvate (B1213749) kinase M2 (PKM2) activators, TEPP-46 and DASA-58. The information presented herein is intended to assist researchers in selecting the appropriate compound for in vivo studies based on their pharmacokinetic profiles.

Executive Summary

Quantitative Pharmacokinetic Data

A summary of the reported in vivo pharmacokinetic parameters for this compound in male BALB/c mice is presented below. Unfortunately, equivalent quantitative data for DASA-58 from in vivo studies is not available in the public domain.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Male BALB/c Mice

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Dose (mg/kg) 105050
Cmax (ng/mL) 4860113004730
Tmax (h) 0.080.252
T½ (h) 4.86.27.6
AUC₀₋t (ng·h/mL) 105005250054900
AUC₀₋inf (ng·h/mL) 107005340056900
Oral Bioavailability (%) --106

Data extracted from the supplementary materials of Anastasiou et al., Nature Chemical Biology, 2012.

Comparative Analysis

This compound demonstrates excellent oral bioavailability in mice, exceeding 100%, which may suggest the involvement of active transport mechanisms or potential inaccuracies in dose administration.[1] Its long half-life across different administration routes indicates sustained exposure, a desirable characteristic for many in vivo studies. The clearance of this compound is relatively low, contributing to its favorable pharmacokinetic profile.[1]

DASA-58 , while a potent activator of PKM2 in vitro, has limited available information regarding its in vivo pharmacokinetics.[2][3] Some studies have utilized DASA-58 in in vivo settings to investigate its effects on tumor metabolism and dissemination.[2] However, a comprehensive characterization of its absorption, distribution, metabolism, and excretion (ADME) properties in animal models has not been widely published. The reasons for its potential unsuitability for in vivo studies, as suggested by some sources, are not explicitly detailed but could be related to factors such as poor solubility, rapid metabolism, or off-target toxicity at efficacious doses.

Signaling Pathway of PKM2 Activation

Both this compound and DASA-58 are small molecule activators of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis. PKM2 can exist in a highly active tetrameric state and a less active dimeric state. In many cancer cells, the dimeric form is predominant, leading to a metabolic shift that favors anabolic processes. This compound and DASA-58 bind to an allosteric site on PKM2, stabilizing the active tetrameric conformation and thereby increasing its enzymatic activity. This leads to an increased conversion of phosphoenolpyruvate (B93156) to pyruvate, shifting metabolism away from biosynthesis and towards ATP production.

PKM2_Activation_Pathway cluster_Cell Cancer Cell PKM2_dimer PKM2 (Dimer) Less Active PKM2_tetramer PKM2 (Tetramer) Highly Active PKM2_dimer->PKM2_tetramer Activation Anabolism Anabolic Pathways (e.g., Lipid Synthesis) PKM2_dimer->Anabolism Glycolysis Glycolysis PKM2_tetramer->Glycolysis Accelerates Glycolysis->PKM2_dimer Slows Pyruvate Pyruvate ATP ATP Production Pyruvate->ATP Activators This compound / DASA-58 Activators->PKM2_dimer Binds and Stabilizes

Caption: Signaling pathway of PKM2 activation by this compound and DASA-58.

Experimental Protocols

The following is a detailed methodology for a typical in vivo pharmacokinetic study, as would be conducted for compounds like this compound.

1. Animal Model:

  • Species: Male BALB/c mice.

  • Age/Weight: 6-8 weeks old, 20-25 g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight before dosing.

2. Compound Administration:

  • Formulation: this compound is formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water for oral and intraperitoneal administration, and in a saline solution containing a co-solvent like DMSO for intravenous administration.

  • Dosing:

    • Intravenous (IV): Administered as a bolus injection into the tail vein.

    • Intraperitoneal (IP): Injected into the peritoneal cavity.

    • Oral (PO): Administered via oral gavage.

3. Sample Collection:

  • Matrix: Blood.

  • Time Points: Blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., saphenous vein) at predetermined time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

4. Bioanalysis:

  • Method: The concentration of the compound in plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Procedure: Plasma samples are typically subjected to protein precipitation followed by separation on a reverse-phase HPLC column and detection by a mass spectrometer.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

  • Parameters: The key parameters calculated include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (T½), and the area under the plasma concentration-time curve (AUC).

PK_Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep dosing Compound Administration (IV, IP, or PO) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End pk_calc->end

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion

Based on the available data, this compound is a well-characterized PKM2 activator with a favorable in vivo pharmacokinetic profile in mice, making it a suitable candidate for preclinical studies requiring oral administration and sustained exposure. While DASA-58 is a potent in vitro tool, the lack of comprehensive in vivo pharmacokinetic data necessitates caution when planning animal studies. Researchers should consider performing preliminary pharmacokinetic assessments of DASA-58 to determine its suitability for their specific in vivo models and experimental goals.

References

Validating the Downstream Metabolic Effects of TEPP-46 Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TEPP-46's metabolic effects with other pyruvate (B1213749) kinase M2 (PKM2) activators, supported by experimental data. Detailed methodologies for key experiments and visualizations of relevant pathways and workflows are included to facilitate the validation of this compound's downstream metabolic impact using mass spectrometry.

This compound is a potent and selective small-molecule activator of pyruvate kinase M2 (PKM2), an enzyme that plays a critical role in cancer metabolism and other diseases. By promoting the active tetrameric state of PKM2, this compound enhances the final rate-limiting step of glycolysis, thereby altering the metabolic landscape of cells. This guide explores the downstream metabolic consequences of this compound treatment and provides a framework for their validation using mass spectrometry-based metabolomics.

Comparative Analysis of PKM2 Activators

This compound is one of several allosteric activators of PKM2. A comparison with other well-characterized activators, such as DASA-58, provides valuable context for its performance.

ParameterThis compoundDASA-58Reference Compound(s)
Biochemical Potency (AC50) 92 nM[1]~38 nMVaries
Cellular Efficacy Effective at inducing metabolic changes in various cell lines[2]Shown to increase PK activity in breast cancer cellsDependent on compound
Selectivity High selectivity for PKM2 over PKM1, PKL, and PKR[1]High selectivity for PKM2Varies
Reported Metabolic Effects Increased glucose consumption and lactate (B86563) production[2]Increased extracellular acidification and lactate levels in breast cancer cellsVaries

Downstream Metabolic Effects of this compound

Activation of PKM2 by this compound has been shown to significantly alter cellular metabolism. The primary consequence is an increased glycolytic flux, leading to measurable changes in key metabolites.

Cell LineTreatmentGlucose ConsumptionLactate SecretionReference
H1299 (Lung Cancer)This compound (30 µM) vs. VehicleIncreased (3.6 ± 0.4 mM vs. 1.6 ± 0.6 mM at 48h)[2]Increased (11.8 ± 0.9 mM vs. 9.1 ± 0.6 mM at 24h)[2][2]
H1299 (Lung Cancer)This compound (30 µM) vs. Vehicle-Increased (18.9 ± 0.6 mM vs. 13.1 ± 0.8 mM at 48h)[3][3]

One study also conducted global metabolic profiling on H1299 cells treated with this compound, revealing lower intracellular pools of glucose and glucose-6-phosphate, consistent with increased glycolytic flux.[2] Furthermore, in NK cells, this compound treatment was associated with decreased levels of the pentose (B10789219) phosphate (B84403) pathway (PPP) metabolite ribose-5-phosphate.[4]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., H1299 lung cancer cells) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 60-80%).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to the desired final concentration (e.g., 30 µM).

  • Treatment: Replace the existing culture medium with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 24 or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Metabolite Extraction for Mass Spectrometry

This protocol is a synthesis of established methods for untargeted metabolomics.

  • Quenching Metabolism:

    • Aspirate the culture medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.

    • Immediately add a quenching solution, such as ice-cold 80% methanol, to the culture plate to arrest all enzymatic activity.

  • Cell Lysis and Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously to ensure complete cell lysis and metabolite extraction.

    • Incubate the samples on ice or at -20°C for at least 20 minutes.

  • Protein and Debris Removal:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Sample Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.

    • Reconstitute the dried metabolite extract in a suitable solvent for mass spectrometry analysis, such as a mixture of water and acetonitrile, often containing a small amount of formic acid for better ionization.

Mass Spectrometry Analysis (LC-MS)
  • Chromatographic Separation (LC):

    • Inject the reconstituted samples into a liquid chromatography system.

    • Separate the metabolites using a column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.

    • Use a gradient of aqueous and organic mobile phases to elute the metabolites based on their polarity.

  • Mass Spectrometry Detection (MS):

    • Introduce the eluent from the LC system into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both MS1 (full scan) and MS/MS (fragmentation) data for metabolite identification.

  • Data Processing and Analysis:

    • Process the raw mass spectrometry data using software such as XCMS, MZmine, or vendor-specific software to perform peak picking, alignment, and integration.

    • Identify metabolites by comparing their accurate mass and fragmentation patterns to spectral libraries (e.g., METLIN, HMDB) or by using authentic standards.

    • Perform statistical analysis (e.g., t-test, volcano plots, pathway analysis) to identify metabolites that are significantly altered by this compound treatment.

Visualizations

TEPP46_Signaling_Pathway This compound Signaling Pathway cluster_glycolysis Glycolysis cluster_PKM2_regulation PKM2 Regulation Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P FBP FBP F6P->FBP PFK PEP PEP FBP->PEP ... Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate LDH PKM2_Dimer PKM2 (Dimer) Less Active PKM2_Tetramer PKM2 (Tetramer) Active PKM2_Dimer->PKM2_Tetramer This compound TEPP46 This compound

Caption: this compound promotes the active tetrameric form of PKM2.

experimental_workflow Mass Spectrometry Workflow for this compound Metabolomics cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture 1. Cell Culture & This compound Treatment quenching 2. Quenching Metabolism cell_culture->quenching extraction 3. Metabolite Extraction quenching->extraction drying 4. Sample Drying & Reconstitution extraction->drying lc_separation 5. LC Separation (HILIC) drying->lc_separation ms_detection 6. MS Detection (High-Resolution MS) lc_separation->ms_detection data_processing 7. Data Processing (Peak Picking, Alignment) ms_detection->data_processing metabolite_id 8. Metabolite Identification data_processing->metabolite_id stat_analysis 9. Statistical Analysis & Pathway Analysis metabolite_id->stat_analysis

Caption: A typical workflow for mass spectrometry-based metabolomics.

logical_relationship Logical Relationship of this compound Action tepp46 This compound Treatment pkm2_activation PKM2 Tetramerization (Increased Activity) tepp46->pkm2_activation glycolysis_flux Increased Glycolytic Flux pkm2_activation->glycolysis_flux metabolite_changes Altered Metabolite Levels (e.g., ↓ Glucose, ↑ Lactate) glycolysis_flux->metabolite_changes mass_spec Validation by Mass Spectrometry metabolite_changes->mass_spec

Caption: The causal chain from this compound treatment to metabolic validation.

References

TEPP-46 vs. Genetic Overexpression of PKM1: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological activation of PKM2 by TEPP-46 with the genetic overexpression of PKM1. This guide synthesizes experimental data on their respective impacts on cancer metabolism and tumor growth.

Introduction

The M2 isoform of pyruvate (B1213749) kinase (PKM2) is a key player in the metabolic reprogramming of cancer cells. Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can exist in a highly active tetrameric state or a less active dimeric state.[1][2] This dynamic regulation allows cancer cells to divert glycolytic intermediates into anabolic pathways to support rapid proliferation.[1] Two primary experimental strategies are employed to shift pyruvate kinase activity towards a constitutively active state in cancer cells: the pharmacological activation of PKM2 using molecules like this compound, and the genetic overexpression of the PKM1 isoform. This guide provides a comprehensive comparison of these two approaches, supported by experimental data.

Mechanism of Action: A Tale of Two Interventions

This compound is a potent and selective small-molecule activator of PKM2.[3][4] It binds to the dimer-dimer interface of the PKM2 protein, stabilizing it in its active tetrameric conformation.[2][4][5] This allosteric activation mimics the high, constitutive activity of the PKM1 isoform.[5] By locking PKM2 in its tetrameric state, this compound not only enhances its canonical enzymatic function but is also thought to abrogate the non-canonical, non-enzymatic functions of dimeric PKM2, which has been shown to act as a protein kinase and a transcriptional co-activator for factors like HIF-1α.[6]

Genetic overexpression of PKM1 , on the other hand, involves introducing the genetic sequence for the PKM1 isoform into cells that predominantly express PKM2. This leads to the constitutive presence of the highly active PKM1 tetramer, thereby increasing the overall pyruvate kinase activity within the cell.[1][7] This approach directly replaces the regulatable PKM2 with the constitutively active PKM1, fundamentally altering the glycolytic pathway's final step.

Comparative Data on Cellular Metabolism and Tumor Growth

The following tables summarize quantitative data from key studies comparing the effects of this compound and PKM1 overexpression on various cellular and in vivo parameters.

ParameterCell LineInterventionFold Change vs. ControlReference
Lactate (B86563) Production H1299This compound (25 µM)~0.75[2]
H1299PKM1 Overexpression~0.6[2]
FibroblastsPKM1 Overexpression~1.5[8]
Ribose Phosphate H1299This compound (25 µM)~0.5[2]
H1299PKM1 Overexpression~0.5[2]
Serine H1299This compound (25 µM)~0.6[2]
H1299PKM1 Overexpression~0.6[2]
Tumor Growth (Xenograft) H1299This compoundSignificant Reduction[2]
H1299PKM1 OverexpressionSignificant Reduction[1][2]
MDA-MB-231 (co-injected with fibroblasts)Fibroblast PKM1 Overexpression~2-fold increase in tumor volume[8]
ParameterModelInterventionKey FindingReference
PKM2 Tetramerization A549 cellsThis compoundAll PKM2 shifted to tetrameric form[2]
PKM2 Tetramerization H1299 xenograftsThis compoundExclusively tetrameric PKM2 in tumors[2]
Tumor Growth H1299 xenograftsThis compoundSignificant delay in formation and reduction in burden[1][2]
Tumor Growth KRASG12D-induced mouse modelPKM1 expression (vs. PKM2)Promotes tumor growth[9]
Glucose Flux PKM1-expressing tumor cellsPKM1 expression (vs. PKM2)Higher glucose flux into lactate and TCA cycle[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and PKM1 overexpression, as well as a generalized experimental workflow for comparing these two interventions.

G Comparative Signaling Pathways cluster_0 PKM2-Expressing Cancer Cell cluster_1 Intervention: this compound cluster_2 Intervention: PKM1 Overexpression PKM2_dimer PKM2 (Dimer) PKM2_tetramer PKM2 (Tetramer) PKM2_dimer->PKM2_tetramer FBP, Serine Pyruvate Pyruvate PKM2_dimer->Pyruvate HIF1a HIF-1α PKM2_dimer->HIF1a Co-activation PKM2_tetramer->PKM2_dimer PKM2_tetramer->Pyruvate High Activity Glycolysis Glycolysis Glycolysis->PKM2_dimer Low Activity Anabolic_Pathways Anabolic Pathways (e.g., PPP, Serine Synthesis) Glycolysis->Anabolic_Pathways Lactate Lactate Pyruvate->Lactate Gene_Expression Glycolytic Gene Expression HIF1a->Gene_Expression TEPP46 This compound TEPP46_PKM2_tetramer PKM2 (Tetramer) TEPP46->TEPP46_PKM2_tetramer Stabilizes TEPP46_Pyruvate Pyruvate TEPP46_PKM2_tetramer->TEPP46_Pyruvate ↑ Activity TEPP46_Lactate ↓ Lactate TEPP46_Pyruvate->TEPP46_Lactate TEPP46_Anabolic ↓ Anabolic Pathways Glycolysis_TEPP46 Glycolysis Glycolysis_TEPP46->TEPP46_Anabolic Reduced Flux PKM1_OE PKM1 Overexpression PKM1_tetramer PKM1 (Tetramer) PKM1_OE->PKM1_tetramer Constitutive Expression PKM1_Pyruvate Pyruvate PKM1_tetramer->PKM1_Pyruvate High, Constitutive Activity PKM1_Lactate ↓ Lactate* PKM1_Pyruvate->PKM1_Lactate PKM1_Anabolic ↓ Anabolic Pathways* Glycolysis_PKM1 Glycolysis Glycolysis_PKM1->PKM1_Anabolic Reduced Flux

Caption: Comparative signaling pathways of this compound and PKM1 overexpression.

G Experimental Workflow for Comparison cluster_0 Interventions cluster_1 In Vitro Assays cluster_2 In Vivo Assays (Xenograft Model) Start PKM2-Expressing Cancer Cell Line Control Vehicle Control (e.g., DMSO) Start->Control TEPP46 This compound Treatment Start->TEPP46 PKM1_OE PKM1 Overexpression (e.g., lentiviral transduction) Start->PKM1_OE Metabolomics Metabolomics (LC-MS/MS) - Glycolytic intermediates - Anabolic pathway metabolites Control->Metabolomics Flux_Analysis Seahorse Flux Analysis - ECAR (Glycolysis) - OCR (Mitochondrial Respiration) Control->Flux_Analysis Proliferation Cell Proliferation Assays Control->Proliferation PK_Activity Pyruvate Kinase Activity Assay Control->PK_Activity Tumor_Growth Tumor Volume and Weight Measurement Control->Tumor_Growth TEPP46->Metabolomics TEPP46->Flux_Analysis TEPP46->Proliferation TEPP46->PK_Activity TEPP46->Tumor_Growth PKM1_OE->Metabolomics PKM1_OE->Flux_Analysis PKM1_OE->Proliferation PKM1_OE->PK_Activity PKM1_OE->Tumor_Growth Conclusion Comparative Analysis of Metabolic and Phenotypic Effects Metabolomics->Conclusion Flux_Analysis->Conclusion Proliferation->Conclusion PK_Activity->Conclusion Tumor_Metabolomics Tumor Metabolomics (ex vivo) Tumor_Growth->Tumor_Metabolomics IHC Immunohistochemistry (e.g., Ki-67 for proliferation) Tumor_Growth->IHC Tumor_Growth->Conclusion

Caption: A generalized experimental workflow for comparing this compound and PKM1 overexpression.

Detailed Experimental Protocols

1. Cell Culture and Generation of PKM1-Overexpressing Cells:

  • Cell Lines: H1299 (human non-small cell lung carcinoma) and A549 (human lung adenocarcinoma) cells are commonly used.[2]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • PKM1 Overexpression: Lentiviral vectors encoding human PKM1 are used to transduce cells. A control group is transduced with an empty vector. Stable cell lines are established by selection with an appropriate antibiotic (e.g., puromycin).[8]

2. This compound Treatment:

  • Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • In Vitro Treatment: Cells are treated with this compound at concentrations typically ranging from 10 to 50 µM for 24 to 48 hours. The final DMSO concentration in the media is kept below 0.1%.[2][10]

3. Pyruvate Kinase Activity Assay:

  • Principle: Pyruvate kinase activity is measured by monitoring the pyruvate-dependent oxidation of NADH by lactate dehydrogenase (LDH).

  • Procedure: Cells are lysed, and the protein concentration of the lysate is determined. The lysate is then added to a reaction mixture containing phosphoenolpyruvate (B93156) (PEP), ADP, NADH, and LDH. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is measured over time.[4]

4. Metabolite Extraction and Analysis:

  • Extraction: Cells are washed with ice-cold saline, and metabolites are extracted using a cold solvent mixture, typically 80% methanol.

  • Analysis: Metabolite levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

5. Xenograft Tumor Models:

  • Animals: Immunocompromised mice (e.g., nude mice) are used.

  • Cell Implantation: 1-5 x 10^6 cells (parental, PKM1-overexpressing, or empty vector control) are injected subcutaneously into the flanks of the mice.

  • This compound Administration: For pharmacological studies, once tumors are established, mice are treated with this compound (e.g., 50 mg/kg) or vehicle control via oral gavage daily.[2]

  • Tumor Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.

Discussion and Conclusion

Both this compound and genetic overexpression of PKM1 serve as valuable tools to investigate the consequences of enforcing high pyruvate kinase activity in cancer cells. In many cancer models, both interventions lead to similar metabolic reprogramming, characterized by a shift away from anabolic processes and a reduction in lactate production, which is often associated with suppressed tumor growth.[1][2] This suggests that the enzymatic activity of PKM is a critical determinant of the metabolic phenotype.

However, it is crucial to acknowledge the nuances and conflicting findings. Some studies have shown that PKM1 expression can, in certain contexts, promote tumor growth and increase lactate production, challenging the universal applicability of the tumor-suppressive role of high pyruvate kinase activity.[7][8][9] These discrepancies may arise from differences in the tumor microenvironment, the specific cancer type, and the interplay with other signaling pathways.

This compound offers the advantage of a titratable, reversible pharmacological intervention, which is more clinically translatable. It also allows for the study of acute effects of PKM2 activation. Genetic overexpression of PKM1, while a powerful research tool for studying the long-term, stable effects of high pyruvate kinase activity, is not a therapeutic strategy.

References

Confirming TEPP-46 Target Engagement in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a living cell is a critical step in the validation of its biological activity. This guide provides a comparative overview of methods to confirm target engagement of TEPP-46, a potent and selective activator of Pyruvate (B1213749) Kinase M2 (PKM2), in live cells. We present a side-by-side comparison with other PKM2 activators, supported by experimental data and detailed protocols.

This compound is a small molecule activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a crucial role in cancer metabolism.[1] this compound promotes the formation of the more active tetrameric state of PKM2 from its less active dimeric form.[2][3] This guide explores various techniques to verify this engagement in a cellular context, comparing this compound with other known PKM2 activators like DASA-58.

Comparative Analysis of PKM2 Activators

To objectively assess the performance of this compound, its key parameters are compared with those of another well-characterized PKM2 activator, DASA-58.

CompoundIn Vitro Potency (AC50)Cellular Efficacy (EC50)Selectivity over PKM1, PKL, PKRReferences
This compound 92 nMNot explicitly reported, but active in cellsHigh[4]
DASA-58 38 nM19.6 µM (in A549 cells)High[5][6]

Methodologies for Confirming Target Engagement

Several robust methods can be employed to confirm the engagement of this compound with PKM2 in live cells. These techniques range from direct biophysical measurements to the assessment of downstream functional consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.[7] Binding of this compound to PKM2 is expected to increase its thermal stability.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., A549, H1299) to 80-90% confluency. Treat the cells with this compound (e.g., 30 µM), DASA-58 (e.g., 40 µM), or a vehicle control (DMSO) for 2 hours at 37°C.

  • Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Temperature Gradient: Heat the PCR tubes at different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction from the precipitated protein by centrifugation at high speed.

  • Protein Analysis: Analyze the amount of soluble PKM2 in the supernatant by Western blotting or other protein quantification methods. An increase in the amount of soluble PKM2 at higher temperatures in the this compound treated samples compared to the control indicates target engagement.

PKM2 Enzymatic Activity Assay

Directly measuring the enzymatic activity of PKM2 in cell lysates following treatment with an activator is a primary method to confirm functional engagement. The most common method is a lactate (B86563) dehydrogenase (LDH)-coupled assay.[8]

Experimental Protocol:

  • Cell Lysis: Treat cells with this compound or a control for the desired time. Lyse the cells in a suitable buffer to extract proteins.

  • Reaction Mixture: Prepare a reaction mixture containing phosphoenolpyruvate (B93156) (PEP), ADP, NADH, and lactate dehydrogenase (LDH) in an appropriate assay buffer.

  • Initiate Reaction: Add the cell lysate to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+ as pyruvate is converted to lactate by LDH. An increased rate of NADH consumption in this compound-treated samples indicates enhanced PKM2 activity.

Western Blot for Downstream Signaling: STAT3 Phosphorylation

PKM2 can translocate to the nucleus and act as a protein kinase, phosphorylating STAT3 at Tyr705, which promotes tumor growth.[9] this compound, by promoting the tetrameric form of PKM2, is expected to inhibit its nuclear translocation and subsequent STAT3 phosphorylation.[10]

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for 6-24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. Use a loading control like β-actin or GAPDH.

  • Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate. Quantify the band intensities and determine the ratio of p-STAT3 to total STAT3. A decrease in this ratio upon this compound treatment indicates target engagement and functional consequence.

Visualizing Pathways and Workflows

To further clarify the concepts and procedures, the following diagrams have been generated using the Graphviz (DOT language).

PKM2 Signaling and this compound Mechanism of Action cluster_glycolysis Glycolysis cluster_regulation Regulation cluster_downstream Downstream Effects PEP PEP PKM2_tetramer PKM2 (Tetramer) High Activity PEP->PKM2_tetramer ADP -> ATP PKM2_dimer PKM2 (Dimer) Low Activity PEP->PKM2_dimer ADP -> ATP Pyruvate Pyruvate PKM2_tetramer->Pyruvate PKM2_dimer->Pyruvate PKM2_dimer->PKM2_tetramer Nuclear_Translocation Nuclear Translocation PKM2_dimer->Nuclear_Translocation TEPP_46 This compound TEPP_46->PKM2_tetramer Promotes Oncogenic_Signaling Oncogenic Signaling Oncogenic_Signaling->PKM2_dimer Promotes STAT3_Phos STAT3 Phosphorylation Nuclear_Translocation->STAT3_Phos Gene_Expression Gene Expression STAT3_Phos->Gene_Expression

Caption: PKM2 signaling and this compound mechanism.

CETSA Experimental Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Treatment Treat with this compound or Control Cell_Culture->Treatment Heating Heat at Temp Gradient Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble Fraction Lysis->Centrifugation Analysis Analyze Soluble PKM2 (e.g., Western Blot) Centrifugation->Analysis End End Analysis->End

Caption: CETSA experimental workflow.

STAT3 Phosphorylation Western Blot Workflow Start Start Cell_Treatment Treat Cells with this compound Start->Cell_Treatment Lysis Lyse Cells Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Abs (p-STAT3, Total STAT3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Quantify Band Intensities Detection->Analysis End End Analysis->End

Caption: STAT3 phosphorylation Western blot workflow.

References

A Comparative Analysis of TEPP-46 and Metformin on Cancer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two metabolic modulators, TEPP-46 and metformin (B114582), and their respective impacts on cancer metabolism. While both compounds influence core metabolic pathways, they do so via distinct mechanisms, offering different therapeutic strategies. This document outlines their mechanisms of action, presents supporting experimental data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved.

Introduction to this compound and Metformin

This compound is a potent and selective small-molecule activator of pyruvate (B1213749) kinase M2 (PKM2).[1] PKM2 is a key glycolytic enzyme that is highly expressed in cancer cells and plays a crucial role in the Warburg effect.[2] In its less active dimeric form, PKM2 diverts glucose metabolites towards anabolic processes that support cell proliferation. This compound promotes the formation of the more active tetrameric form of PKM2, which enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby altering the metabolic flux in cancer cells.[3]

Metformin , a biguanide (B1667054) drug, is a widely prescribed first-line treatment for type 2 diabetes.[4] Over the past two decades, a growing body of evidence from epidemiological, preclinical, and clinical studies has suggested its potential as an anti-cancer agent.[5][6] Metformin's primary anti-cancer mechanism involves the inhibition of Complex I of the mitochondrial electron transport chain (ETC).[5][7] This leads to a decrease in mitochondrial respiration and ATP production, causing cellular energy stress and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7]

Mechanism of Action and Impact on Cancer Metabolism

This compound and metformin exert their effects on cancer metabolism through fundamentally different primary targets, leading to distinct downstream consequences.

  • This compound: A Glycolytic Modulator. By locking PKM2 in its active tetrameric state, this compound forces a higher rate of glycolysis, increasing the conversion of PEP to pyruvate. This has been shown to increase glucose consumption and lactate (B86563) production in some cancer cell lines.[8] The rationale behind this approach is to force cancer cells into a state of high glycolytic flux, which could potentially be exploited therapeutically, for instance, by combining it with glycolysis inhibitors like 2-deoxy-D-glucose (2-DG).[9]

  • Metformin: A Mitochondrial Disruptor. Metformin's inhibition of mitochondrial Complex I reduces oxidative phosphorylation (OXPHOS), leading to a decrease in the cellular energy charge (a lower ATP:AMP ratio).[7] This energy stress triggers a compensatory increase in glycolysis as the cell attempts to maintain ATP levels.[5][7] The activation of AMPK by metformin also leads to the inhibition of anabolic pathways, such as protein and lipid synthesis, through the suppression of the mTOR signaling pathway.[7][10]

Quantitative Data on Metabolic Effects

The following tables summarize the quantitative effects of this compound and metformin on key metabolic parameters in various cancer cell lines.

Disclaimer: The data presented below is compiled from different studies and does not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Effects of this compound on Cancer Cell Metabolism
ParameterCell LineConcentrationDurationObserved EffectReference
Glucose Consumption H1299 (Lung Cancer)30 µM48 hr~2.25-fold increase vs. vehicle[8]
Lactate Production H1299 (Lung Cancer)30 µM24 hr~1.3-fold increase vs. vehicle[8]
Lactate Production H1299 (Lung Cancer)30 µM48 hr~1.44-fold increase vs. vehicle[8]
ECAR, Glycolysis G361 (Melanoma)Not specifiedNot specifiedReversed TIPE-induced increase[11]
ECAR, Glycolytic Capacity G361 (Melanoma)Not specifiedNot specifiedReversed TIPE-induced increase[11]
Table 2: Effects of Metformin on Cancer Cell Metabolism
ParameterCell LineConcentrationDurationObserved EffectReference
Oxygen Consumption Rate (OCR) HGSC (Ovarian Cancer)10 mM24 hr>70% decrease vs. control[12]
Extracellular Acidification Rate (ECAR) HGSC (Ovarian Cancer)10 mM24 hrSignificant increase vs. control[12]
Glucose Consumption Prostate Cancer (DU145, PC3, LNCaP)0.5 - 5 mMNot specifiedDose-dependent increase[13]
Lactate Production Prostate Cancer (DU145, PC3, LNCaP)0.5 - 5 mMNot specifiedDose-dependent increase[13]
Lactate Production OSCC (Oral Squamous Cell Carcinoma)10 mM24 hrSignificant increase vs. control[14]
Lactate Production MCF-7, HeLa, HepG25 mM72 hrSignificant increase vs. control[15]
Glucose Consumption MCF-7, HeLa, HepG25 mM72 hrSignificant increase vs. control[15]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

TEPP46_Pathway cluster_cell Cancer Cell TEPP46 This compound PKM2_tetramer PKM2 (Tetramer) (More Active) TEPP46->PKM2_tetramer Activates PKM2_dimer PKM2 (Dimer) (Less Active) PKM2_dimer->PKM2_tetramer Stabilizes Tetramer Anabolic_Pathways Anabolic Pathways (e.g., Serine Synthesis) PKM2_dimer->Anabolic_Pathways Promotes PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PKM2_tetramer->Pyruvate Catalyzes PEP->Pyruvate Increased Flux PEP->Anabolic_Pathways Reduced Diversion Lactate Lactate Pyruvate->Lactate

Caption: this compound signaling pathway in cancer cells.

Metformin_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Metformin Metformin ComplexI Mitochondrial Complex I Metformin->ComplexI Inhibits ATP_prod ATP Production (OXPHOS) ComplexI->ATP_prod Drives AMPK AMPK ATP_prod->AMPK Low ATP/AMP Ratio Activates Glycolysis Glycolysis ATP_prod->Glycolysis Compensatory Upregulation mTOR mTOR AMPK->mTOR Inhibits Anabolism Anabolic Processes (Protein & Lipid Synthesis) mTOR->Anabolism Promotes

Caption: Metformin signaling pathway in cancer cells.
Experimental Workflow Diagram

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay seed_cells 1. Seed cells in Seahorse XF plate hydrate_cartridge 2. Hydrate sensor cartridge with XF Calibrant (37°C, no CO2) prep_media 3. Prepare assay medium (e.g., with glucose, glutamine) wash_cells 4. Wash cells and add assay medium prep_media->wash_cells equilibrate 5. Equilibrate plate at 37°C (no CO2) for 1 hr wash_cells->equilibrate run_assay 8. Run Mito Stress Test: Measure Basal OCR, then inject drugs sequentially to measure key parameters equilibrate->run_assay load_drugs 6. Load drug injection ports (Oligomycin, FCCP, Rot/AA) calibrate 7. Calibrate sensor cartridge in Seahorse Analyzer load_drugs->calibrate calibrate->run_assay cluster_prep cluster_prep cluster_assay cluster_assay

Caption: General workflow for a Seahorse XF Mito Stress Test.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key metabolic assays.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

  • Principle: Live cells are cultured in a specialized microplate. The Seahorse XF Analyzer creates a transient micro-chamber to measure OCR in real-time. Sequential injections of mitochondrial toxins (Oligomycin, FCCP, and a mix of Rotenone/Antimycin A) are used to reveal key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[16]

  • Protocol Summary:

    • Cell Seeding: Seed cells in an Agilent Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[17]

    • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[17]

    • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine). Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.[16]

    • Drug Loading: Prepare and load the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) into the designated ports of the hydrated sensor cartridge.

    • Assay Execution: Place the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure basal OCR before sequentially injecting the drugs and measuring OCR after each injection.[16]

Seahorse XF Glycolysis Stress Test

This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis.

  • Principle: The production of lactate via glycolysis results in the acidification of the surrounding medium. The Seahorse XF Analyzer measures this rate of acidification in real-time. Sequential injections of glucose, Oligomycin (B223565), and 2-deoxyglucose (2-DG) are used to determine key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.[18]

  • Protocol Summary:

    • Cell Seeding & Cartridge Hydration: Follow the same initial steps as the Mito Stress Test.

    • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium that lacks glucose but contains glutamine. Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.[19]

    • Drug Loading: Prepare and load glucose, Oligomycin, and 2-DG into the designated ports of the sensor cartridge.

    • Assay Execution: After calibration, the instrument measures the basal ECAR. It then injects glucose to measure glycolysis, followed by oligomycin to inhibit mitochondrial ATP production and force maximal glycolysis (glycolytic capacity). Finally, 2-DG is injected to inhibit glycolysis and confirm that the observed ECAR was due to glycolysis.[18]

Lactate Production Assay (Colorimetric)

This assay quantifies the amount of lactate secreted by cells into the culture medium.

  • Principle: Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a probe to produce a colored product, which can be measured by a microplate reader at ~450 nm. The absorbance is directly proportional to the lactate concentration.[20]

  • Protocol Summary:

    • Sample Collection: After treating cells with the compound of interest for the desired duration, collect the cell culture supernatant.[20]

    • Standard Curve Preparation: Prepare a series of lactate standards of known concentrations in the same medium used for the cell culture.[21][22]

    • Reaction Setup: Add the collected supernatant samples and standards to a 96-well plate. Prepare a reaction mixture containing LDH, NAD+, and the colorimetric probe according to the kit manufacturer's instructions. Add the reaction mixture to each well.[20]

    • Incubation and Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the absorbance at the specified wavelength using a microplate reader.[20][22]

    • Data Analysis: Calculate the lactate concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to cell number or protein concentration.

Glucose Uptake Assay (Fluorescent)

This assay measures the rate at which cells import glucose from the extracellular environment.

  • Principle: Cells are incubated with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). This analog is taken up by cells via glucose transporters but is not fully metabolized, causing it to accumulate intracellularly. The amount of accumulated fluorescence is proportional to the glucose uptake and can be measured by flow cytometry, fluorescence microscopy, or a fluorescent plate reader.[23]

  • Protocol Summary:

    • Cell Seeding: Seed cells in a suitable plate format (e.g., 96-well black, clear-bottom plate for microscopy/plate reader) and allow them to adhere.[23]

    • Cell Treatment: Treat cells with the experimental compounds in glucose-free culture medium for the desired duration.[23]

    • 2-NBDG Incubation: Add 2-NBDG to the wells at a final concentration of 100-200 µg/ml and incubate for a pre-optimized time (e.g., 30-120 minutes) at 37°C.[24][25]

    • Washing: After incubation, wash the cells with cold PBS to remove extracellular 2-NBDG and stop the uptake.[24]

    • Analysis: Measure the intracellular fluorescence using a flow cytometer, fluorescence microscope, or plate reader (excitation/emission ≈ 485/535 nm).[23]

Conclusion

This compound and metformin represent two distinct approaches to targeting cancer metabolism. This compound directly modulates a key glycolytic enzyme, PKM2, forcing a metabolic shift towards increased glycolysis. In contrast, metformin targets mitochondrial respiration, causing broad energetic stress that indirectly forces a similar compensatory increase in glycolysis while also inhibiting anabolic processes via AMPK activation.

The choice between these agents in a research or therapeutic context depends on the specific metabolic vulnerabilities of the cancer type . Cancers that are highly dependent on the anabolic functions of dimeric PKM2 may be more susceptible to this compound. Conversely, cancers with a high reliance on oxidative phosphorylation may be more sensitive to metformin. Further research, including direct comparative studies, is necessary to fully elucidate the contexts in which each agent, or a combination thereof, may be most effective. The experimental protocols and data presented in this guide provide a foundational framework for such investigations.

References

Safety Operating Guide

Proper Disposal of TEPP-46: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of TEPP-46, a potent and selective activator of pyruvate (B1213749) kinase M2 (PKM2). Adherence to these procedures is vital for maintaining a safe working environment and ensuring regulatory compliance.

While this compound is not classified as a hazardous substance under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, it is imperative to follow established protocols for chemical waste management to minimize any potential environmental impact.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves.

  • Skin Protection: A lab coat should be worn to protect from spills.

  • Respiratory Protection: Not generally required for handling the solid form in well-ventilated areas.

This compound Properties and Handling Summary

For quick reference, the following table summarizes key quantitative data and handling information for this compound.

PropertyValueSource
Molecular Weight 372.46 g/mol [2][3]
Form Solid[2][4]
Color White[2][4]
Solubility in DMSO 100 mg/mL[2][4]
Storage Temperature 2-8°C[2][4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound solid waste and solutions.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired this compound solid should be collected in a designated, clearly labeled waste container. Do not mix with other chemical waste to prevent unforeseen reactions.

  • Liquid Waste (DMSO Solutions): Solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) should be collected in a separate, compatible container labeled "Hazardous Waste" or as required by your institution's Environmental Health and Safety (EHS) office. DMSO is flammable and should be handled accordingly.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated solid waste container.

Step 2: Waste Accumulation and Storage

  • Store all waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure all waste containers are securely sealed to prevent spills or the release of vapors.

  • Properly label all waste containers with the full chemical name ("this compound"), the solvent (if applicable, e.g., "in DMSO"), and the accumulation start date.

Step 3: Disposal Procedure

  • Consult Institutional Guidelines: Before proceeding with disposal, consult your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements.

  • Schedule a Waste Pickup: Contact your EHS office to schedule a pickup for the collected this compound waste. Do not attempt to dispose of chemical waste in the regular trash or down the drain unless explicitly permitted by your institution for non-hazardous materials.[5][6]

  • Decontamination of Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinsate should be collected as hazardous waste.[6][7] After thorough rinsing and air drying, the defaced container may be disposed of as regular trash, in accordance with institutional policy.[5]

Decision Workflow for this compound Disposal

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

TEPP46_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation cluster_containment Containment cluster_disposal Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Labware) B Consult Institutional EHS Guidelines A->B C Wear Appropriate PPE B->C D Solid this compound Waste C->D E This compound in Solution (e.g., DMSO) C->E F Contaminated Labware C->F G Collect in Labeled, Compatible Solid Waste Container D->G H Collect in Labeled, Compatible Liquid Waste Container E->H I Collect in Designated Solid Waste Container F->I J Store in Satellite Accumulation Area (SAA) G->J H->J I->J K Schedule Waste Pickup with EHS J->K

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize safety and adhere to your institution's specific guidelines for chemical waste management.

References

Personal protective equipment for handling TEPP-46

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TEPP-46. The following procedural steps and recommendations are based on general laboratory safety protocols for non-hazardous chemical compounds, as a specific Safety Data Sheet (SDS) for this compound is not required under Regulation (EC) No. 1907/2006 (REACH) due to its classification as a non-hazardous substance.

Personal Protective Equipment (PPE)

Even when handling substances not classified as hazardous, adherence to standard laboratory PPE protocols is essential to ensure personal safety and prevent contamination.[1][2]

PPE CategoryItemRationale
Torso Protection Laboratory CoatProtects clothing and skin from potential splashes and spills.[1][2]
Eye and Face Protection Safety Glasses with Side Shields or GogglesShields eyes from accidental splashes, dust, or aerosols.[2][3][4]
Hand Protection Disposable Nitrile GlovesProvides a barrier against skin contact. It is recommended to use two pairs of nitrile gloves (double-gloving) for added protection.[4]
Foot Protection Closed-Toe ShoesProtects feet from spills and falling objects.[3][5]

Operational Plan: Handling this compound

1. Preparation and Planning:

  • Before beginning any procedure, thoroughly review all experimental protocols.

  • Ensure that the location of safety equipment, such as eyewash stations, safety showers, and fire extinguishers, is known.[6]

  • Prepare a dedicated and uncluttered workspace.

2. Weighing and Reconstitution:

  • Handle the solid form of this compound in an area with minimal air disturbance.

  • When preparing stock solutions, work in a well-ventilated area or a fume hood to minimize inhalation of any fine particulates.

  • Use appropriate solvents for reconstitution as specified in the experimental protocol. This compound is soluble in DMSO.

3. Experimental Use:

  • When adding this compound to cell cultures or other experimental systems, use appropriate sterile techniques to prevent contamination.

  • Always handle solutions containing this compound with care to avoid splashes and aerosols.

  • Keep all containers with this compound clearly labeled and sealed when not in use.[7]

4. Spill Management:

  • In case of a spill, isolate the area.

  • For small spills of a solution, absorb the liquid with an inert absorbent material.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose of all cleanup materials as chemical waste.

Disposal Plan

While this compound is not classified as hazardous, it is prudent to dispose of it as chemical waste to prevent environmental contamination.

  • Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can typically be disposed of in the regular trash, but be sure to deface the label first.[8]

  • Follow all local and institutional regulations for chemical waste disposal.

Experimental Protocols Cited

While specific experimental protocols for every application of this compound are extensive, a common procedure involves its use as a PKM2 activator in cell culture. A generalizable protocol is as follows:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 10 mM stock can be prepared and stored at -20°C.

  • Cell Culture Treatment:

    • Culture cells to the desired confluency in appropriate media.

    • On the day of the experiment, dilute the this compound stock solution to the final working concentration in fresh culture media.

    • Remove the old media from the cells and replace it with the media containing this compound.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Downstream Analysis: After incubation, cells can be harvested for various analyses, such as Western blotting, metabolic assays, or gene expression analysis, to assess the effects of PKM2 activation.

Visualizations

TEPP46_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Protocol B Don PPE: Lab Coat, Gloves, Safety Glasses A->B C Prepare Clean Workspace B->C D Weigh Solid this compound C->D Proceed to Handling E Reconstitute in Solvent (e.g., DMSO) D->E F Add to Experimental System E->F G Collect Solid & Liquid Waste F->G After Experiment H Triple Rinse Empty Containers G->H I Dispose of Waste via EHS H->I J Clean Workspace I->J K Doff PPE J->K

Caption: Workflow for the safe handling of this compound.

TEPP46_Signaling_Pathway TEPP46 This compound PKM2_dimer PKM2 (Dimer/Monomer) (Less Active) TEPP46->PKM2_dimer Binds & Stabilizes TGF_beta TGF-β1 Signaling TEPP46->TGF_beta Inhibits TH17_diff TH17 Differentiation (IL-17 Production) TEPP46->TH17_diff Suppresses GM_CSF GM-CSF Production TEPP46->GM_CSF Increases PKM2_tetramer PKM2 (Tetramer) (Active) PKM2_dimer->PKM2_tetramer Promotes Tetramerization Glycolysis Increased Glycolysis PKM2_tetramer->Glycolysis Enhances STAT5 STAT5 Signaling TGF_beta->STAT5 Inhibits TGF_beta->TH17_diff Promotes STAT5->GM_CSF Promotes

Caption: Proposed mechanism of action of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.